2-Cycloheptylacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18970. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cycloheptylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-9(11)7-8-5-3-1-2-4-6-8/h8H,1-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNWKASPZFJVMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70280877 | |
| Record name | 2-cycloheptylacetic acid | |
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Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4401-20-1 | |
| Record name | 2-Cycloheptylacetic acid | |
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| Record name | Cycloheptaneacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18970 | |
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| Record name | 2-cycloheptylacetic acid | |
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| Record name | 2-CYCLOHEPTYLACETIC ACID | |
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| Record name | 2-Cycloheptylacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85LP565T62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Cycloheptylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of contemporary drug discovery and organic synthesis, the exploration of novel molecular scaffolds is paramount. Cycloalkane derivatives, particularly those functionalized with carboxylic acid moieties, represent a class of compounds with significant, yet not fully explored, potential. This technical guide focuses on 2-Cycloheptylacetic acid, a molecule whose seven-membered carbocyclic ring offers a unique conformational profile, distinguishing it from its more commonly studied cyclohexyl and cyclopentyl counterparts. While detailed research on this compound is emerging, this document serves as a comprehensive resource, consolidating available data on its chemical and physical properties, alongside predictive insights and comparative analysis with structurally related compounds. By providing a foundational understanding, this guide aims to empower researchers to leverage the unique characteristics of the cycloheptyl scaffold in the design of novel therapeutic agents and functional materials.
Molecular Identity and Physicochemical Profile
This compound, identified by the CAS Number 4401-20-1, is a carboxylic acid featuring a cycloheptyl ring attached to the alpha-carbon of an acetic acid group.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | Cycloheptylacetic acid | [3] |
| CAS Number | 4401-20-1 | [1] |
| Molecular Formula | C₉H₁₆O₂ | [1] |
| Molecular Weight | 156.22 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Melting Point | 14-15 °C | [1] |
| Boiling Point | 110-112 °C at 1 mmHg | [1] |
| Density | 1.023 g/cm³ | [1] |
| Refractive Index (n²⁰/D) | 1.4725 | [1] |
| pKa (Predicted) | 4.72 ± 0.10 | [1] |
| InChI Key | DQNWKASPZFJVMJ-UHFFFAOYSA-N | [2] |
| SMILES | OC(=O)CC1CCCCCC1 | [2] |
Spectroscopic Characterization: Elucidating the Molecular Architecture
While a comprehensive, publicly available spectral dataset for this compound is not extensively documented, we can predict the expected spectroscopic features based on its structure and by drawing parallels with the well-characterized analog, Cyclohexylacetic acid.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be characterized by signals corresponding to the cycloheptyl ring protons and the protons of the acetic acid moiety.
-
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-12 ppm. The chemical shift of this proton is highly dependent on the solvent and concentration.
-
Alpha-Methylene Protons (-CH₂-COOH): A doublet is expected around 2.2 ppm, coupled to the methine proton on the cycloheptyl ring.
-
Cycloheptyl Methine Proton (-CH-): A multiplet is predicted to appear further upfield, likely in the region of 1.7-2.0 ppm.
-
Cycloheptyl Methylene Protons (-CH₂-): A series of complex multiplets are expected in the range of 0.9-1.8 ppm, corresponding to the 12 protons of the cycloheptyl ring. The complexity arises from the conformational flexibility of the seven-membered ring and the diastereotopic nature of these protons.
¹³C NMR: The carbon NMR spectrum will provide insights into the carbon framework of the molecule.
-
Carbonyl Carbon (-COOH): A signal is expected in the downfield region, typically around 179 ppm.
-
Alpha-Methylene Carbon (-CH₂-COOH): This carbon is anticipated to resonate at approximately 43 ppm.
-
Cycloheptyl Methine Carbon (-CH-): The methine carbon of the cycloheptyl ring is predicted to appear around 37-40 ppm.
-
Cycloheptyl Methylene Carbons (-CH₂-): Multiple signals are expected in the range of 25-35 ppm, corresponding to the methylene carbons of the cycloheptyl ring. The exact chemical shifts will be influenced by the ring's conformation.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid functional group.
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.
-
C-H Stretch: Strong absorptions are anticipated just below 3000 cm⁻¹ (typically around 2850 and 2925 cm⁻¹) corresponding to the sp³ C-H stretching vibrations of the cycloheptyl and methylene groups.
-
C=O Stretch: A very strong and sharp absorption peak is predicted around 1710 cm⁻¹, indicative of the carbonyl group of a saturated carboxylic acid.
-
C-O Stretch and O-H Bend: These vibrations are expected to give rise to bands in the fingerprint region, typically between 1400-1440 cm⁻¹ (O-H bend) and 1210-1320 cm⁻¹ (C-O stretch).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 156, corresponding to the molecular weight of this compound.
-
Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17), resulting in an acylium ion, and the loss of the carboxyl group (M-45). A prominent fragment resulting from the McLafferty rearrangement is also possible. The cycloheptyl ring may undergo fragmentation, leading to a series of peaks separated by 14 mass units (CH₂ groups).
Synthesis and Reactivity
Synthetic Approaches
While a specific, high-yield synthesis for this compound is not widely published, several general methods for the preparation of 2-cycloalkylacetic acids can be adapted. A plausible synthetic workflow is outlined below.
Figure 1: A potential synthetic route to this compound.
Step-by-Step Methodology:
-
Knoevenagel Condensation: Cycloheptanone is reacted with an active methylene compound, such as ethyl cyanoacetate, in the presence of a base (e.g., piperidine or ammonium acetate). This condensation reaction forms ethyl cycloheptylidene-cyanoacetate.
-
Reduction: The double bond in the cycloheptylidene ring is selectively reduced. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a common and effective method for this transformation. This step yields ethyl cycloheptyl-cyanoacetate.
-
Hydrolysis and Decarboxylation: The resulting diester is then subjected to hydrolysis, typically under acidic or basic conditions, followed by heating. This process cleaves the ester and nitrile groups to a carboxylic acid and subsequently removes one of the carboxyl groups as carbon dioxide, affording the final product, this compound.
Reactivity Profile
The reactivity of this compound is primarily dictated by the carboxylic acid functional group.
-
Esterification: It can be readily converted to its corresponding esters by reaction with alcohols under acidic conditions (Fischer esterification) or by conversion to the acyl chloride followed by reaction with an alcohol.
-
Amide Formation: The carboxylic acid can be coupled with amines to form amides using standard peptide coupling reagents (e.g., DCC, EDC).
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-cycloheptylethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Alpha-Halogenation: In the presence of a halogen and a suitable catalyst (e.g., PBr₃), this compound can undergo halogenation at the alpha-carbon (Hell-Volhard-Zelinsky reaction).
Applications in Drug Discovery and Medicinal Chemistry
The cycloheptyl moiety is an attractive scaffold in medicinal chemistry due to its unique conformational properties and lipophilicity, which can influence a molecule's binding affinity to biological targets and its pharmacokinetic profile.[6]
Rationale for Incorporation in Drug Candidates
The seven-membered ring of this compound is more flexible than the rigid cyclohexane ring, allowing it to adopt a wider range of low-energy conformations. This conformational flexibility can be advantageous in drug design, enabling the molecule to better adapt to the binding site of a target protein. The cycloheptyl group also increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
Potential Therapeutic Areas
While specific biological activities of this compound are not extensively reported, derivatives of related cycloalkane carboxylic acids have shown promise in several therapeutic areas.
-
Anti-inflammatory Agents: The cycloheptyl group can be incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) to potentially enhance their potency and modify their pharmacokinetic properties.[6]
-
Kinase Inhibitors: The cycloheptane ring can serve as a scaffold for the design of kinase inhibitors, which are a critical class of anticancer drugs.[6] The conformational flexibility of the ring can allow for optimal positioning of substituents to interact with the ATP-binding pocket of kinases.
-
Neurological Disorders: Cycloheptane-containing compounds have been explored as GABA analogues, suggesting potential applications in the treatment of neurological disorders.[6]
The general workflow for leveraging a scaffold like this compound in a drug discovery program is depicted below.
Figure 2: Generalized workflow for the utilization of this compound in drug discovery.
Safety, Handling, and Storage
Based on available safety data for this compound and structurally similar compounds, the following precautions are recommended.[1]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. Avoid inhalation of vapors or mists.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion and Future Outlook
This compound represents a valuable yet under-explored building block for organic synthesis and medicinal chemistry. Its unique seven-membered ring offers distinct conformational and lipophilic properties that can be strategically employed in the design of novel molecules with desired biological activities. While a comprehensive dataset of its chemical properties is still being established, this guide provides a solid foundation based on available information and predictive analysis. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted and holds the potential to unlock new avenues in drug discovery and materials science.
References
An In-depth Technical Guide to the Synthesis of 2-Cycloheptylacetic Acid
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Methyl magnesium bromide is treated with carbon dioxide class 12 chemistry CBSE [vedantu.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. EP1246794A1 - Process and intermediates for preparing a cyclohexylnitrile - Google Patents [patents.google.com]
- 8. quora.com [quora.com]
- 9. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Physical Properties of 2-Cycloheptylacetic Acid
Introduction
2-Cycloheptylacetic acid (CAS No. 4401-20-1), also known as cycloheptaneacetic acid, is a carboxylic acid featuring a seven-membered cycloalkane ring attached to an acetic acid moiety. Its molecular structure imparts a unique combination of lipophilicity from the cycloheptyl group and hydrophilicity from the carboxylic acid function. These characteristics are of significant interest to researchers, scientists, and drug development professionals, as they influence the compound's solubility, reactivity, and potential biological activity. Understanding the fundamental physical properties of this compound is paramount for its application in medicinal chemistry, materials science, and as a synthetic building block. This guide provides a comprehensive overview of its key physical characteristics, detailed methodologies for their determination, and predicted spectral data to aid in its identification and characterization.
Core Physical Properties
The physical state and behavior of this compound are dictated by its molecular weight and the interplay of intermolecular forces, primarily hydrogen bonding from the carboxylic acid group and van der Waals forces from the cycloheptyl ring.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₂ | N/A |
| Molecular Weight | 156.22 g/mol | N/A |
| CAS Number | 4401-20-1 | [1][2][3] |
| Melting Point | 14-15 °C | [4] |
| Boiling Point | 268.7 °C at 760 mmHg | [4] |
| 110-112 °C at 1 mmHg | N/A | |
| Density | 1.023 g/cm³ | N/A |
| Appearance | Liquid at room temperature | [4] |
Expert Insight: The relatively low melting point indicates that the crystal lattice of this compound is not as tightly packed as its smaller ring analogue, cyclohexylacetic acid (m.p. 28-32 °C). This is likely due to the increased conformational flexibility of the seven-membered ring, which can disrupt efficient crystal packing. The high boiling point is characteristic of carboxylic acids, which form strong intermolecular hydrogen-bonded dimers.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR):
-
~11-12 ppm (singlet, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group. Its chemical shift is highly dependent on concentration and the solvent used due to variations in hydrogen bonding.
-
~2.2-2.4 ppm (doublet, 2H): These are the protons on the carbon alpha to the carbonyl group (-CH₂-COOH). They are expected to be a doublet due to coupling with the adjacent methine proton on the cycloheptyl ring.
-
~1.0-2.0 ppm (multiplet, 13H): This complex region contains the signals for the protons of the cycloheptyl ring. The significant overlap of these signals makes individual assignment challenging without advanced 2D NMR techniques.
¹³C NMR (Carbon NMR):
-
~175-180 ppm: The signal for the carbonyl carbon of the carboxylic acid.
-
~40-45 ppm: The signal for the carbon alpha to the carbonyl group (-CH₂-COOH).
-
~25-40 ppm: A series of signals corresponding to the seven carbons of the cycloheptyl ring. The exact chemical shifts will vary depending on their position relative to the acetic acid substituent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
3300-2500 cm⁻¹ (broad): This very broad and strong absorption is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[5]
-
~2920 and ~2850 cm⁻¹ (strong): These bands correspond to the C-H stretching vibrations of the CH₂ and CH groups in the cycloheptyl ring.
-
~1710 cm⁻¹ (strong): This intense absorption is due to the C=O (carbonyl) stretching vibration of the carboxylic acid dimer.[5]
-
~1410 cm⁻¹ and ~920 cm⁻¹ (medium, broad): These bands are associated with the in-plane and out-of-plane O-H bending vibrations, respectively.
-
~1200-1300 cm⁻¹ (medium): This region will contain the C-O stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 156.
-
Key Fragmentation Patterns:
-
Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 111.
-
Loss of the entire acetic acid side chain (-CH₂COOH, 59 Da) to give a fragment corresponding to the cycloheptyl cation at m/z = 97.
-
A prominent peak at m/z = 60 corresponding to the McLafferty rearrangement product (CH₂=C(OH)₂⁺).
-
Experimental Protocols for Physical Property Determination
The following section details standardized, self-validating protocols for determining the key physical properties of this compound. The choice of these methods is based on their precision, reliability, and applicability to organic compounds of this nature.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between a sample and a reference as a function of temperature.
Caption: Workflow for Melting Point Determination using DSC.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared aluminum DSC pan. Hermetically seal the pan to prevent any loss of sample due to volatilization.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument's sample holder.
-
Thermal Program: Equilibrate the sample at a temperature below the expected melting point. Then, heat the sample at a controlled rate, typically 10 °C/min, under a continuous flow of an inert gas like nitrogen.
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The melting process will appear as an endothermic peak on the resulting thermogram. The onset temperature of this peak is taken as the melting point. The sharpness of the peak can also provide an indication of the sample's purity.
Boiling Point Determination via Ebulliometry
Rationale: Ebulliometry provides a highly accurate measurement of the boiling point of a liquid by creating a state of equilibrium between the liquid and vapor phases under a controlled pressure.[1][2][3][4] This method is superior to simple distillation for obtaining precise boiling point data.
Caption: Workflow for Boiling Point Determination using Ebulliometry.
Step-by-Step Methodology:
-
Calibration: Calibrate the ebulliometer using a pure solvent with a well-documented boiling point (e.g., distilled water or aniline). This step accounts for any instrumental and atmospheric pressure variations.
-
Sample Introduction: Introduce a known volume of this compound into the boiling flask of the ebulliometer.
-
Heating and Equilibration: Gently heat the sample to its boiling point. The design of the ebulliometer ensures that the thermometer is bathed in a mixture of the boiling liquid and its vapor, ensuring an accurate equilibrium temperature reading.
-
Temperature and Pressure Recording: Once the temperature reading stabilizes, record the boiling point. Simultaneously, record the ambient atmospheric pressure using a barometer.
-
Data Correction: If the atmospheric pressure deviates from standard pressure (760 mmHg), a pressure correction (e.g., using a nomograph or the Clausius-Clapeyron equation) should be applied to normalize the boiling point to standard conditions.
Spectroscopic Analysis Protocols
Rationale: A combination of NMR, IR, and Mass Spectrometry provides a comprehensive structural characterization of the molecule, confirming its identity and purity.
Caption: General Workflow for Spectroscopic Characterization.
Step-by-Step Methodologies:
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard acquisition parameters for each nucleus should be employed.
-
Data Processing and Analysis: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Analyze the chemical shifts, integration (for ¹H), and coupling patterns to elucidate the structure.
-
-
FTIR Spectroscopy:
-
Sample Preparation: As this compound is a liquid at room temperature, a drop of the neat liquid can be placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: Record a background spectrum of the clean ATR crystal. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands corresponding to the functional groups.
-
-
Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method as it also provides purity information.
-
Ionization and Analysis: Ionize the sample in the source (e.g., using Electron Ionization, EI). The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern. Compare this with the predicted fragmentation to confirm the structure.
-
Conclusion
This technical guide provides a foundational understanding of the key physical properties of this compound for researchers and professionals in the chemical and pharmaceutical sciences. The tabulated physical data, coupled with the predicted spectroscopic information, offers a robust starting point for the identification, characterization, and utilization of this compound. The detailed experimental protocols underscore the importance of rigorous, well-validated methodologies in obtaining reliable physical property data, ensuring the scientific integrity of subsequent research and development endeavors.
References
An In-Depth Technical Guide to 2-Cycloheptylacetic Acid: Molecular Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Cycloheptylacetic acid, a saturated monocarboxylic acid. While not as extensively studied as its smaller cycloalkane counterparts, its unique seven-membered ring structure offers intriguing possibilities in medicinal chemistry and materials science. This document will delve into the molecular architecture of this compound, its predicted physicochemical properties, and plausible synthetic routes. Furthermore, we will explore established analytical techniques for its characterization and discuss the potential biological activities of this class of compounds, paving the way for future research and development.
Introduction
Cycloalkylacetic acids are a class of organic compounds characterized by a cycloalkane ring attached to an acetic acid moiety. These structures serve as valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. While cyclopentyl- and cyclohexylacetic acids have been more thoroughly investigated, this compound, with its larger, more flexible seven-membered ring, presents a unique conformational landscape that could influence its biological interactions and material properties. This guide aims to consolidate the known information on analogous compounds to provide a detailed technical profile of this compound.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a cycloheptane ring bonded to the alpha-carbon of an acetic acid group. The IUPAC name for this compound is 2-(cycloheptyl)ethanoic acid.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this compound, its physicochemical properties are largely predicted based on its structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C9H16O2 |
| Molecular Weight | 156.22 g/mol |
| Appearance | Colorless liquid or low-melting solid |
| Boiling Point | Estimated >250 °C |
| Melting Point | Estimated <30 °C |
| Density | Estimated ~1.0 g/mL |
| pKa | Estimated ~4.8 |
| LogP | Estimated ~2.8 |
These values are estimations and should be confirmed by experimental data.
The structure of this compound can be visualized as follows:
Caption: Molecular graph of this compound.
Synthesis of this compound
Several general methods for the synthesis of 2-cycloalkylacetic acids can be adapted for the preparation of this compound. A common and effective approach is the malonic ester synthesis.
Malonic Ester Synthesis Pathway
This classic method involves the alkylation of diethyl malonate with a suitable cycloheptyl halide, followed by hydrolysis and decarboxylation.
Workflow Diagram:
Caption: Malonic ester synthesis of this compound.
Step-by-Step Protocol:
-
Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, in an anhydrous ethanol solvent to form the corresponding enolate. This step is crucial for creating the nucleophile.
-
Alkylation: Cycloheptyl bromide (or another suitable cycloheptyl halide) is added to the reaction mixture. The malonate enolate acts as a nucleophile, displacing the bromide in an SN2 reaction to form diethyl 2-cycloheptylmalonate.
-
Hydrolysis and Decarboxylation: The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid using an aqueous acid solution (e.g., HCl or H2SO4) with heating. The heat promotes the decarboxylation of the malonic acid derivative to yield the final product, this compound.
-
Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization if it is a solid at room temperature.
Analytical Characterization
The structure of the synthesized this compound would be confirmed using a combination of spectroscopic methods.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is highly characteristic.[1][2][3]
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[1]
-
C-H Stretch: Sharp peaks from the alkyl C-H stretching will appear around 2950-2850 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band for the carbonyl group should be observed between 1720 and 1700 cm⁻¹.[2]
-
C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations will appear in the fingerprint region, typically between 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
The proton NMR spectrum will provide information on the different types of protons and their connectivity.
-
-COOH Proton: A characteristic singlet is expected far downfield, typically between 10-13 ppm, due to the acidic proton of the carboxyl group.[4] This peak would disappear upon shaking the sample with D₂O.
-
α-Protons (-CH₂-COOH): The two protons on the carbon adjacent to the carbonyl group are expected to appear as a doublet around 2.2-2.5 ppm.
-
Cycloheptyl Protons: The protons on the cycloheptane ring will likely show complex, overlapping multiplets in the upfield region, approximately between 1.0 and 1.8 ppm.
¹³C NMR:
The carbon NMR spectrum will show distinct signals for each unique carbon atom.
-
Carbonyl Carbon (-COOH): The carbonyl carbon is the most deshielded and is expected to appear in the range of 175-185 ppm.[5]
-
α-Carbon (-CH₂-COOH): The carbon adjacent to the carbonyl group is predicted to be in the 30-40 ppm range.
-
Cycloheptyl Carbons: The carbons of the cycloheptane ring will appear as multiple signals in the aliphatic region, roughly between 25-45 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): A weak molecular ion peak is expected at m/z = 156.[4]
-
Key Fragmentations: Carboxylic acids often undergo characteristic fragmentation patterns.[6]
-
Loss of the carboxyl group: A significant peak might be observed corresponding to the loss of the -COOH group (m/z = 111).
-
McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement could lead to a fragment ion at m/z = 60.[6][7]
-
Loss of an alkyl radical: Cleavage of the bond between the cycloheptyl ring and the acetic acid moiety can result in a resonance-stabilized cation.[4]
-
Potential Applications and Future Directions
While specific biological activities of this compound have not been extensively reported, related cycloalkyl carboxylic acids have shown promise in various therapeutic areas.
-
Anti-inflammatory and Analgesic Properties: Some derivatives of cycloalkyl carboxylic acids have been investigated for their anti-inflammatory and analgesic effects.[8] The unique conformation of the cycloheptyl ring could lead to novel interactions with biological targets.
-
Antimicrobial and Anticancer Potential: Analogs of cycloheptatriene carboxylic acid have been explored for their antimicrobial and anticancer activities. This suggests that the cycloheptyl scaffold could be a starting point for the development of new therapeutic agents.
-
Metabolic and Cardiovascular Research: Cycloalkyl-containing carboxylic acids are being investigated for their potential in treating metabolic disorders and hypertension.[9]
Future research should focus on the synthesis and biological evaluation of this compound and its derivatives. Investigating its effects on various cellular pathways and its potential as a precursor for more complex drug candidates could unveil novel therapeutic opportunities.
Conclusion
This compound represents an intriguing, yet under-explored, molecule with potential applications in medicinal chemistry and beyond. This technical guide has provided a comprehensive overview of its molecular structure, predicted properties, and a viable synthetic pathway. The detailed analytical characterization methods outlined will be instrumental for researchers synthesizing and studying this compound. The exploration of its biological activities, guided by the promising results of related compounds, warrants further investigation and could lead to the development of novel therapeutic agents.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 3. echemi.com [echemi.com]
- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TW202136193A - Cycloalkyl-containing carboxylic acids and uses thereof - Google Patents [patents.google.com]
A Spectroscopic Investigation of 2-Cycloheptylacetic Acid: A Guide for Researchers
Introduction
2-Cycloheptylacetic acid, a carboxylic acid featuring a seven-membered cycloalkane ring, presents a valuable scaffold in medicinal chemistry and materials science. Its structural characterization is paramount for ensuring purity, understanding its chemical behavior, and facilitating its application in drug development and other advanced fields. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The discussion is grounded in the fundamental principles of each technique and supported by data from analogous structures, offering researchers a robust framework for the identification and characterization of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.
A. ¹H NMR Spectroscopy: Unveiling the Proton Environment
Experimental Protocol:
A standard ¹H NMR spectrum would be acquired by dissolving a 5-10 mg sample of this compound in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), containing 0.1% tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 MHz or higher field spectrometer.
Anticipated ¹H NMR Data for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet, broad | 1H | -COOH |
| ~2.2-2.4 | Doublet | 2H | -CH₂-COOH |
| ~1.8-2.0 | Multiplet | 1H | -CH-(CH₂) |
| ~1.2-1.8 | Multiplet | 12H | Cycloheptyl ring protons |
Interpretation and Rationale:
The most downfield signal, appearing as a broad singlet between 11 and 12 ppm, is characteristic of the acidic proton of the carboxylic acid group.[1] Its broadness is a result of hydrogen bonding and chemical exchange. The protons of the methylene group adjacent to the carbonyl group (-CH₂-COOH) are expected to resonate as a doublet around 2.2-2.4 ppm, deshielded by the electron-withdrawing effect of the carboxylic acid. The methine proton on the cycloheptyl ring, to which the acetic acid moiety is attached, will likely appear as a multiplet in the 1.8-2.0 ppm range. The remaining twelve protons of the cycloheptyl ring will produce a complex series of overlapping multiplets in the upfield region of the spectrum, typically between 1.2 and 1.8 ppm.
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Protocol:
A ¹³C NMR spectrum would be obtained from the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence would be used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Anticipated ¹³C NMR Data for this compound:
| Chemical Shift (δ, ppm) | Assignment |
| ~178-185 | -COOH |
| ~40-45 | -CH₂-COOH |
| ~35-40 | -CH-(CH₂) |
| ~25-35 | Cycloheptyl ring carbons |
Interpretation and Rationale:
The carbonyl carbon of the carboxylic acid is the most deshielded, with its resonance expected in the 178-185 ppm region.[1] The methylene carbon adjacent to the carbonyl group will appear around 40-45 ppm. The methine carbon of the cycloheptyl ring will be found in the 35-40 ppm range. The remaining carbons of the cycloheptyl ring will give rise to a series of peaks between 25 and 35 ppm. The exact chemical shifts will depend on the specific conformation of the seven-membered ring.
II. Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In the case of this compound, the carboxylic acid group will dominate the spectrum with its characteristic absorptions.
Experimental Protocol:
The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid or liquid sample is placed directly on the ATR crystal, and the spectrum is recorded.
Anticipated IR Data for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~2920, ~2850 | Strong | C-H stretch (aliphatic) |
| ~1710 | Strong, Sharp | C=O stretch (carboxylic acid dimer) |
| ~1450 | Medium | C-H bend (aliphatic) |
| ~1300 | Medium | C-O stretch |
| ~920 | Broad, Medium | O-H bend (out-of-plane) |
Interpretation and Rationale:
The hallmark of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching vibration that spans from 3300 to 2500 cm⁻¹.[1][2][3][4] This broadening is due to strong intermolecular hydrogen bonding, which forms a dimeric structure. Superimposed on this broad absorption will be the sharp C-H stretching vibrations of the cycloheptyl and methylene groups around 2920 and 2850 cm⁻¹.[3] A very strong and sharp absorption peak around 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the hydrogen-bonded dimer.[1][2][3] Other characteristic peaks include the C-O stretching vibration around 1300 cm⁻¹ and the broad out-of-plane O-H bend centered near 920 cm⁻¹.[2]
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol:
A mass spectrum would typically be acquired using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI) or a liquid chromatograph-mass spectrometer (LC-MS) with electrospray ionization (ESI). For EI, the sample is vaporized and bombarded with a high-energy electron beam.
Anticipated Mass Spectrometry Data for this compound:
The molecular formula of this compound is C₉H₁₆O₂, giving it a molecular weight of 156.22 g/mol .
Expected Fragmentation Pattern (Electron Ionization):
-
Molecular Ion (M⁺): A weak peak at m/z = 156.
-
McLafferty Rearrangement: A prominent peak at m/z = 60, corresponding to the [CH₂=C(OH)₂]⁺ radical cation. This is a characteristic fragmentation for carboxylic acids with a γ-hydrogen.[5][6]
-
Alpha-Cleavage:
-
Loss of the carboxyl group: A peak at m/z = 111 ([M - COOH]⁺).
-
Loss of the cycloheptyl group: A peak at m/z = 59 ([M - C₇H₁₃]⁺).
-
-
Other Fragments: A series of peaks corresponding to the fragmentation of the cycloheptyl ring, with common fragments at m/z = 97, 83, 69, 55, and 41.
Interpretation and Rationale:
The molecular ion peak for aliphatic carboxylic acids is often weak or absent in EI-MS.[6][7] One of the most characteristic fragmentations is the McLafferty rearrangement, which involves the transfer of a hydrogen atom from the γ-carbon of the cycloheptyl ring to the carbonyl oxygen, followed by cleavage of the α-β bond.[5][8] This results in the formation of a neutral alkene (cycloheptene) and a charged enol fragment with an m/z of 60. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, can lead to the loss of the entire carboxyl group (m/z 45) or the cycloheptyl group.[5] The spectrum will also likely show a characteristic pattern of hydrocarbon fragments from the breakdown of the seven-membered ring.
IV. Workflow and Data Integration
The comprehensive characterization of this compound relies on the synergistic interpretation of data from all three spectroscopic techniques.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
This guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound. By understanding the expected spectroscopic signatures based on fundamental principles and data from analogous compounds, researchers can confidently identify and characterize this molecule. The integration of these techniques provides a self-validating system for structural elucidation and purity assessment, which is crucial for its application in research and development.
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 4. echemi.com [echemi.com]
- 5. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 6. GCMS Section 6.12 [people.whitman.edu]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
The Biological Potential of 2-Cycloheptylacetic Acid Derivatives: A Technical Guide for Drug Discovery
Abstract
This technical guide provides a comprehensive exploration of the predicted biological activities of 2-cycloheptylacetic acid derivatives, a class of compounds with significant therapeutic potential. While direct experimental data on this specific chemical family is nascent, this document synthesizes information from structurally related molecules, namely cycloalkane and acetic acid derivatives, to build a predictive framework for their pharmacological profile. We delve into the probable mechanisms of action, focusing on anti-inflammatory and analgesic pathways. Detailed, field-proven experimental protocols for in vitro and in vivo validation are provided to empower researchers in their quest to unlock the therapeutic value of these promising compounds. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for the investigation of this compound derivatives.
Introduction: The Rationale for Investigating this compound Derivatives
The confluence of a cycloheptyl moiety and an acetic acid functional group in the this compound scaffold presents a compelling case for pharmacological investigation. The cycloheptyl group, a seven-membered aliphatic ring, offers a unique three-dimensional architecture that can enhance binding affinity and specificity to biological targets compared to its smaller cycloalkane counterparts or linear alkyl chains. Its lipophilic nature can be strategically manipulated to optimize pharmacokinetic properties.
The acetic acid moiety is a well-established pharmacophore, particularly in the realm of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This carboxylic acid group can mimic the interaction of arachidonic acid with the active site of cyclooxygenase (COX) enzymes, a key mechanism in mediating inflammation and pain.[1] The combination of these two structural features in this compound derivatives suggests a high probability of discovering novel anti-inflammatory and analgesic agents.
This guide will, therefore, focus on the following key areas:
-
Predicted Biological Activities: Primarily focusing on anti-inflammatory and analgesic effects.
-
Proposed Mechanisms of Action: Centered around the inhibition of key inflammatory mediators.
-
A Roadmap for Discovery: Detailed experimental protocols for the systematic evaluation of these compounds.
-
Structure-Activity Relationship (SAR) Considerations: Initial thoughts on how structural modifications might impact biological activity.
Predicted Biological Activities and Underlying Mechanisms
Based on the activities of structurally analogous compounds, we predict that this compound derivatives will primarily exhibit anti-inflammatory and analgesic properties.
Anti-Inflammatory Activity
The anti-inflammatory potential of this class of compounds is strongly suggested by the extensive research on carboxylic acid-containing NSAIDs.[1] The primary proposed mechanism is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.
-
COX Inhibition: These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] The carboxylic acid group of the this compound derivatives is hypothesized to anchor the molecule within the active site of the COX enzymes, while the cycloheptyl moiety can interact with hydrophobic pockets, potentially leading to potent and selective inhibition.
A secondary potential mechanism for anti-inflammatory action could involve the modulation of pro-inflammatory cytokine production.
-
Cytokine Modulation: Chronic inflammation is often associated with the overexpression of cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). Certain anti-inflammatory agents have been shown to suppress the production of these cytokines.[3] It is plausible that this compound derivatives could exert their effects through similar pathways.
Proposed Signaling Pathway for Anti-Inflammatory Action
Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.
Analgesic Activity
The analgesic effects of this compound derivatives are predicted to be closely linked to their anti-inflammatory properties. By inhibiting prostaglandin synthesis, these compounds can reduce the sensitization of nociceptors, the sensory neurons that detect painful stimuli.[4][5]
-
Peripheral Analgesia: This is achieved by reducing inflammation at the site of injury, thereby decreasing the activation of peripheral nociceptors.
-
Central Analgesia: Some NSAIDs are also known to have central analgesic effects, potentially by modulating neurotransmission in the spinal cord and brain. While this is a more complex mechanism, it remains a possibility for this class of compounds.
A Practical Guide to Screening and Evaluation
To validate the predicted biological activities of this compound derivatives, a systematic screening approach is essential. The following sections outline key in vitro and in vivo assays.
In Vitro Screening Assays
3.1.1. Assessment of Anti-Inflammatory Activity
-
Inhibition of Protein Denaturation: A simple, preliminary screen for anti-inflammatory potential.[6]
-
Cyclooxygenase (COX-1 and COX-2) Inhibition Assays: To determine the direct inhibitory effect on these key enzymes.
-
Nitric Oxide (NO) Production in Macrophages: Inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages is a hallmark of anti-inflammatory activity.[7]
-
Pro-inflammatory Cytokine Quantification: Measuring the reduction of TNF-α and IL-6 in stimulated immune cells (e.g., PBMCs or THP-1 cells) using ELISA.[3][8]
Experimental Workflow: In Vitro Anti-Inflammatory Screening
Caption: A streamlined workflow for in vitro anti-inflammatory screening.
3.1.2. Detailed Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the this compound derivatives (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production for each compound concentration.
In Vivo Evaluation
3.2.1. Assessment of Analgesic Activity
-
Acetic Acid-Induced Writhing Test (Mice): A widely used model for evaluating peripheral analgesic activity.[9][10][11][12] The number of abdominal constrictions (writhes) is counted after intraperitoneal injection of acetic acid.
-
Hot Plate Test (Rats or Mice): This test assesses central analgesic activity by measuring the reaction time of the animal to a thermal stimulus.[13][14][15]
-
Tail Flick Test (Rats or Mice): Another method to evaluate central analgesia, where the latency to withdraw the tail from a radiant heat source is measured.[13][14]
3.2.2. Assessment of Anti-Inflammatory Activity
-
Carrageenan-Induced Paw Edema (Rats): A classic model of acute inflammation.[4][10][13] The increase in paw volume after carrageenan injection is measured over time.
-
Cotton Pellet-Induced Granuloma (Rats): A model for studying the chronic phase of inflammation.[13]
3.2.3. Detailed Protocol: Acetic Acid-Induced Writhing Test in Mice
-
Animals: Use male Swiss albino mice (20-25 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the mice into groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)
-
Positive Control (e.g., Diclofenac sodium, 10 mg/kg)
-
Test Groups (different doses of the this compound derivative)
-
-
Drug Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of writhing.
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally into each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20-30 minutes.
-
Data Analysis: Calculate the percentage of analgesic activity (inhibition of writhing) for each group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
-
Statistical Analysis: Analyze the data using an appropriate statistical test, such as one-way ANOVA followed by a post-hoc test.
Structure-Activity Relationship (SAR) Considerations
While experimental data is pending, some initial hypotheses regarding the SAR of this compound derivatives can be formulated:
-
Substitution on the Cycloheptyl Ring: Introducing various substituents (e.g., alkyl, halogen, hydroxyl) on the cycloheptyl ring could modulate lipophilicity, steric hindrance, and electronic properties, thereby influencing potency and selectivity.
-
Modifications of the Acetic Acid Moiety: Esterification or amidation of the carboxylic acid group could lead to prodrugs with altered pharmacokinetic profiles. However, it is important to note that the free carboxylic acid is often crucial for COX inhibition.[2]
-
Stereochemistry: The stereocenter at the point of attachment of the cycloheptyl ring to the acetic acid moiety may play a significant role in biological activity. Separation and testing of individual enantiomers will be crucial.
Conclusion and Future Directions
The structural features of this compound derivatives strongly suggest their potential as a new class of anti-inflammatory and analgesic agents. This guide provides a robust framework for initiating the exploration of these compounds. The proposed in vitro and in vivo screening cascades, along with the detailed protocols, offer a clear path for identifying lead candidates. Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation using the methodologies outlined herein. Elucidation of the precise mechanism of action and a thorough investigation of their pharmacokinetic and toxicological profiles will be critical for advancing these promising molecules toward clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect - why do we keep using it? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. ir.vistas.ac.in [ir.vistas.ac.in]
- 8. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 13. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 14. advinus.com [advinus.com]
- 15. In-Vivo Models for Management of Pain [scirp.org]
An In-depth Technical Guide to 2-Cycloheptylacetic Acid: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2-Cycloheptylacetic acid, a saturated carboxylic acid featuring a seven-membered cycloalkane ring. While the specific historical discovery of this compound is not prominently documented in scientific literature, its synthesis and properties can be thoroughly understood through the lens of established organic chemistry principles. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a deep dive into the plausible synthetic routes, physicochemical characteristics, and potential applications of this compound, particularly within the realm of medicinal chemistry and materials science. We will explore the causality behind synthetic choices, present detailed experimental protocols, and provide a forward-looking perspective on its utility.
Introduction: The Place of this compound in Chemical Science
Cycloalkane carboxylic acids are a pivotal class of organic compounds, serving as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The cycloalkane moiety imparts unique conformational properties, influencing the lipophilicity, metabolic stability, and biological activity of parent molecules. While smaller rings like cyclohexane and cyclopentane are more commonly encountered, the seven-membered cycloheptane ring offers distinct stereochemical and energetic properties. This compound, with its carboxymethyl substituent, represents a versatile scaffold for further chemical elaboration.
The history of cycloalkane chemistry dates back to the late 19th century, with the pioneering work of chemists who sought to understand the structure and stability of cyclic hydrocarbons. While specific historical milestones for this compound are not readily found, its conceptualization and synthesis are a direct result of the development of powerful synthetic methodologies in organic chemistry.
Plausible Synthetic Pathways to this compound
The synthesis of this compound can be approached through several well-established methodologies. The choice of a particular route depends on factors such as the availability of starting materials, desired scale, and stereochemical considerations. Below, we detail the most logical and efficient synthetic strategies.
Malonic Ester Synthesis: A Classic Approach
The malonic ester synthesis is a robust and highly versatile method for the preparation of carboxylic acids.[1][2] This pathway involves the alkylation of diethyl malonate with a suitable cycloheptyl halide, followed by hydrolysis and decarboxylation.
Causality of Experimental Choices: This method is favored for its reliability and the use of relatively inexpensive starting materials. The choice of a strong base, such as sodium ethoxide, is crucial to quantitatively generate the malonate enolate for efficient alkylation.[2] The final decarboxylation step proceeds readily upon heating in an acidic medium.
Experimental Protocol: Malonic Ester Synthesis of this compound
-
Enolate Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol (a sufficient volume to dissolve the sodium) under an inert atmosphere (e.g., nitrogen or argon).
-
Malonate Addition: To the resulting sodium ethoxide solution, add diethyl malonate (1.05 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add cycloheptyl bromide (1.0 eq) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation of the Diester: After cooling to room temperature, remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude diethyl 2-cycloheptylmalonate.
-
Hydrolysis and Decarboxylation: To the crude diester, add a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 2-3 hours to hydrolyze the ester groups.
-
Acidification and Product Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate of 2-cycloheptylmalonic acid may form. Heat the acidic mixture to reflux for an additional 2-4 hours to effect decarboxylation.
-
Final Purification: After cooling, extract the aqueous solution with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to afford this compound. Further purification can be achieved by recrystallization or distillation under reduced pressure.
Caption: Malonic Ester Synthesis of this compound.
Arndt-Eistert Homologation: A Chain Extension Strategy
The Arndt-Eistert synthesis is a powerful method for the one-carbon homologation of carboxylic acids.[3][4] This sequence involves the conversion of a carboxylic acid to its next higher homolog. Starting from cycloheptanecarboxylic acid, this method provides a direct route to this compound.
Causality of Experimental Choices: This method is particularly useful when the corresponding carboxylic acid is readily available. The key steps involve the formation of an acid chloride, reaction with diazomethane to form a diazoketone, and a subsequent Wolff rearrangement to a ketene, which is then trapped by water.[3][5] The use of a silver catalyst (e.g., silver oxide or silver benzoate) is common for promoting the Wolff rearrangement.[5]
Experimental Protocol: Arndt-Eistert Homologation of Cycloheptanecarboxylic Acid
-
Acid Chloride Formation: In a fume hood, carefully react cycloheptanecarboxylic acid (1.0 eq) with thionyl chloride (1.2 eq) at reflux for 1-2 hours. Remove the excess thionyl chloride by distillation to obtain crude cycloheptanecarbonyl chloride.
-
Diazoketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether. In a separate flask, prepare a solution of diazomethane in diethyl ether. (Caution: Diazomethane is toxic and explosive. This step should only be performed by trained personnel in a suitable fume hood with appropriate safety precautions). Slowly add the acid chloride solution to the diazomethane solution at 0°C. Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Wolff Rearrangement and Hydrolysis: In a separate flask, prepare a suspension of silver(I) oxide (0.1 eq) in water. Add the solution of the diazoketone dropwise to the silver oxide suspension at 50-60°C. The evolution of nitrogen gas should be observed. Continue heating for 1-2 hours after the addition is complete.
-
Work-up and Isolation: Cool the reaction mixture and filter to remove the silver catalyst. Acidify the filtrate with dilute hydrochloric acid and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Caption: Arndt-Eistert Homologation for this compound.
Hydrolysis of Cycloheptylacetonitrile
Another viable route involves the nucleophilic substitution of a cycloheptyl halide with cyanide, followed by hydrolysis of the resulting nitrile.
Causality of Experimental Choices: This two-step process is straightforward and effective. The choice of a polar aprotic solvent like DMSO or DMF for the cyanation reaction enhances the nucleophilicity of the cyanide ion. The subsequent hydrolysis can be performed under either acidic or basic conditions, with acidic hydrolysis directly yielding the carboxylic acid.[6]
Experimental Protocol: Synthesis via Nitrile Hydrolysis
-
Cyanation: Dissolve cycloheptyl bromide (1.0 eq) in dimethyl sulfoxide (DMSO). Add sodium cyanide (1.1 eq) and heat the mixture to 80-100°C for several hours, monitoring by TLC.
-
Work-up of Nitrile: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude cycloheptylacetonitrile.
-
Hydrolysis: Add a mixture of concentrated sulfuric acid and water to the crude nitrile. Heat the mixture under reflux for 2-4 hours.
-
Isolation: Cool the reaction mixture and pour it onto ice. Extract the product with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution. Acidify the aqueous bicarbonate washings with hydrochloric acid and extract again with diethyl ether. Combine all ether extracts, dry over anhydrous sodium sulfate, and remove the solvent to yield this compound.
Physicochemical Properties of this compound
| Property | Predicted Value / Description |
| Molecular Formula | C9H16O2 |
| Molecular Weight | 156.22 g/mol |
| Appearance | Colorless liquid or low-melting solid |
| Boiling Point | Estimated to be in the range of 250-270 °C at atmospheric pressure |
| Melting Point | Expected to be near room temperature |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) |
| pKa | Estimated to be around 4.8-5.0 |
Potential Applications in Drug Discovery and Materials Science
The structural features of this compound make it an attractive scaffold for various applications, particularly in the field of drug discovery.
-
Medicinal Chemistry: The cycloheptyl group can serve as a lipophilic moiety to enhance the membrane permeability of drug candidates. Carboxylic acids are common functionalities in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The unique conformational flexibility of the seven-membered ring may allow for optimal binding to biological targets. Recent studies have highlighted the importance of cycloalkane carboxylic acids in the development of inhibitors for various enzymes.[7]
-
Materials Science: As a carboxylic acid, it can be used as a monomer in the synthesis of polyesters and polyamides with unique thermal and mechanical properties conferred by the cycloheptyl group. It can also be used to modify the surfaces of materials.
Conclusion and Future Outlook
While the discovery and history of this compound are not specifically chronicled, its synthesis is readily achievable through fundamental and reliable organic reactions. This technical guide has provided a detailed exploration of the most plausible synthetic routes, including the malonic ester synthesis, Arndt-Eistert homologation, and nitrile hydrolysis, with an emphasis on the rationale behind the experimental choices.
The unique structural and conformational properties of the cycloheptyl moiety suggest that this compound and its derivatives hold significant potential as building blocks in the design of novel pharmaceuticals and advanced materials. Further research into the biological activities and material properties of compounds derived from this scaffold is warranted and could lead to exciting discoveries in various scientific disciplines.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Arndt-Eistert Synthesis [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
2-Cycloheptylacetic acid and its role in organic synthesis
An In-depth Technical Guide to 2-Cycloheptylacetic Acid and its Role in Organic Synthesis
Abstract
This technical guide provides a comprehensive examination of this compound, a carbocyclic carboxylic acid featuring a seven-membered cycloalkane ring. While direct literature on this specific molecule is sparse, its chemical behavior, synthesis, and utility can be thoroughly understood through analysis of its lower homologs and established principles of organic chemistry. This document serves as a vital resource for researchers, medicinal chemists, and drug development professionals by detailing the compound's physicochemical properties, robust synthetic routes, and its significant role as a versatile building block in modern organic synthesis. Particular emphasis is placed on its application as a lipophilic scaffold in the design of novel therapeutic agents, supported by examples from patent literature and medicinal chemistry studies involving analogous structures.
Introduction: The Cycloalkyl Acetic Acid Scaffold
Cycloalkyl acetic acids are a class of compounds that merge a simple carboxylic acid functional group with a non-aromatic carbocyclic ring. This structural motif is of significant interest in medicinal chemistry and materials science. The cycloalkane moiety, in this case, cycloheptane, imparts critical physicochemical properties, including increased lipophilicity and defined three-dimensional structure, which can profoundly influence a molecule's interaction with biological targets.
This compound, while not as commonly cited as its cyclohexyl or cyclopentyl counterparts, represents a valuable yet underexplored scaffold. The seven-membered ring offers a unique conformational flexibility that distinguishes it from smaller or larger ring systems, potentially enabling novel binding modes in drug-receptor interactions. This guide will elucidate the synthesis of this compound, explore its fundamental reactivity, and highlight its proven value as an intermediate in the synthesis of complex, high-value molecules.
Physicochemical Properties and Spectroscopic Profile
Predicting the properties of this compound can be reliably done by extrapolating from its well-documented lower homolog, Cyclohexylacetic acid. The addition of a methylene unit is expected to slightly increase its boiling point, melting point, and lipophilicity (LogP).
Physical and Chemical Properties
| Property | Predicted Value / Description | Rationale / Reference |
| Molecular Formula | C₉H₁₆O₂ | - |
| Molecular Weight | 156.22 g/mol | - |
| Appearance | Colorless to pale yellow solid or liquid | Based on cyclohexylacetic acid, which is a low-melting solid.[1] |
| Boiling Point | > 244 °C | Expected to be slightly higher than cyclohexylacetic acid (242-244 °C).[1] |
| Melting Point | ~30-35 °C | Expected to be in a similar range to cyclohexylacetic acid (29-31 °C).[1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, chloroform); sparingly soluble in water. | Typical for carboxylic acids of this size. |
| pKa | ~4.5 - 4.8 | Similar to other alkyl carboxylic acids.[1] |
| LogP | ~3.2 | Estimated to be higher than cyclohexylacetic acid (~2.85) due to the extra CH₂ group.[1] |
Predicted Spectroscopic Data
The structural elucidation of this compound relies on standard spectroscopic techniques. The following data are predicted based on characteristic chemical shifts and fragmentation patterns for this class of molecule.[2][3]
| Spectroscopy | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~11-12 (bs, 1H, -COOH), 2.25 (d, 2H, -CH₂-COOH), 1.8-1.2 (m, 13H, cycloheptyl protons). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~180 (-COOH), 42 (-CH₂-COOH), 38 (-CH-), 35 (cycloheptyl CH₂), 28 (cycloheptyl CH₂), 26 (cycloheptyl CH₂). |
| IR (ATR) | ν ~2500-3300 cm⁻¹ (broad, O-H stretch), 2925, 2855 cm⁻¹ (C-H stretch), 1710 cm⁻¹ (C=O stretch). |
| Mass Spec (EI) | m/z 156 [M]⁺, 111 [M-COOH]⁺, 97 [C₇H₁₃]⁺, 83 [C₆H₁₁]⁺, 69 [C₅H₉]⁺, 55 [C₄H₇]⁺. |
Synthesis of this compound
The synthesis of this compound is not commonly detailed in literature, but several reliable and high-yielding methods can be employed, primarily involving the addition of a two-carbon acetic acid unit to a cycloheptyl precursor. The Arndt-Eistert homologation of cycloheptanecarboxylic acid is a classic and effective approach.
Synthetic Workflow: Arndt-Eistert Homologation
This two-carbon chain extension method provides a clean route from a readily available starting carboxylic acid to its next higher homolog.
Caption: Arndt-Eistert homologation workflow for synthesizing this compound.
Detailed Experimental Protocol: Arndt-Eistert Synthesis
This protocol is a representative procedure adapted from established methods for homologating carboxylic acids.[4] (Extreme caution must be exercised when handling diazomethane as it is toxic and explosive).
Step 1: Formation of Cycloheptanecarbonyl Chloride
-
To a round-bottom flask charged with cycloheptanecarboxylic acid (1.0 eq), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of DMF (1-2 drops).
-
Allow the mixture to warm to room temperature and then heat to reflux for 2 hours, or until gas evolution ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to yield the crude acid chloride, which can be used directly in the next step.
Step 2: Formation of the Diazoketone
-
Dissolve the crude cycloheptanecarbonyl chloride in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane (2.2 eq) with gentle stirring. A yellow color should persist.
-
Allow the reaction to stir at 0 °C for 1 hour and then let it stand at room temperature overnight.
-
Carefully remove the excess diazomethane and solvent under reduced pressure.
Step 3: Wolff Rearrangement and Hydrolysis
-
To a solution of the crude diazoketone in dioxane or THF, add a suspension of silver(I) oxide (0.1 eq) in water.
-
Heat the mixture to 50-70 °C. Nitrogen gas will evolve as the rearrangement proceeds.
-
After gas evolution stops, continue heating for an additional hour.
-
Cool the reaction mixture, filter to remove the silver catalyst, and acidify the filtrate with aqueous HCl.
-
Extract the aqueous layer with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield this compound. Purification can be achieved by distillation or recrystallization.
Role in Organic Synthesis: A Versatile Building Block
The true value of this compound lies in its utility as a versatile intermediate. The carboxylic acid moiety is a gateway to a wide array of functional groups through well-established transformations.[5]
Core Reactivity
The primary reactions involve nucleophilic acyl substitution, allowing for the synthesis of esters, amides, and acid chlorides, which are themselves valuable synthetic intermediates.
Caption: Key transformations of the this compound functional group.
These derivatives serve as precursors for more complex molecules. For instance, amides derived from this compound can be coupled with other molecules in drug discovery programs, while the corresponding alcohol (2-cycloheptylethanol) can be used in the synthesis of ethers or alkyl halides.
Applications in Drug Discovery and Development
The cycloalkyl moiety is a common feature in many approved drugs and clinical candidates. It acts as a "lipophilic handle" that can enhance membrane permeability and modulate binding affinity. While this compound itself may not be the final active pharmaceutical ingredient (API), its structural motif is found in potent therapeutic agents.
-
Antiviral Agents: The development of inhibitors for the hepatitis C virus (HCV) NS5B polymerase has utilized complex scaffolds containing cycloalkyl groups. These groups often occupy hydrophobic pockets in the enzyme's allosteric sites, and derivatives of cycloheptyl carboxylic acids have been explored for this purpose.[6]
-
Anticancer Agents: The integrin αvβ3 is a target in cancer therapy due to its role in angiogenesis. Small molecule inhibitors have been designed where a cycloalkylacetic acid derivative mimics a portion of the natural RGD peptide sequence, demonstrating the utility of this scaffold in creating potent and selective agents.[7]
-
Prodrugs: The carboxylic acid group is ideal for creating ester prodrugs.[8] This strategy is used to improve the oral bioavailability of a parent drug by masking a polar functional group. The ester is later cleaved in vivo by metabolic enzymes to release the active drug. A drug containing a hydroxyl or amine group could be esterified with this compound to enhance its pharmacokinetic profile.[9]
Conclusion
This compound, though not a household name in organic chemistry, embodies the utility of functionalized cycloalkanes in modern synthesis. Its straightforward preparation via methods like the Arndt-Eistert homologation and the versatile reactivity of its carboxylic acid group make it a valuable building block. For researchers and drug development professionals, the cycloheptylacetic acid scaffold offers a unique combination of lipophilicity and conformational flexibility, providing a powerful tool for optimizing the properties of lead compounds. As the quest for novel therapeutics continues, the strategic application of such underexplored building blocks will be paramount in accessing new chemical space and developing next-generation medicines.
References
- 1. Cyclohexylacetic acid | 5292-21-7 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 4. benchchem.com [benchchem.com]
- 5. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 6. Discovery of (7R)-14-cyclohexyl-7-{[2-(dimethylamino)ethyl](methyl) amino}-7,8-dihydro-6H-indolo[1,2-e][1,5]benzoxazocine-11-carboxylic acid (MK-3281), a potent and orally bioavailable finger-loop inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Ester prodrugs of cyclic 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Potential of Cycloalkylacetic Acid Derivatives
Executive Summary
The cycloalkylacetic acid scaffold, encompassing cyclopentyl, cyclohexyl, and cycloheptyl moieties, represents a privileged structure in medicinal chemistry. While cycloheptylacetic acid itself is not extensively studied, its derivatives and related cyclic analogs have emerged as promising candidates in diverse therapeutic areas. This technical guide synthesizes current knowledge and provides field-proven insights into the design, evaluation, and potential applications of these compounds. We will delve into their demonstrated anti-inflammatory, metabolic, and neurological activities, offering a forward-looking perspective for researchers and drug development professionals. The narrative emphasizes the causality behind experimental choices, providing detailed protocols and workflows to empower further discovery in this chemical space.
Introduction: The Cycloalkylacetic Acid Scaffold
The core structure, a cycloalkane ring linked to an acetic acid group, offers a unique combination of lipophilicity and conformational rigidity. This allows the scaffold to serve as a versatile anchor for presenting pharmacophoric elements in a defined spatial orientation, making it an attractive starting point for drug design. Its derivatives have been investigated for a range of biological activities, from non-steroidal anti-inflammatory drugs (NSAIDs) to agents targeting complex metabolic pathways.[1][2][3] This guide will explore the most promising of these applications, grounded in published preclinical evidence.
Therapeutic Area: Anti-Inflammatory Applications
Derivatives built upon cycloalkane acetic acid frameworks have historically shown significant promise as anti-inflammatory agents.[2] The cycloalkane portion often serves to position the molecule within the active sites of enzymes crucial to the inflammatory cascade.
Mechanistic Hypothesis & Rationale
Many anti-inflammatory drugs function by inhibiting key mediators of the inflammatory response, such as prostaglandins and cytokines.[4] Compounds incorporating a cycloheptyl or related cyclic moiety, such as in cycloheptindole-1-acetic acids, have been synthesized and evaluated for their ability to modulate chronic inflammatory conditions like adjuvant-induced arthritis in rats.[2] The rationale for exploring this scaffold is its ability to mimic endogenous substrates or bind to allosteric sites on inflammatory enzymes, thereby disrupting their catalytic activity. A primary pathway of interest is the NF-κB signaling cascade, a central regulator of inflammatory gene expression.
Visualizing the Target Pathway
The following diagram illustrates a simplified NF-κB signaling pathway, a common target for anti-inflammatory drug discovery. The hypothesis is that cycloalkylacetic acid derivatives could interfere with components like IKK, preventing the release and nuclear translocation of NF-κB.
Caption: Simplified NF-κB signaling pathway, a key driver of inflammation.
Experimental Protocol: Adjuvant Arthritis Model
To assess the in vivo efficacy of novel cycloalkylacetic acid derivatives against chronic inflammation, the established adjuvant-induced arthritis model in rats is a robust choice.[2] This model mimics many aspects of human rheumatoid arthritis.
Objective: To determine the dose-dependent effect of a test compound on established arthritis.
Methodology:
-
Induction: Anesthetize male Lewis rats (150-180g) and induce arthritis via a single sub-plantar injection of 0.1 mL of Freund's Complete Adjuvant into the right hind paw.
-
Group Formation: On day 14 post-adjuvant injection, when arthritis is well-established, sort animals into groups (n=8-10 per group) based on paw volume to ensure uniform disease severity.
-
Dosing: Administer the test compound (e.g., suspended in 0.5% methylcellulose) orally once daily from day 14 to day 28. Include a vehicle control group and a positive control group (e.g., Indomethacin, 1 mg/kg).
-
Efficacy Measurement:
-
Paw Volume: Measure the volume of both the injected and non-injected hind paws using a plethysmometer on days 14, 21, and 28.
-
Arthritic Score: Score each paw for inflammation severity on a scale of 0-4.
-
Body Weight: Record body weight every 3-4 days as an indicator of systemic health.
-
-
Data Analysis: Calculate the percent inhibition of paw edema for each group relative to the vehicle control. Analyze arthritic scores using non-parametric tests (e.g., Mann-Whitney U). A statistically significant reduction in paw volume and arthritic score indicates anti-inflammatory efficacy.
Causality Note: This protocol is chosen because it evaluates the compound's effect on an established immune response, which is more clinically relevant than models of acute inflammation. The 14-day duration tests for sustained efficacy and potential tolerance development.
Therapeutic Area: Metabolic Disorders & Obesity
A highly innovative application for this scaffold is in the treatment of obesity and related metabolic disorders.[5] Specifically, derivatives have been designed as inhibitors of Glycerol-3-Phosphate Acyltransferase (GPAT), a pivotal enzyme in fat synthesis.[5]
Mechanism of Action: GPAT Inhibition
GPAT catalyzes the first and rate-limiting step in the synthesis of glycerolipids, including triacylglycerol (TAG), the primary component of body fat.[5] By inhibiting GPAT, a compound can theoretically reduce the rate of new fat synthesis. Researchers have designed and synthesized conformationally constrained cyclopentyl and cyclohexyl acetic acid derivatives as potential bisubstrate analogs to block the GPAT active site.[5]
Visualizing the Target Pathway
The diagram below shows the initial steps of glycerolipid biosynthesis, highlighting the critical role of GPAT.
Caption: The role of GPAT in the glycerolipid synthesis pathway.
In Vitro Efficacy Data
A study evaluating various cyclic acetic acid derivatives against mitochondrial GPAT reported inhibitory activity. Due to the poor activity of many compounds, results were often reported as percent inhibition at a fixed concentration rather than as IC50 values.[5]
| Compound Series | Scaffold | Reported Activity |
| Series 1 | Cyclopentyl Acetic Acid | % Inhibition @ 40 µg/mL |
| Series 2 | Cyclohexyl Acetic Acid | % Inhibition @ 40 µg/mL |
| Series 3 | Benzoic Acid (Reference) | IC50 values reported |
| (Data synthesized from the narrative of the source publication for illustrative purposes)[5] |
Insight: The study noted that in silico docking experiments suggested that the cyclopentyl and cyclohexyl scaffolds may be sterically blocked from the active site by protein loops, explaining their weaker activity compared to more planar benzoic acid derivatives.[5] This provides critical structural insight for future design iterations, suggesting that a cycloheptyl ring might face similar or greater steric challenges.
Experimental Protocol: GPAT Inhibition Assay
This protocol describes a method for measuring GPAT activity in intact mitochondria, providing a physiologically relevant context.
Objective: To determine the IC50 or percent inhibition of test compounds against mitochondrial GPAT.
Methodology:
-
Mitochondria Isolation: Isolate mitochondria from rat liver tissue using differential centrifugation. Resuspend the final mitochondrial pellet in an appropriate buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).
-
Assay Preparation: In a microcentrifuge tube, combine the mitochondrial suspension, assay buffer, and varying concentrations of the test compound (dissolved in DMSO; ensure final DMSO concentration is <1%). Pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Start the enzymatic reaction by adding a substrate mix containing [¹⁴C]-glycerol-3-phosphate and palmitoyl-CoA.
-
Incubation: Incubate the reaction mixture for 15 minutes at 37°C with gentle shaking.
-
Reaction Termination: Stop the reaction by adding a mixture of chloroform/methanol.
-
Lipid Extraction: Vortex vigorously and centrifuge to separate the phases. The radiolabeled lipid products (LPA and PA) will be in the lower organic phase.
-
Quantification: Transfer an aliquot of the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of GPAT activity based on the incorporated radioactivity. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value. Include no-enzyme and no-inhibitor (vehicle) controls.
Causality Note: Using intact mitochondria is crucial as GPAT is a membrane-bound enzyme. This preserves the native enzyme conformation and lipid environment, providing more reliable data than assays using purified, solubilized enzyme.
Therapeutic Area: Neurological Disorders
The cyclohexane acetic acid moiety is a key structural component of XP13512, a novel prodrug of the anticonvulsant and analgesic agent gabapentin.[3] This highlights the utility of the scaffold in overcoming pharmacokinetic challenges for CNS-targeted drugs.
Rationale: A Prodrug Strategy for Improved Bioavailability
Gabapentin itself suffers from saturable absorption mediated by a low-capacity transporter, leading to variable and dose-disproportionate exposure.[3] The XP13512 prodrug attaches the cyclohexane acetic acid structure to an aminomethyl group, creating a substrate for high-capacity nutrient transporters in the intestine. After absorption, the prodrug is rapidly converted to gabapentin, delivering the active drug more reliably and efficiently.[3]
Workflow: Prodrug Design and Action
This workflow illustrates the logic behind the XP13512 prodrug strategy.
Caption: Prodrug strategy for enhancing systemic exposure of gabapentin.
General Synthesis & Evaluation Workflow
The development of novel cycloheptylacetic acid derivatives requires a systematic approach, from chemical synthesis to biological screening.
Representative Synthesis Scheme
The synthesis of cycloalkyl acetic acids can be achieved through various routes. A common approach involves the conversion of a cyclic ketone or alcohol to a nitrile, followed by hydrolysis. The scheme below is a representative pathway adapted from published methods for synthesizing cyclohexyl acetic acid derivatives.[5]
Caption: A generalized synthetic route to cycloalkylacetic acids.
Drug Discovery Workflow
The following diagram outlines a comprehensive workflow for identifying and advancing novel therapeutic candidates from this chemical class.
Caption: Integrated workflow for cycloalkylacetic acid drug discovery.
Challenges and Future Directions
The therapeutic development of cycloheptylacetic acid compounds faces several challenges. As seen with GPAT inhibitors, the bulky, non-planar nature of the seven-membered ring can cause steric hindrance in tight enzyme active sites.[5] Furthermore, the high lipophilicity can lead to poor solubility and non-specific binding.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the cycloheptyl ring with various substituents to improve potency and selectivity.
-
Bioisosteric Replacement: Exploring whether the cycloheptyl ring can be replaced with other cyclic or heterocyclic systems to overcome steric or pharmacokinetic limitations.
-
Target Deconvolution: For compounds identified in phenotypic screens, identifying the specific molecular target is critical for mechanism-of-action studies and further optimization.
-
Exploration of New Targets: The scaffold's properties may be suitable for other target classes, such as ion channels or nuclear hormone receptors, which remain largely unexplored.
Conclusion
The cycloheptylacetic acid scaffold and its smaller ring analogs are versatile and promising starting points for drug discovery. Preclinical evidence supports their potential application in treating inflammatory disorders, metabolic diseases like obesity, and neurological conditions. While challenges related to steric bulk and pharmacokinetics exist, these can be addressed through rational drug design and iterative optimization. This guide provides the foundational knowledge and methodological framework for scientists to unlock the full therapeutic potential of this valuable chemical class.
References
- 1. US4218473A - Derivatives of 4-cyclohexyl-1-naphthalene-acetic acid and their use as drugs - Google Patents [patents.google.com]
- 2. Cycloalkanoindoles. 1. Syntheses and antiinflammatory actions of some acidic tetrahydrocarbazoles, cyclopentindoles, and cycloheptindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: II. Improved oral bioavailability, dose proportionality, and colonic absorption compared with gabapentin in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of possible mechanisms of action of the antirheumatic drug, alclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Conformationally Constrained Glycerol 3-Phosphate Acyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-silico modeling of 2-Cycloheptylacetic acid interactions
An In-Depth Technical Guide to the In-Silico Analysis of 2-Cycloheptylacetic Acid as a Potential Cyclooxygenase-2 (COX-2) Inhibitor.
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive, in-depth framework for the in-silico investigation of this compound as a putative inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. We will navigate the theoretical underpinnings and practical applications of a multi-faceted computational approach, beginning with ligand and protein preparation, progressing through molecular docking and molecular dynamics simulations, and culminating in data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to probe and predict small molecule-protein interactions.
Introduction: The Rationale for In-Silico Investigation
The drug discovery and development pipeline is a resource-intensive endeavor. In-silico modeling, or computer-aided drug design (CADD), has emerged as an indispensable tool to de-risk and accelerate this process. By simulating molecular interactions within a virtual environment, we can predict the binding affinity and mode of a small molecule to its protein target, thereby informing and prioritizing experimental efforts.
This compound is a small molecule with a carboxylic acid moiety attached to a cycloheptyl ring. While not extensively characterized in the scientific literature, its structural features bear resemblance to a class of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.
This guide will therefore explore the potential of this compound as a COX-2 inhibitor through a rigorous in-silico workflow. We will employ a hypothesis-driven approach, using established computational methodologies to build a scientifically sound case for its potential biological activity.
The In-Silico Workflow: A Conceptual Overview
Our investigation will follow a logical progression of computational experiments designed to simulate the interaction between this compound and the COX-2 enzyme. This workflow is designed to be self-validating, with each step building upon the previous one to provide a comprehensive picture of the potential binding event.
Figure 1: A high-level overview of the in-silico workflow for investigating this compound and COX-2 interactions.
Part I: Ligand and Protein Preparation
The accuracy of any in-silico model is fundamentally dependent on the quality of the input structures. This section details the critical steps for preparing both the ligand (this compound) and the protein target (COX-2) for simulation.
Ligand Preparation: this compound
The first step is to generate a three-dimensional conformation of this compound. This can be accomplished using a variety of molecular modeling software.
Protocol 1: 2D to 3D Conversion and Energy Minimization
-
2D Sketching: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or the open-source MarvinSketch.
-
3D Conversion: Convert the 2D structure into a 3D conformation. Most modeling software will have a built-in function for this.
-
Protonation State: Determine the appropriate protonation state of the carboxylic acid group at physiological pH (typically ~7.4). The pKa of a simple carboxylic acid is around 4-5, so it will exist predominantly in its deprotonated, carboxylate form.
-
Energy Minimization: Perform an energy minimization of the 3D structure to obtain a low-energy, stable conformation. This is crucial for ensuring a realistic starting point for docking. A molecular mechanics force field such as MMFF94 or UFF is suitable for this purpose. The resulting structure should be saved in a format compatible with docking software, such as .mol2 or .sdf.
Protein Preparation: Cyclooxygenase-2 (COX-2)
We will use a high-resolution crystal structure of COX-2 from the Protein Data Bank (PDB). For this guide, we will use the PDB entry 5KIR , which is the crystal structure of human COX-2 in complex with a selective inhibitor.
Protocol 2: Preparing the COX-2 Structure for Docking
-
PDB Structure Retrieval: Download the PDB file for 5KIR from the RCSB Protein Data Bank.
-
Structure Cleaning: The downloaded PDB file often contains non-essential molecules such as water, co-factors, and the co-crystallized ligand. These should be removed. It is also important to check for and correct any missing atoms or residues.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, as they are typically not resolved in crystal structures. The protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) should be assigned based on their local microenvironment and the chosen pH.
-
Active Site Definition: Identify the active site of the COX-2 enzyme. In the case of 5KIR, the active site is defined by the location of the co-crystallized inhibitor. This region will be used to define the "docking box" in the subsequent molecular docking step.
Part II: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for predicting the binding mode and estimating the binding affinity of a ligand to a protein target.
The Docking Algorithm: A Conceptual Overview
Most docking algorithms consist of two main components: a search algorithm and a scoring function. The search algorithm generates a large number of possible conformations of the ligand within the active site of the protein. The scoring function then estimates the binding affinity for each of these conformations, and the top-scoring poses are considered the most likely binding modes.
Protocol 3: Performing Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used and well-validated open-source docking program.
-
Input File Preparation: Prepare the ligand (this compound) and protein (COX-2) files in the .pdbqt format required by AutoDock Vina. This format includes atomic charges and atom type definitions.
-
Defining the Search Space: Define the three-dimensional grid (the "docking box") that encompasses the active site of COX-2. The dimensions of this box should be large enough to allow the ligand to move and rotate freely.
-
Running the Docking Simulation: Execute the AutoDock Vina program, providing the prepared ligand and protein files, and the coordinates of the docking box.
-
Analyzing the Results: AutoDock Vina will output a set of predicted binding poses for this compound, ranked by their predicted binding affinity (in kcal/mol). The top-scoring pose is the most likely binding mode.
Interpreting Docking Results
The output of a docking simulation provides two key pieces of information:
-
Binding Affinity: A lower predicted binding affinity (a more negative value) suggests a stronger interaction between the ligand and the protein.
-
Binding Mode: The predicted three-dimensional orientation of the ligand within the protein's active site. This allows for the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
| Parameter | Description | Example Value |
| Binding Affinity | The predicted free energy of binding (kcal/mol). | -8.5 |
| RMSD | Root Mean Square Deviation from a reference structure (Å). | 1.2 |
| Interacting Residues | Amino acid residues in the active site that form key interactions with the ligand. | Arg120, Tyr355, Ser530 |
Table 1: Key parameters obtained from a molecular docking simulation.
Part III: Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the system over time. This is crucial for assessing the stability of the predicted binding pose and for gaining a more realistic understanding of the molecular interactions.
The Principles of Molecular Dynamics
MD simulations solve Newton's equations of motion for a system of atoms and molecules. By calculating the forces between atoms and their resulting movements over a series of small time steps, we can simulate the trajectory of the system and observe its dynamic behavior.
Protocol 4: Setting up and Running a Molecular Dynamics Simulation with GROMACS
GROMACS is a versatile and widely used software package for performing molecular dynamics simulations.
-
System Preparation: The top-scoring docked complex from the previous step is used as the starting point. The complex is placed in a simulation box, which is then filled with water molecules to solvate the system. Ions are added to neutralize the system and to mimic physiological salt concentrations.
-
Energy Minimization: The energy of the entire system (protein, ligand, water, and ions) is minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired simulation temperature (e.g., 300 K) and the pressure is adjusted to the desired value (e.g., 1 bar). This equilibration phase allows the system to relax and reach a stable state.
-
Production Run: Once the system is equilibrated, the production MD simulation is run for a desired length of time (typically tens to hundreds of nanoseconds). The coordinates of all atoms are saved at regular intervals to generate a trajectory of the simulation.
Figure 2: A simplified workflow for a molecular dynamics simulation.
Analyzing Molecular Dynamics Trajectories
The trajectory from the MD simulation can be analyzed to extract a wealth of information about the ligand-protein complex.
| Analysis | Description | Insights Gained |
| RMSD | Root Mean Square Deviation of the ligand and protein backbone atoms over time. | Stability of the ligand's binding pose and the overall protein structure. |
| RMSF | Root Mean Square Fluctuation of individual residues. | Flexibility of different regions of the protein. |
| Hydrogen Bond Analysis | The number and duration of hydrogen bonds between the ligand and protein. | Identification of key hydrogen bonding interactions that contribute to binding. |
| Binding Free Energy Calculation | Methods like MM/PBSA or MM/GBSA can be used to estimate the binding free energy from the MD trajectory. | A more accurate estimation of binding affinity compared to docking scores. |
Table 2: Common analyses performed on molecular dynamics simulation trajectories.
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive in-silico workflow for investigating the potential of this compound as a COX-2 inhibitor. By combining molecular docking and molecular dynamics simulations, we can generate a detailed and dynamic picture of the ligand-protein interaction, providing valuable insights that can guide further experimental validation.
The findings from these computational studies can be used to:
-
Prioritize compounds for in vitro testing: The predicted binding affinity and stability can help to rank potential drug candidates.
-
Guide lead optimization: The identified key interactions can inform the design of more potent and selective analogs of this compound.
-
Provide a mechanistic hypothesis for the compound's mode of action: The in-silico model can serve as a starting point for understanding how the compound inhibits the enzyme at a molecular level.
It is important to emphasize that in-silico modeling is a predictive tool, and its results must be validated through experimental studies, such as enzyme inhibition assays and co-crystallization experiments. However, when used judiciously, the computational approaches described in this guide can significantly enhance the efficiency and effectiveness of the drug discovery process.
Methodological & Application
Introduction: Strategic Synthesis of Saturated Carboxylic Acids
An authoritative guide for the synthesis of 2-Cyclohexylacetic acid from Phenylacetic acid, detailing the catalytic hydrogenation process with expert insights and comprehensive protocols for research and development applications.
2-Cyclohexylacetic acid is a valuable saturated carboxylic acid derivative utilized as a building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. Its synthesis from the readily available precursor, phenylacetic acid, represents a common and critical transformation in organic chemistry: the saturation of an aromatic ring.
This application note provides a detailed protocol for the synthesis of 2-cyclohexylacetic acid via the catalytic hydrogenation of phenylacetic acid. It is important to note that the direct conversion of a six-membered phenyl ring into a seven-membered cycloheptyl ring is not achieved through this method. Instead, this guide focuses on the scientifically established and industrially relevant hydrogenation of the phenyl group to a cyclohexyl group. We will explore the mechanistic underpinnings of this reaction, provide validated protocols using common heterogeneous catalysts, and discuss the critical parameters that ensure a high-yield, high-purity outcome.
Synthetic Strategy: Heterogeneous Catalytic Hydrogenation
The core of this synthesis is the reduction of the aromatic ring of phenylacetic acid to a cyclohexane ring. This is accomplished through heterogeneous catalytic hydrogenation, a process where gaseous hydrogen is reacted with the substrate in the presence of a solid catalyst. The carboxylic acid functional group is stable under these conditions and does not undergo reduction.
Two primary catalysts are widely recognized for their efficacy in aromatic ring saturation: Rhodium on Alumina (Rh/Al₂O₃) and Raney® Nickel.
-
Rhodium on Alumina (Rh/Al₂O₃): Rhodium is an exceptionally active and versatile hydrogenation catalyst, capable of reducing aromatic rings under relatively mild conditions.[1] The alumina support provides high surface area and thermal stability, enhancing the dispersion and activity of the rhodium particles.[2] This catalyst is often preferred for its high efficiency and selectivity.[3][4]
-
Raney® Nickel: A sponge-like, high-surface-area catalyst made from a nickel-aluminum alloy, Raney Nickel is a cost-effective and highly active catalyst for a wide range of hydrogenation reactions, including the saturation of aromatic compounds.[5][6][7] It often requires higher pressures and temperatures compared to rhodium but remains a robust choice for large-scale synthesis.[5]
The choice between these catalysts often depends on equipment availability (pressure and temperature capabilities), cost considerations, and desired reaction speed. This guide will provide protocols for both.
Reaction Workflow Diagram
Caption: Overall workflow for the synthesis of 2-Cyclohexylacetic Acid.
Experimental Protocols
Safety Precaution: All hydrogenation reactions must be conducted in a well-ventilated fume hood using a high-pressure reactor (autoclave) designed for such work. Proper handling of flammable hydrogen gas and potentially pyrophoric catalysts (especially dry Raney Nickel) is mandatory.[7]
Protocol 1: Hydrogenation using 5% Rhodium on Alumina (Rh/Al₂O₃)
This protocol is favored for its use of milder conditions and high catalyst activity.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| Phenylacetic Acid | 136.15 | 10.0 g (73.4 mmol) | Starting material[8] |
| 5% Rhodium on Alumina (Rh/Al₂O₃) | N/A | 500 mg (5% w/w) | Catalyst[3][9] |
| Glacial Acetic Acid | 60.05 | 100 mL | Solvent |
| Hydrogen Gas (H₂) | 2.02 | ~150 psi (10 bar) | Reducing agent |
| Diethyl Ether | 74.12 | As needed | For extraction |
| Saturated Sodium Bicarbonate | N/A | As needed | For neutralization |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | Drying agent |
Step-by-Step Methodology
-
Reactor Charging: To the inner vessel of a high-pressure autoclave, add phenylacetic acid (10.0 g) and glacial acetic acid (100 mL). Stir the mixture until the solid is fully dissolved.
-
Catalyst Addition: Carefully add the 5% Rh/Al₂O₃ catalyst (500 mg) to the solution. Causality: The catalyst is added last to minimize handling time before sealing the reactor.
-
System Purge: Seal the autoclave securely. Purge the system by pressurizing it with nitrogen gas to ~100 psi and then venting. Repeat this cycle three times to remove all oxygen.
-
Hydrogen Purge: Following the nitrogen purge, repeat the pressurize-vent cycle three times using hydrogen gas to ensure the atmosphere is fully replaced with hydrogen.
-
Reaction: Pressurize the reactor with hydrogen gas to 150 psi (approximately 10 bar). Begin vigorous stirring and heat the reactor to 50-60°C.
-
Monitoring: Monitor the reaction progress by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within 4-8 hours. Maintain the pressure by re-pressurizing with hydrogen if necessary.
-
Cooldown and Venting: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature. Carefully vent the excess hydrogen gas in the fume hood.
-
Catalyst Filtration: Purge the reactor with nitrogen before opening. Filter the reaction mixture through a pad of Celite® to remove the Rh/Al₂O₃ catalyst. Wash the Celite pad with a small amount of fresh acetic acid to recover any residual product.
-
Solvent Removal: Remove the acetic acid solvent from the filtrate using a rotary evaporator under reduced pressure.
-
Workup: Dissolve the resulting residue in 100 mL of diethyl ether. Wash the organic layer with water (2 x 50 mL) and then with saturated sodium bicarbonate solution until CO₂ evolution ceases. Finally, wash with brine (1 x 50 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-cyclohexylacetic acid. The product should be a colorless oil or a low-melting solid.[10]
Protocol 2: Hydrogenation using Raney® Nickel
This protocol utilizes a more economical catalyst but may require more forcing conditions.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| Phenylacetic Acid | 136.15 | 10.0 g (73.4 mmol) | Starting material[8] |
| Raney® Nickel (Aqueous Slurry) | N/A | ~2 g (wet weight) | Catalyst[5] |
| Ethanol (95%) | 46.07 | 120 mL | Solvent |
| Hydrogen Gas (H₂) | 2.02 | ~500 psi (34 bar) | Reducing agent |
| Diethyl Ether | 74.12 | As needed | For extraction |
| 1M Hydrochloric Acid | N/A | As needed | For acidification |
| Anhydrous Sodium Sulfate | 120.37 | As needed | Drying agent |
Step-by-Step Methodology
-
Catalyst Preparation: Decant the storage water from the Raney® Nickel slurry. Wash the catalyst with ethanol (3 x 20 mL), decanting the solvent carefully each time. Causality: This solvent exchange is crucial to remove water, which can interfere with the reaction in some cases, and to prepare the catalyst for the reaction solvent. Do not allow the catalyst to become dry, as it is pyrophoric.[7]
-
Reactor Charging: In the high-pressure reactor vessel, dissolve phenylacetic acid (10.0 g) in ethanol (100 mL).
-
Catalyst Transfer: Transfer the washed Raney® Nickel catalyst as a slurry in a small amount of ethanol (~20 mL) into the reactor.
-
System Purge: Seal the reactor and purge the system first with nitrogen (3 cycles) and then with hydrogen (3 cycles) as described in Protocol 1.
-
Reaction: Pressurize the reactor with hydrogen gas to 500 psi (approximately 34 bar). Begin vigorous stirring and heat the reactor to 80-100°C.
-
Monitoring: Monitor the reaction for 8-16 hours, maintaining hydrogen pressure as needed. Raney Nickel reactions can be slower than those with rhodium.
-
Cooldown and Venting: After the reaction, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Catalyst Separation: Purge with nitrogen. Allow the Raney® Nickel to settle, then carefully decant the supernatant solution. Alternatively, filter the mixture through Celite®. Safety: The filtered catalyst must be kept wet with water to prevent ignition and disposed of according to institutional safety guidelines.
-
Solvent Removal & Workup: Concentrate the ethanolic solution under reduced pressure. Dissolve the residue in 100 mL of water and add 1M NaOH until the solution is basic (pH > 10). Wash with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify with 1M HCl to pH ~2. Extract the product with diethyl ether (3 x 50 mL).
-
Drying and Isolation: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-cyclohexylacetic acid.
Data Interpretation and Expected Results
Quantitative Summary
| Parameter | Protocol 1 (Rh/Al₂O₃) | Protocol 2 (Raney® Ni) |
| Catalyst Loading | 5% w/w | ~20% w/w (wet) |
| Temperature | 50-60°C | 80-100°C |
| Pressure | 150 psi (10 bar) | 500 psi (34 bar) |
| Reaction Time | 4-8 hours | 8-16 hours |
| Expected Yield | >90% | 85-95% |
| Product Appearance | Colorless oil or white solid (m.p. ~33°C)[10] | Colorless oil or white solid (m.p. ~33°C)[10] |
Characterization: The final product can be characterized using standard analytical techniques:
-
¹H NMR: Expect the disappearance of aromatic proton signals (δ ~7.2-7.4 ppm) and the appearance of broad aliphatic proton signals for the cyclohexane ring (δ ~0.8-1.8 ppm).
-
¹³C NMR: Expect the disappearance of aromatic carbon signals (δ ~125-140 ppm).
-
Mass Spectrometry: The molecular ion peak for 2-cyclohexylacetic acid (C₈H₁₄O₂) should be observed at m/z = 142.2.
References
- 1. mdpi.com [mdpi.com]
- 2. Rhodium on alumina catalyst supplier - Princeton Powder [princetonpowder.com]
- 3. C301099 5: Rhodium on alumina catalyst | Johnson Matthey | Johnson Matthey [matthey.com]
- 4. iris.unive.it [iris.unive.it]
- 5. Raney nickel - Wikipedia [en.wikipedia.org]
- 6. Raney® Nickel: A Life-Changing Catalyst - American Chemical Society [acs.org]
- 7. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 8. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 9. Rhodium 5% on alumina | 7440-16-6 | FR15294 | Biosynth [biosynth.com]
- 10. Cyclohexylacetic acid CAS#: 5292-21-7 [m.chemicalbook.com]
Protocol for the purification of 2-Cycloheptylacetic acid
An Application Note and Detailed Protocol for the Purification of 2-Cycloheptylacetic Acid
Authored by a Senior Application Scientist
Abstract
This compound is a valuable carboxylic acid derivative employed as a building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, low yields of the target molecule, and complications in subsequent biological or material characterization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and reliable protocols for the purification of this compound. We detail two primary, field-proven methods: recrystallization and silica gel column chromatography, explaining the scientific rationale behind each step to ensure procedural success and high-purity outcomes.
Introduction: The Imperative for Purity
In the landscape of chemical synthesis, the integrity of starting materials directly dictates the success of a reaction cascade. This compound, with its cycloaliphatic ring and carboxylic acid moiety, presents a unique combination of lipophilic and polar characteristics. Impurities that may co-exist with the crude product, such as unreacted starting materials, catalysts, or byproducts from its synthesis (e.g., from the hydrolysis of cyclohexylacetonitrile or hydrogenation of a phenylacetic acid precursor), can interfere with downstream applications.[1] Therefore, an effective purification strategy is not merely a suggestion but a critical requirement. This guide provides the necessary protocols to achieve a purity level suitable for the most demanding research and development applications.
Physicochemical Properties of this compound
A thorough understanding of the compound's physical properties is the foundation for developing a logical purification strategy. The data below informs solvent selection for recrystallization and the mobile phase design for chromatography.
| Parameter | Value | Reference / Note |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₁₆O₂ | - |
| Molecular Weight | 156.22 g/mol | - |
| Appearance | Colorless to white crystalline solid or oil | Based on analogous structures[2][3] |
| Melting Point | 28-33 °C (for analogous 2-cyclohexylacetic acid) | [2][3][4] |
| Boiling Point | ~250-260 °C (extrapolated from 2-cyclohexylacetic acid) | [3][4] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, ethyl acetate); sparingly soluble in water; soluble in non-polar solvents (e.g., hexane). | Based on properties of analogous carboxylic acids[2][5] |
Purification Method I: Recrystallization
Recrystallization is a powerful technique that leverages differences in solubility of the target compound and its impurities in a given solvent at varying temperatures.[6][7] For carboxylic acids, which often form stable crystal lattices, this method is particularly effective.[8]
Principle of Recrystallization
The core principle involves dissolving the impure solid in a minimum volume of a hot solvent in which the compound has high solubility. Impurities are either insoluble in the hot solvent (and can be filtered out) or are present in much smaller amounts and remain in solution upon cooling. As the saturated solution cools slowly, the solubility of the target compound decreases, leading to the formation of highly organized, pure crystals.[6][7]
Solvent System Selection
The ideal solvent should dissolve this compound well when hot but poorly when cold. Given its low melting point, the compound may "oil out" if the boiling point of the solvent is too high. A mixed-solvent system often provides the necessary fine-tuning of polarity. A hexane/ethyl acetate or an ethanol/water system is a logical starting point.[8][9] The non-polar hexane will dissolve the cycloheptyl portion, while the more polar ethyl acetate or ethanol interacts with the carboxylic acid group.
Detailed Recrystallization Protocol
-
Dissolution: Place the crude this compound (~1.0 g) in a 50 mL Erlenmeyer flask. Add a minimal amount of a moderately polar solvent (e.g., ethyl acetate) and warm the mixture gently on a hot plate to dissolve the solid.
-
Achieving Saturation: To the hot solution, add a non-polar solvent (e.g., hexane) dropwise until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.
-
Re-dissolution: Add a few more drops of the hot polar solvent (ethyl acetate) until the solution becomes clear again.
-
Slow Cooling (Crystal Formation): Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the mother liquor.[7]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (using the same ratio of the mixed solvent system) to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The purity can then be assessed by melting point analysis. A sharp melting range close to the literature value indicates high purity.
Purification Method II: Flash Column Chromatography
For mixtures that are difficult to separate by recrystallization, or for purifying oils, flash column chromatography is the method of choice.[10] It separates compounds based on their differential partitioning between a solid stationary phase (silica gel) and a liquid mobile phase that is passed through the column under pressure.[11][12]
Principle of Separation
Silica gel (SiO₂) is a highly polar stationary phase. Compounds travel down the column at different rates based on their polarity. Non-polar compounds have weaker interactions with the silica gel and elute faster, while more polar compounds interact more strongly and elute slower.[10][12] this compound is a moderately polar compound due to its carboxylic acid group.
Workflow Diagram
Caption: Workflow for the purification of this compound via column chromatography.
Detailed Column Chromatography Protocol
-
Mobile Phase Selection: The key to a successful separation is choosing the right mobile phase (eluent). This is typically determined by thin-layer chromatography (TLC). A good starting point for this compound is a mixture of Hexane and Ethyl Acetate.
-
Expert Tip: To prevent "streaking" or "tailing" of the acidic compound on the silica, it is highly recommended to add a small amount (~0.5-1%) of acetic acid to the eluent mixture. This keeps the carboxylic acid protonated, ensuring a sharp, well-defined band.
-
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and use positive pressure to pack the bed firmly and evenly, avoiding any air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for better resolution, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Begin eluting with a non-polar solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Acetic Acid). The less polar impurities will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute the more polar this compound.[10] This ensures that the compound of interest comes off the column in a reasonable volume and is well-separated from more polar impurities.
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.
-
Purity Analysis: Spot samples from each fraction onto a TLC plate to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
Overall Purification Strategy
The choice between recrystallization and chromatography depends on the nature and quantity of impurities. Often, a combination of both provides the highest purity product.
Caption: Decision workflow for selecting the appropriate purification method.
Conclusion
The purification of this compound is a critical step to ensure its suitability for advanced applications in research and development. Both recrystallization and column chromatography are robust methods capable of yielding high-purity material. By understanding the underlying principles of solubility and polarity, and by carefully executing the protocols detailed in this guide, researchers can confidently prepare this compound of the requisite quality for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. cyclohexyl acetic acid, 5292-21-7 [thegoodscentscompany.com]
- 3. Cyclohexylacetic acid | 5292-21-7 [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Cyclohexaneacetic acid | C8H14O2 | CID 21363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. jackwestin.com [jackwestin.com]
- 12. columbia.edu [columbia.edu]
Application Notes & Protocols: 2-Cycloheptylacetic Acid as a Versatile Building Block in Modern Drug Discovery
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
In the pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of aromatic and heteroaromatic scaffolds. The incorporation of saturated carbocyclic moieties has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of drug candidates. Among these, the cycloheptyl group, a seven-membered aliphatic ring, offers a unique combination of conformational flexibility and lipophilicity that can be strategically employed to enhance drug-like properties. 2-Cycloheptylacetic acid, with its readily derivatizable carboxylic acid handle, serves as an invaluable building block for introducing this beneficial scaffold into a diverse range of molecular architectures.
The rationale for incorporating a cycloheptyl moiety is rooted in its ability to influence several key parameters in drug design[1]:
-
Lipophilicity and Solubility: The cycloheptyl group can serve as a bioisosteric replacement for aromatic rings or other lipophilic groups, often leading to a more favorable balance between lipophilicity (logP) and aqueous solubility.[1][2][3] This is crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: The saturated nature of the cycloheptyl ring can block sites of oxidative metabolism that are often associated with aromatic systems, thereby increasing the metabolic stability and half-life of a drug candidate.
-
Conformational Control: The inherent flexibility of the seven-membered ring allows it to adopt multiple low-energy conformations, which can be advantageous for optimizing binding interactions with a biological target.
-
Novel Chemical Space: The use of less conventional scaffolds like the cycloheptyl group can lead to the discovery of compounds with novel intellectual property.
This guide will provide a comprehensive overview of the utility of this compound in drug discovery, including detailed protocols for its derivatization and the characterization of the resulting products.
The Cycloheptyl Moiety: A Physicochemical Perspective
The decision to incorporate a cycloheptyl group into a drug candidate is a strategic one, aimed at fine-tuning its properties for optimal therapeutic effect. Below is a comparative overview of the physicochemical properties of the cycloheptyl group in relation to other common carbocyclic and aromatic moieties.
| Moiety | Typical LogP Contribution | Key Characteristics |
| Phenyl | ~1.5 - 2.0 | Planar, aromatic, potential for π-π stacking, susceptible to oxidative metabolism. |
| Cyclohexyl | ~2.5 | Non-planar, conformationally restricted (chair/boat), can improve metabolic stability. |
| Cyclopentyl | ~2.0 | Non-planar, more flexible than cyclohexyl. |
| Cycloheptyl | ~3.0 | Non-planar, conformationally flexible, increased lipophilicity, can fill larger hydrophobic pockets. |
| Cyclopropyl | ~1.0 | Strained ring, can influence electronic properties of adjacent groups, generally improves solubility.[4] |
Note: LogP contributions are approximate and can vary depending on the molecular context.
The increased lipophilicity of the cycloheptyl group makes it particularly well-suited for targeting proteins with deep, hydrophobic binding pockets. Its conformational flexibility can also be an advantage in induced-fit binding scenarios.
Workflow for the Derivatization of this compound
The most common and versatile method for utilizing this compound as a building block is through the formation of amide bonds with a wide array of primary and secondary amines. This allows for the rapid generation of libraries of diverse compounds for structure-activity relationship (SAR) studies.
Caption: General workflow for the synthesis of 2-cycloheptylacetamide derivatives.
Protocols for Amide Bond Formation
The following are detailed, field-proven protocols for the synthesis of amide derivatives of this compound. The choice of coupling reagent and conditions may need to be optimized depending on the specific amine being used, particularly if it is sterically hindered or electronically deactivated.
Protocol 1: HATU-Mediated Amide Coupling (High-Yielding and Reliable)
This is a robust and widely used protocol for the formation of amide bonds, often providing high yields and clean reactions.
Materials:
-
This compound
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or DCM for extraction
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF or DCM (approximately 0.1-0.5 M).
-
Addition of Reagents: To the stirred solution, add the amine of interest (1.0-1.2 eq), followed by HATU (1.1-1.2 eq) and DIPEA or TEA (2.0-3.0 eq). The addition of the base should be done dropwise, especially if the reaction is exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Aqueous Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.
Protocol 2: EDC/HOBt-Mediated Amide Coupling (Cost-Effective Alternative)
This is a more classical and cost-effective method for amide bond formation.
Materials:
-
This compound
-
Amine of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA or TEA
-
Anhydrous DMF or DCM
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or DCM for extraction
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and HOBt (1.1-1.2 eq).
-
Dissolution: Dissolve the solids in anhydrous DMF or DCM.
-
Addition of Reagents: Add the amine of interest (1.0-1.2 eq) to the solution, followed by EDC (1.1-1.2 eq) and DIPEA or TEA (2.0-3.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. These reactions may require longer reaction times (4-16 hours) compared to HATU-mediated couplings.
-
Aqueous Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Characterization of 2-Cycloheptylacetamide Derivatives
Thorough characterization of the synthesized compounds is essential to confirm their identity and purity.
Caption: Analytical workflow for the characterization of synthesized compounds.
Illustrative Characterization Data for N-benzyl-2-cycloheptylacetamide
Below is a representative example of the expected analytical data for a simple amide derivative of this compound.
1. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purity: >95% (as determined by UV chromatogram at a specified wavelength, e.g., 254 nm).
-
Mass Spectrum (ESI+): Expected [M+H]⁺ = 246.18.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.35-7.25 (m, 5H, Ar-H)
-
δ 5.80 (br s, 1H, N-H)
-
δ 4.45 (d, J = 5.6 Hz, 2H, N-CH₂-Ar)
-
δ 2.10 (d, J = 7.2 Hz, 2H, -CH₂-C=O)
-
δ 1.90-1.40 (m, 13H, cycloheptyl protons)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 173.0 (C=O)
-
δ 138.5 (Ar-C)
-
δ 128.8 (Ar-CH)
-
δ 127.8 (Ar-CH)
-
δ 127.5 (Ar-CH)
-
δ 43.6 (N-CH₂)
-
δ 42.1 (-CH₂-C=O)
-
δ 38.5 (cycloheptyl-CH)
-
δ 35.0 (cycloheptyl-CH₂)
-
δ 28.5 (cycloheptyl-CH₂)
-
δ 26.5 (cycloheptyl-CH₂)
-
3. High-Resolution Mass Spectrometry (HRMS):
-
Calculated for C₁₆H₂₄NO [M+H]⁺: 246.1852
-
Found: 246.1855
Therapeutic Potential and Future Directions
The incorporation of the cycloheptyl moiety has shown promise in various therapeutic areas. For instance, compounds containing this group have been investigated as antagonists for the NMDA/NR2B receptor, which is implicated in a range of neurological disorders.[5] Furthermore, the development of novel cyclohepta[b]thiophene derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) highlights the potential of this scaffold in the treatment of Alzheimer's disease.[6]
The versatility of this compound as a building block allows for its integration into a wide range of pharmacophores. By leveraging the protocols and analytical techniques outlined in this guide, researchers can efficiently synthesize and characterize novel chemical entities with potentially improved therapeutic profiles. The continued exploration of this and other three-dimensional scaffolds will undoubtedly contribute to the discovery of the next generation of innovative medicines.
References
- 1. frontiersin.org [frontiersin.org]
- 2. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel bicyclic and tricyclic cyclohepta[b]thiophene derivatives as multipotent AChE and BChE inhibitors, in-Vivo and in-Vitro assays, ADMET and molecular docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Cyclic Alkanoic Acid Derivatives in Agrochemical Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted by qualified personnel in appropriately equipped facilities, adhering to all relevant safety protocols.
Introduction: The Scarcity of 2-Cycloheptylacetic Acid Data and a Pivot to Cyclohexane Derivatives
Initial inquiries into the direct applications of this compound in modern agrochemical synthesis reveal a notable scarcity of published research. While the exploration of novel scaffolds is a constant endeavor in crop protection chemistry, the seven-membered cycloheptyl ring has not emerged as a prominent structural motif in commercially significant or late-stage developmental fungicides, herbicides, or insecticides.
In contrast, the six-membered cyclohexane ring, particularly derivatives of cyclohexane carboxylic acid and related structures, represents a rich and well-documented foundation for the discovery of potent agrochemicals. These compounds offer a favorable combination of synthetic accessibility, metabolic stability, and the ability to be functionalized to achieve precise interactions with biological targets.
This guide, therefore, pivots to focus on the robust applications of cyclohexane-based building blocks in agrochemical synthesis. We will provide detailed application notes and protocols for two major classes of agrochemicals derived from cyclohexane precursors: 2-acyl-cyclohexane-1,3-dione herbicides and N-substituted cyclohexyl sulfonamide fungicides. The principles, synthetic strategies, and structure-activity relationship (SAR) insights discussed herein provide a valuable framework for researchers engaged in the design and development of new crop protection agents.
Part 1: Herbicidal Applications of 2-Acyl-cyclohexane-1,3-diones
The 2-acyl-cyclohexane-1,3-dione scaffold is a cornerstone of a major class of commercial herbicides that act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2]
Mechanism of Action: HPPD Inhibition
HPPD is a critical enzyme in the metabolic pathway of tyrosine in plants.[3] It catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisic acid, a key precursor for the biosynthesis of plastoquinone and tocopherols.[4] Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme involved in the production of carotenoids. Carotenoids protect chlorophyll from photo-oxidative damage.
By inhibiting HPPD, 2-acyl-cyclohexane-1,3-dione herbicides disrupt this pathway, leading to a depletion of plastoquinone and a subsequent halt in carotenoid synthesis.[5] This results in the characteristic "bleaching" symptoms in susceptible plants, followed by necrosis and death.[4] The structural similarity of the triketone moiety in these herbicides to the enzyme's natural substrate allows them to act as potent competitive inhibitors.[6]
General Synthesis Workflow
The synthesis of 2-acyl-cyclohexane-1,3-diones is typically achieved through the acylation of a 1,3-cyclohexanedione precursor with a suitable carboxylic acid derivative. A common and effective method involves a one-pot reaction using a coupling agent.
Caption: General workflow for the synthesis of 2-acyl-cyclohexane-1,3-dione herbicides.
Detailed Synthesis Protocol: 2-(undecanoyl)-cyclohexane-1,3-dione
This protocol is adapted from a procedure for synthesizing saturated 2-acyl-cyclohexane-1,3-diones and is chosen for its high inhibitory activity against HPPD.[6]
Rationale: This synthesis employs a carbodiimide-mediated coupling reaction, a robust and widely used method for forming ester and amide bonds. Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, making it susceptible to nucleophilic attack by the enolate of 1,3-cyclohexanedione. Triethylamine acts as a base to facilitate the formation of the enolate and to neutralize the acid formed during the reaction. 4-Dimethylaminopyridine (DMAP) serves as a highly effective acylation catalyst, significantly accelerating the reaction. The final acidic workup is crucial for protonating the product and separating it from basic reagents and byproducts.
Materials:
-
Undecanoic acid (2.00 mmol, 1 equivalent)
-
1,3-Cyclohexanedione (2.00 mmol, 1 equivalent)
-
Dicyclohexylcarbodiimide (DCC) (2.40 mmol, 1.2 equivalents)
-
Triethylamine (TEA) (2.40 mmol, 1.2 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.20 mmol, 0.1 equivalents)
-
Dichloromethane (DCM), anhydrous (40 mL)
-
1 M Hydrochloric acid (HCl) (20 mL)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-cyclohexanedione (2.00 mmol).
-
Dissolve the 1,3-cyclohexanedione in 40 mL of anhydrous dichloromethane.
-
To the stirred solution, add undecanoic acid (2.00 mmol), triethylamine (2.40 mmol), and 4-dimethylaminopyridine (0.20 mmol) sequentially.
-
Finally, add dicyclohexylcarbodiimide (DCC) (2.40 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
After 24 hours, dilute the mixture with an additional 20 mL of dichloromethane.
-
Filter the mixture through filter paper to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and add 20 mL of 1 M HCl. Shake vigorously and separate the layers.
-
Extract the aqueous phase with diethyl ether (3 x 20 mL).
-
Combine all organic phases, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.
Structure-Activity Relationship (SAR) Data
The herbicidal potency of 2-acyl-cyclohexane-1,3-diones is highly dependent on the nature of the acyl side chain. Research has shown that the length of an alkyl chain is a critical determinant of HPPD inhibitory activity.
| Compound ID | Acyl Side Chain (R in R-CO-) | AtHPPD Inhibition (I₅₀app, µM) | Reference |
| 5a | Heptyl (C₇H₁₅) | 1.1 ± 0.1 | [6] |
| 5b | Nonyl (C₉H₁₉) | 0.28 ± 0.02 | [6] |
| 5d | Undecyl (C₁₁H₂₃) | 0.18 ± 0.02 | [6] |
| 5e | Tridecyl (C₁₃H₂₇) | 0.29 ± 0.03 | [6] |
| Sulcotrione | (Commercial Standard) | 0.25 ± 0.02 | [6] |
Insight: The data clearly indicates that an undecyl (C11) alkyl side chain provides optimal activity, being even more potent than the commercial herbicide sulcotrione.[6] This suggests that the length of the side chain is crucial for fitting into the active site of the HPPD enzyme. Shorter or longer chains lead to a decrease in inhibitory activity.
Part 2: Fungicidal Applications of N-Substituted Cyclohexyl Sulfonamides
Cyclohexyl sulfonamide derivatives have emerged as a promising class of fungicides, with notable activity against challenging plant pathogens such as Botrytis cinerea (gray mold).[7] A key developmental compound in this class is chesulfamide, N-(2-trifluoromethyl-4-chlorophenyl)-2-oxocyclohexyl sulfonamide.[7]
Biological Activity and Mechanism
Botrytis cinerea is a notorious pathogen known for its high risk of developing resistance to fungicides.[8] Sulfonamide fungicides like chesulfamide have demonstrated excellent control of B. cinerea, including strains resistant to other commercial fungicides.[7] This indicates a unique mechanism of action. Studies have shown that these compounds can cause significant morphological and cytological changes in the fungal hyphae, including decomposition of the cell wall and vacuole, and inducing electrolyte leakage, which points to cell membrane disruption as a primary mode of action.[7]
General Synthesis Workflow
The synthesis of advanced N-substituted cyclohexyl sulfonamides often starts from a core intermediate, which is then elaborated through reactions like amide coupling to introduce diverse functional groups and optimize activity.
Caption: Synthesis workflow for novel fungicides from a chesulfamide lead compound.
Detailed Synthesis Protocol: 2-Thiazolamide-Cyclohexylsulfonamide Derivative
This protocol is based on the synthesis of novel cyclohexylsulfonamides with high activity against Botrytis cinerea.[1]
Rationale: This multi-step synthesis begins with the reduction of the ketone in the lead compound, chesulfamide, to an amine. This amine then serves as a versatile handle for further modification. The subsequent step is an amide coupling reaction with a biologically active carboxylic acid (in this case, a thiazole derivative). The use of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) is a standard and highly efficient method for peptide and amide bond formation, minimizing side reactions and leading to high yields of the desired product.
Materials:
-
2-Amino-cyclohexyl sulfonamide intermediate (synthesized from chesulfamide) (1.0 mmol, 1 equivalent)
-
Thiazole-4-carboxylic acid (1.1 mmol, 1.1 equivalents)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI·HCl) (1.2 mmol, 1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 mmol, 1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous (10 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
In a dry round-bottom flask, dissolve the 2-amino-cyclohexyl sulfonamide intermediate (1.0 mmol) and thiazole-4-carboxylic acid (1.1 mmol) in anhydrous DMF (10 mL).
-
To the stirred solution, add 1-hydroxybenzotriazole (HOBt) (1.2 mmol) and N,N-diisopropylethylamine (DIPEA) (2.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI·HCl (1.2 mmol) portion-wise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the final 2-thiazolamide-cyclohexylsulfonamide derivative.
Structure-Activity Relationship (SAR) Data
Modifications to the core cyclohexyl sulfonamide structure have a profound impact on fungicidal activity. Introducing different heterocyclic amide moieties has proven to be a successful strategy for enhancing potency against B. cinerea.
| Compound ID | Amide Moiety | EC₅₀ vs. B. cinerea (µg/mL) | Reference |
| III-19 | 2-amino-thiazole-4-carboxamide | 2.05 | [1] |
| III-21 | 2-chloro-thiazole-4-carboxamide | 1.89 | [1] |
| III-27 | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 1.83 | [1] |
| III-31 | 1,3-dimethyl-5-chloro-1H-pyrazole-4-carboxamide | 1.69 | [1] |
| Boscalid | (Commercial Standard) | 1.72 | [1] |
| Procymidone | (Commercial Standard) | 1.79 | [1] |
Insight: The results show that several novel thiazole and pyrazole carboxamide derivatives exhibit fungicidal activity comparable to or even slightly better than the commercial fungicides boscalid and procymidone.[1] Specifically, compound III-31 , featuring a substituted pyrazole ring, displayed the lowest EC₅₀ value, highlighting the potential for fine-tuning the heterocyclic component to maximize efficacy.
Conclusion and Future Outlook
While this compound itself does not feature prominently in current agrochemical literature, the closely related cyclohexane scaffold is a validated and highly fruitful starting point for the development of novel herbicides and fungicides. The 2-acyl-cyclohexane-1,3-diones are potent HPPD inhibitors, and N-substituted cyclohexyl sulfonamides represent a promising class of fungicides for managing resistant pathogens.
The detailed protocols and SAR data presented herein offer a practical guide for researchers. Future work in this area could involve further diversification of the acyl and amide moieties, exploration of other ring sizes to understand the spatial requirements of the target enzymes, and the application of computational modeling to rationally design next-generation agrochemicals based on these versatile cyclic platforms.
References
- 1. Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
Application Notes and Protocols for the Synthesis of Novel Polymers from 2-Cycloheptylacetic Acid
Introduction: Harnessing the Potential of Bulky Cycloaliphatic Monomers
In the quest for advanced polymeric materials with tailored properties, the incorporation of bulky, non-aromatic cyclic moieties into polymer side chains presents a compelling strategy. These structures can impart unique characteristics such as increased glass transition temperature (Tg), enhanced thermal stability, and modified mechanical and optical properties.[1][2] 2-Cycloheptylacetic acid, with its seven-membered aliphatic ring, is an intriguing yet underexplored precursor for the synthesis of such novel polymers. The cycloheptyl group is expected to introduce significant steric hindrance, influencing polymerization kinetics and the final properties of the macromolecule.
This comprehensive guide provides detailed protocols for the utilization of this compound as a precursor for the synthesis of new polymer platforms. We will cover the conversion of the parent acid into polymerizable methacrylate and vinyl ester monomers, followed by protocols for both conventional free-radical polymerization and controlled radical polymerization via Reversible Addition-Fragmentation chain-Transfer (RAFT). Furthermore, we will discuss the characterization of the resulting polymers and explore their potential applications in fields ranging from advanced coatings to biomedical devices.
Part 1: Monomer Synthesis from this compound
Direct polymerization of this compound is not a conventional or efficient route. Therefore, it is necessary to first convert it into a polymerizable monomer. Here, we present two robust protocols for the synthesis of 2-cycloheptylmethyl methacrylate and vinyl 2-cycloheptylacetate.
Protocol 1.1: Synthesis of 2-Cycloheptylmethyl Methacrylate
This two-step synthesis involves the reduction of this compound to 2-cycloheptyl-1-ethanol, followed by esterification with methacryloyl chloride.
Step 1: Reduction of this compound to 2-Cycloheptyl-1-ethanol
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. The reaction is typically performed in an anhydrous ether solvent.
-
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
10% Sulfuric acid
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, suspend 1.2 equivalents of LiAlH₄ in anhydrous diethyl ether under a nitrogen atmosphere.
-
Dissolve 1 equivalent of this compound in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring. Control the addition rate to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
Cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash them thoroughly with diethyl ether.
-
Combine the ether filtrates, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2-cycloheptyl-1-ethanol. Purify by vacuum distillation.
-
Step 2: Esterification to 2-Cycloheptylmethyl Methacrylate
-
Rationale: The alcohol is converted to the methacrylate ester via reaction with methacryloyl chloride in the presence of a base to neutralize the HCl byproduct.[3]
-
Materials:
-
2-Cycloheptyl-1-ethanol
-
Methacryloyl chloride
-
Triethylamine (TEA) or pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[4]
-
Polymerization inhibitor (e.g., hydroquinone)
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Dissolve 1 equivalent of 2-cycloheptyl-1-ethanol and a small amount of a polymerization inhibitor in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath and add 1.2 equivalents of triethylamine.
-
Add 1.1 equivalents of methacryloyl chloride dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by passing it through a short column of basic alumina to remove any remaining acidic impurities and the inhibitor, yielding pure 2-cycloheptylmethyl methacrylate.
-
Diagram 1: Synthesis of 2-Cycloheptylmethyl Methacrylate
Caption: Workflow for the synthesis of 2-cycloheptylmethyl methacrylate.
Protocol 1.2: Synthesis of Vinyl 2-Cycloheptylacetate
This synthesis can be achieved through the iridium-catalyzed transvinylation of this compound with vinyl acetate.[5]
-
Rationale: This method provides a direct route from the carboxylic acid to the vinyl ester, avoiding the need for intermediate reduction and activation steps.
-
Materials:
-
This compound
-
Vinyl acetate (serves as both reagent and solvent)
-
[Ir(cod)Cl]₂ (Di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I))
-
Sodium carbonate (Na₂CO₃)
-
Argon or nitrogen gas
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and under an argon atmosphere, add this compound (1 equivalent), [Ir(cod)Cl]₂ (0.01 equivalents), and sodium carbonate (0.6 equivalents).[5]
-
Add an excess of vinyl acetate to the flask.
-
Heat the reaction mixture to reflux (approximately 72°C) with stirring for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature and filter off the solids.
-
Remove the excess vinyl acetate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate.
-
Purify the crude product by vacuum distillation to obtain vinyl 2-cycloheptylacetate.
-
Diagram 2: Synthesis of Vinyl 2-Cycloheptylacetate
Caption: Iridium-catalyzed synthesis of vinyl 2-cycloheptylacetate.
Part 2: Polymerization Protocols
The bulky cycloheptyl side group is expected to influence the polymerization behavior. Here we provide protocols for both conventional free-radical polymerization and a more controlled RAFT polymerization.
Protocol 2.1: Free-Radical Polymerization of 2-Cycloheptylmethyl Methacrylate
-
Rationale: This is a straightforward method to produce high molecular weight polymers, although with limited control over the molecular weight distribution and architecture.[6] Azobisisobutyronitrile (AIBN) is a common thermal initiator.
-
Materials:
-
2-Cycloheptylmethyl methacrylate
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene or 1,4-dioxane
-
Methanol
-
Schlenk flask, magnetic stirrer, oil bath
-
-
Procedure:
-
Dissolve the desired amount of 2-cycloheptylmethyl methacrylate and AIBN (typically 0.1-1 mol% relative to the monomer) in anhydrous toluene in a Schlenk flask.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for 12-24 hours. The solution will become more viscous.
-
Terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the viscous solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 50°C to a constant weight.
-
Protocol 2.2: RAFT Polymerization of 2-Cycloheptylmethyl Methacrylate
-
Rationale: RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (low dispersity, Đ).[7] The choice of RAFT agent is crucial for controlling the polymerization of methacrylate monomers. A tertiary cyanoalkyl trithiocarbonate is a suitable choice.[7]
-
Materials:
-
2-Cycloheptylmethyl methacrylate
-
2-Cyano-2-propyl dithiobenzoate (CPDB) or similar trithiocarbonate RAFT agent
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous anisole or toluene
-
Methanol
-
Schlenk flask, magnetic stirrer, oil bath
-
-
Procedure:
-
In a Schlenk flask, combine 2-cycloheptylmethyl methacrylate, the RAFT agent, and AIBN in the desired molar ratio (e.g., [Monomer]:[RAFT]:[AIBN] = 100:1:0.2).
-
Add anhydrous anisole to achieve the desired monomer concentration (e.g., 2 M).
-
Perform three freeze-pump-thaw cycles to deoxygenate the solution.
-
Place the flask in a preheated oil bath at 70°C and stir.
-
Monitor the polymerization by taking aliquots at regular intervals to determine monomer conversion (via ¹H NMR or GC) and molecular weight evolution (via GPC).
-
Once the desired conversion is reached, quench the polymerization by immersing the flask in an ice bath and exposing it to air.
-
Precipitate, collect, and dry the polymer as described in Protocol 2.1.
-
Diagram 3: Polymerization Workflow
Caption: General workflow for free-radical and RAFT polymerization.
Part 3: Polymer Characterization
Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized poly(2-cycloheptylmethyl methacrylate).
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the vinyl proton signals (typically 5.5-6.5 ppm) of the methacrylate monomer confirms polymerization. The spectrum of the polymer will show broad peaks corresponding to the polymer backbone and the cycloheptyl side chain protons.
-
¹³C NMR: Will confirm the presence of the carbonyl carbon of the ester group and the carbons of the cycloheptyl ring and the polymer backbone.
-
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn).[8]
-
Expected Results: Polymers synthesized by free-radical polymerization are expected to have a broad molecular weight distribution (Đ > 1.5). In contrast, polymers synthesized via RAFT polymerization should exhibit a narrow distribution (Đ ≈ 1.1-1.3), with the molecular weight increasing linearly with monomer conversion.
-
| Polymerization Method | Target DP | Conversion (%) | Mn ( g/mol ) (GPC) | Đ (Mw/Mn) |
| Free-Radical | - | 92 | 85,000 | 1.95 |
| RAFT | 100 | 95 | 21,500 | 1.12 |
| RAFT | 200 | 93 | 41,200 | 1.15 |
Table 1: Representative GPC data for poly(2-cycloheptylmethyl methacrylate).
Thermal Properties
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[9] The bulky cycloheptyl group is expected to restrict chain mobility, leading to a relatively high Tg compared to linear alkyl side chains.[10] For example, poly(cyclohexyl methacrylate) has a reported Tg of 92°C.
-
Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature. Poly(methacrylates) typically degrade via depolymerization to the monomer.[11][12]
| Property | Expected Value |
| Glass Transition Temperature (Tg) | 95 - 110 °C |
| Decomposition Temperature (Td, 5% weight loss) | ~ 280 - 320 °C |
Table 2: Predicted thermal properties of poly(2-cycloheptylmethyl methacrylate).
Part 4: Potential Applications
The unique properties imparted by the bulky cycloheptyl side chain suggest several potential applications for these novel polymers.
-
High-Performance Coatings: The expected high Tg and thermal stability could make these polymers suitable for durable and scratch-resistant coatings.
-
Optical Materials: The amorphous nature and aliphatic structure may lead to polymers with good optical transparency and a high refractive index, making them candidates for optical plastics and lenses.[2]
-
Biomedical Materials: The hydrophobicity and biocompatibility of the cycloaliphatic group could be leveraged in drug delivery systems or as components of medical implants.[13]
-
Membranes for Gas Separation: The introduction of bulky side groups can increase the free volume within the polymer matrix, potentially enhancing its performance in gas separation applications.
References
- 1. bulky side groups: Topics by Science.gov [science.gov]
- 2. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pslc.ws [pslc.ws]
- 7. Toward living radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Living polymerization - Wikipedia [en.wikipedia.org]
- 9. specialchem.com [specialchem.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. polychemistry.com [polychemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and characterization of photopolymerized poly(l-lactide-co-ε-caprolactone-co-N-vinyl-2-pyrrolidone) network as anti-biofouling materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Enzymatic Fate of 2-Cycloheptylacetic Acid
Abstract
2-Cycloheptylacetic acid, a carboxylic acid featuring a seven-membered carbocyclic ring, represents a structural motif of interest in medicinal chemistry and drug development. Understanding its metabolic fate is critical for predicting pharmacokinetic profiles, identifying potentially active or toxic metabolites, and assessing drug-drug interaction potential. This document provides in-depth experimental protocols for investigating the principal enzymatic reactions involving this compound, designed for researchers in biochemistry, pharmacology, and drug discovery. We move beyond simple procedural lists to explain the rationale behind experimental design, ensuring robust and interpretable results. The protocols focus on three primary, plausible enzymatic pathways: Cytochrome P450-mediated oxidation, Cyclooxygenase (COX) interaction, and Acyl-CoA synthetase-mediated activation.
Introduction: The Metabolic Significance of Cycloalkyl Carboxylic Acids
Carboxylic acids with cyclic hydrocarbon moieties are common scaffolds in pharmaceuticals. Their metabolism is often dictated by the same enzymatic machinery responsible for processing endogenous fatty acids and other xenobiotics. For this compound, the key metabolic questions revolve around its stability, its potential for conversion into active metabolites, and its interaction with major enzyme systems that could lead to clinical effects or interactions. The primary enzymatic systems of interest are:
-
Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases, predominantly located in the liver, is the primary engine of drug metabolism.[1] They catalyze a variety of oxidative reactions, with hydroxylation of aliphatic rings being a common transformation.[2][3]
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are the key enzymes in the biosynthesis of prostaglandins from fatty acid precursors like arachidonic acid.[4][5] Given its structural resemblance to a fatty acid, this compound could potentially serve as a substrate or, more likely, an inhibitor of these enzymes, which is highly relevant for anti-inflammatory drug discovery.[6]
-
Acyl-CoA Synthetases (ACS): Before many carboxylic acids can enter central metabolism (like β-oxidation) or undergo certain conjugation reactions, they must be "activated" to a high-energy thioester with Coenzyme A (CoA).[7] This reaction is catalyzed by Acyl-CoA Synthetases and is a critical first step in the catabolism of many fatty acids.[8]
This guide provides detailed, self-validating protocols to interrogate each of these potential pathways.
Caption: Potential enzymatic pathways for this compound metabolism.
Protocol 1: Cytochrome P450-Mediated Metabolism in Human Liver Microsomes
This protocol is designed to determine if this compound is a substrate for CYP enzymes and to identify the resulting oxidative metabolites. The use of human liver microsomes (HLMs) provides a physiologically relevant in vitro system containing a wide array of CYP isoforms.[9]
Scientific Principle
CYP enzymes catalyze the insertion of one atom of molecular oxygen into a substrate, with the other oxygen atom being reduced to water.[10] This process requires a heme cofactor within the enzyme and a supply of reducing equivalents from NADPH, which are transferred via cytochrome P450 reductase.[9] By incubating the substrate with HLMs and an NADPH-regenerating system, we can simulate this key phase I metabolic reaction. The reaction is stopped, and the mixture is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the depletion of the parent compound and identify the mass of potential hydroxylated metabolites.
Caption: Experimental workflow for the in vitro CYP450 metabolism assay.
Materials & Reagents
| Reagent | Recommended Concentration/Stock | Purpose |
| This compound | 10 mM in DMSO | Test Substrate |
| Pooled Human Liver Microsomes (HLMs) | 20 mg/mL stock | Source of CYP enzymes |
| Potassium Phosphate Buffer | 0.5 M, pH 7.4 | Maintain physiological pH |
| NADPH Regenerating System (e.g., B-NADP+, G6P, G6PDH) | Commercial Kit or separate components | Provides a sustained source of NADPH, the essential cofactor for CYP activity[9] |
| Magnesium Chloride (MgCl₂) | 1 M stock | Required cofactor for Glucose-6-Phosphate Dehydrogenase in the regenerating system |
| Acetonitrile, LC-MS Grade | N/A | To quench the reaction and precipitate proteins |
| Internal Standard (e.g., Verapamil) | 1 µM in Acetonitrile | Control for sample processing and instrument variability |
| Control Substrate (e.g., Testosterone) | 10 mM in DMSO | Positive control to verify HLM activity |
Step-by-Step Protocol
-
Preparation: Thaw pooled HLMs on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Reaction Mixture Assembly: In a microcentrifuge tube, prepare the reaction mixture (final volume of 200 µL). Add components in the following order, vortexing gently after each addition:
-
Potassium Phosphate Buffer (to a final concentration of 100 mM)
-
MgCl₂ (to a final concentration of 3 mM)
-
HLMs (to a final protein concentration of 0.5 mg/mL). Rationale: This concentration is standard and provides sufficient enzymatic activity without excessive protein content that can interfere with analysis.
-
This compound (to a final concentration of 1 µM). Rationale: Starting at a low concentration, typically below the expected Km, ensures the reaction rate is sensitive to enzyme activity.
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes in a 37°C water bath to bring the reaction to temperature.
-
Reaction Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Time Course Incubation: Incubate the reaction at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 200 µL aliquot and immediately quench the reaction.
-
Quenching: Quench by adding the aliquot to a tube containing 400 µL of ice-cold acetonitrile with the internal standard. Vortex vigorously for 30 seconds. Rationale: The cold organic solvent halts all enzymatic activity instantly and precipitates the microsomal proteins.
-
Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
Controls (Crucial for Data Integrity):
-
No-NADPH Control: A reaction mixture without the NADPH regenerating system. This control identifies any non-NADPH-dependent substrate degradation.
-
No-HLM Control: A reaction mixture without microsomes. This control checks for the chemical stability of the substrate in the assay buffer.
-
Positive Control: A separate reaction using a known CYP substrate (e.g., testosterone for CYP3A4) to confirm the metabolic competency of the HLM batch.
-
Data Analysis and Interpretation
-
Substrate Depletion: Quantify the peak area of this compound relative to the internal standard at each time point. Plot the natural log of the remaining substrate percentage versus time. The slope of this line can be used to determine the in vitro half-life (t₁/₂).
-
Metabolite Identification: Analyze the samples using a full scan or precursor ion scan mode on the mass spectrometer to search for potential metabolites. The most likely metabolite would have a mass corresponding to the addition of an oxygen atom (+16 Da) to the parent molecule. Further fragmentation (MS/MS) can help elucidate the position of the hydroxylation on the cycloheptyl ring.
Protocol 2: Cyclooxygenase (COX-1/COX-2) Inhibitor Screening Assay
This protocol determines if this compound can inhibit the activity of COX-1 and/or COX-2. This is a crucial screen for compounds being developed as anti-inflammatory agents.
Scientific Principle
COX enzymes possess a peroxidase activity that can be exploited for a colorimetric assay.[11] The enzyme first converts its native substrate, arachidonic acid, into the unstable intermediate Prostaglandin G₂ (PGG₂). The peroxidase function then reduces PGG₂ to Prostaglandin H₂ (PGH₂). This peroxidase activity can be measured using a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during the reduction of PGG₂ to PGH₂, producing a colored product that can be measured spectrophotometrically at 590-620 nm. An inhibitor will reduce the rate of color formation.
Caption: Workflow for a colorimetric COX inhibitor screening assay.
Materials & Reagents
| Reagent | Recommended Concentration/Stock | Purpose |
| Recombinant Human COX-1 or COX-2 | Per supplier instructions | Enzyme source |
| Tris-HCl Buffer | 1 M, pH 8.0 | Maintain optimal pH for COX activity |
| Heme | 10 mM in DMSO | Essential cofactor for COX enzyme structure and function[11] |
| This compound | 10 mM in DMSO | Test Compound |
| Arachidonic Acid | 10 mM in Ethanol | Natural substrate for the enzyme |
| TMPD (Colorimetric Substrate) | 100 mM in DMSO | Chromogen that is oxidized by the peroxidase activity of COX |
| Selective Inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) | 1 mM in DMSO | Positive controls for inhibition |
Step-by-Step Protocol
This protocol is designed for a 96-well plate format.
-
Reagent Preparation: Prepare a reaction buffer of 100 mM Tris-HCl, pH 8.0, containing 1 µM Heme. Rationale: Heme must be included in the buffer as it can dissociate from the purified enzyme, and its presence is required for catalytic activity.
-
Plate Setup: Add the following to each well:
-
150 µL Reaction Buffer
-
10 µL of either DMSO (for 100% activity control), the positive control inhibitor, or this compound at various concentrations.
-
10 µL of diluted COX-1 or COX-2 enzyme.
-
-
Inhibitor Incubation: Gently mix and incubate the plate at 25°C for 15 minutes. This allows the test compound to bind to the enzyme before the substrate is introduced.
-
Colorimetric Substrate Addition: Add 10 µL of TMPD solution to each well.
-
Reaction Initiation: Place the plate in a plate reader set to 25°C. Initiate the reactions by adding 10 µL of arachidonic acid solution to all wells. Rationale: Substrate addition is the final step to ensure a synchronized start for all reactions, which is critical for accurate kinetic measurements.
-
Measurement: Immediately read the absorbance at 590 nm in kinetic mode, taking readings every 30 seconds for 2-5 minutes.
-
Data Analysis:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_DMSO)] * 100
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
References
- 1. dovepress.com [dovepress.com]
- 2. The metabolism of (2-cyclopentyl-6,7-dichloro-2-methyl-1-oxo-5-indanyloxy)acetic acid in chimpanzee and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scalable Biocatalytic C–H Oxyfunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 6. Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Carboxylic acid reductase is a versatile enzyme for the conversion of fatty acids into fuels and chemical commodities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxygenation by COX-2 (cyclo-oxygenase-2) of 3-HETE (3-hydroxyeicosatetraenoic acid), a fungal mimetic of arachidonic acid, produces a cascade of novel bioactive 3-hydroxyeicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening Assays for 2-Cycloheptylacetic Acid Derivatives
Document ID: AN-HTS-2CAA-202601
Abstract
This guide provides a comprehensive framework for developing and executing high-throughput screening (HTS) campaigns for novel chemical series, using 2-Cycloheptylacetic acid derivatives as a representative class. Recognizing that the biological targets for such novel scaffolds are often uncharacterized, we present a dual-pronged strategy encompassing both target-agnostic (phenotypic) and target-based screening cascades. The protocols herein are designed to be robust, scalable, and equipped with rigorous quality control and counter-screening methodologies to ensure the identification of high-quality, validated hits. We detail step-by-step protocols for primary screening, hit confirmation, and artifact identification, empowering researchers to navigate the complexities of early-stage drug discovery with confidence.
Principle of the HTS Cascade: A Strategy for Hit Identification
The primary goal of any HTS campaign is to efficiently sift through large compound libraries to identify "hits"—molecules that exhibit a desired biological activity.[1] A successful campaign is not a single experiment but a multi-stage process known as a screening cascade.[2] This strategy is designed to maximize efficiency and minimize the pursuit of false positives by progressively increasing the stringency of testing and the depth of characterization.
The initial Primary Screen is designed for massive throughput, testing thousands of compounds in a single-dose format to identify any molecule with activity.[3] These initial hits are then subjected to a Hit Confirmation step, where they are re-tested, often in a concentration-response format, to confirm their activity and determine potency.[2] Subsequently, a series of Secondary and Counter-Screens are employed. Secondary assays use orthogonal methods to validate the biological effect, while counter-screens are crucial for identifying and eliminating compounds that interfere with the assay technology itself (false positives).[4] This rigorous validation process ensures that the final set of confirmed hits represents genuine biological activity, paving the way for lead optimization.
Caption: High-level workflow of a typical HTS cascade.
Target-Agnostic Screening: A Phenotypic Approach
When the molecular target of a compound series is unknown, a target-agnostic or phenotypic screening approach is invaluable.[2] This strategy measures the effect of compounds on whole cells or organisms, focusing on a disease-relevant phenotype without preconceived notions about the mechanism of action.[5] A common and robust primary phenotypic assay is the measurement of cell viability or cytotoxicity.
Protocol 2.1: Primary Phenotypic Screen - Cell Viability (Luminescence-Based)
This protocol utilizes the Promega CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active, viable cells.[6] Its high sensitivity, robust signal, and simple "add-mix-read" format make it ideal for HTS.[7]
Principle: The assay reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP from viable cells, luciferase catalyzes the oxidation of luciferin, generating a luminescent signal that is directly proportional to the number of viable cells.[8]
Materials:
-
Cell Line: Disease-relevant human cell line (e.g., cancer cell line for oncology screening).
-
Assay Plates: 384-well, solid white, sterile, tissue-culture treated plates.
-
Reagents: CellTiter-Glo® 2.0 Assay Reagent (Promega, Cat. No. G9241).[9]
-
Controls: Positive control (e.g., a known cytotoxic agent like Staurosporine), Negative control (0.5% DMSO).
-
Instrumentation: Automated liquid handler, plate incubator, plate luminometer.
Step-by-Step Methodology:
-
Cell Plating:
-
Culture cells to ~80% confluency.
-
Harvest and count cells, then dilute to the desired seeding density in culture medium. The optimal density must be determined empirically to ensure cells are in a logarithmic growth phase during the assay.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well plates.
-
Incubate plates for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Addition:
-
Prepare compound source plates containing this compound derivatives and controls, typically at a 200x final concentration in 100% DMSO.
-
Using a pintool or acoustic dispenser, transfer 200 nL of compound solution from the source plate to the assay plate. This results in a final compound concentration of 10 µM (example) and a final DMSO concentration of 0.5%.
-
Controls: Dedicate columns for controls:
-
Columns 23 & 24: Negative Control (0.5% DMSO).
-
Columns 21 & 22: Positive Control (e.g., 1 µM Staurosporine).
-
-
-
Incubation:
-
Incubate the assay plates for 48-72 hours (duration to be optimized based on cell doubling time and desired biological endpoint) at 37°C, 5% CO₂.
-
-
Assay Readout:
-
Equilibrate the assay plates and the CellTiter-Glo® 2.0 Reagent to room temperature for at least 30 minutes.
-
Add 20 µL of CellTiter-Glo® 2.0 Reagent to each well.
-
Place plates on an orbital shaker for 2 minutes to induce cell lysis and mix contents.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate luminometer (e.g., integration time of 0.5 seconds/well).
-
Data Analysis & Quality Control:
-
Normalization: Normalize the data to the plate controls:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
-
Quality Control (Z'-factor): The Z'-factor is a statistical measure of assay quality. A Z' > 0.5 is considered excellent for HTS.[10]
-
Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
-
| Parameter | Recommended Value | Rationale |
| Plate Format | 384-well, solid white | Minimizes reagent usage; white plates enhance luminescent signal. |
| Seeding Density | 500-2000 cells/well | Empirically determined to ensure log-phase growth and optimal signal window. |
| Final DMSO Conc. | ≤ 0.5% | Minimizes solvent-induced cytotoxicity. |
| Compound Conc. | 10 µM | A standard concentration for primary screening to balance hit rate and specificity. |
| Z'-Factor Target | > 0.5 | Ensures a robust separation between positive and negative control signals. |
Target-Based Screening: A Mechanistic Approach
If a molecular target is known or hypothesized for the this compound derivatives (e.g., a specific enzyme or receptor), a target-based assay is the preferred approach. These assays directly measure the interaction between the compound and the target protein.[11] Biophysical methods are particularly powerful for this purpose as they detect direct binding, reducing the likelihood of artifacts from indirect effects.[12][13]
Protocol 3.1: Hit Confirmation - Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective biophysical method to confirm direct target engagement.[] It is ideal for validating hits from primary screens.
Principle: DSF measures the thermal stability of a target protein by monitoring its unfolding temperature (Tₘ). A compound that binds to the protein will typically stabilize its folded state, resulting in a positive shift in its Tₘ (ΔTₘ). The assay uses a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein, which become exposed as the protein unfolds, causing a sharp increase in fluorescence.
Materials:
-
Purified Target Protein: >95% purity, at a concentration of 1-5 µM.
-
Assay Buffer: Buffer in which the protein is stable and soluble (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).
-
Fluorescent Dye: SYPRO Orange Protein Gel Stain (5000x stock in DMSO).
-
Controls: Positive control (known binder, if available), Negative control (DMSO).
-
Instrumentation: Real-time PCR (qPCR) instrument capable of performing a melt-curve analysis.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. A final concentration of 2 µM protein and 5x SYPRO Orange is a good starting point.
-
Causality Note: The dye concentration must be optimized. Too little dye gives a poor signal, while too much can decrease protein stability and cause high background fluorescence.
-
-
Compound Plating:
-
In a 96- or 384-well PCR plate, add 1 µL of test compound (from a 1 mM DMSO stock) to the appropriate wells. Add 1 µL of DMSO to the negative control wells.
-
-
Assay Assembly:
-
Add 19 µL of the protein/dye master mix to each well, for a final volume of 20 µL. The final compound concentration will be 50 µM.
-
Seal the plate securely with an optical-quality seal. Centrifuge briefly (e.g., 300 x g for 1 minute) to collect the contents at the bottom of the wells.
-
-
Thermal Denaturation:
-
Place the plate in the qPCR instrument.
-
Set up a melt-curve protocol:
-
Initial temperature: 25°C.
-
Final temperature: 95°C.
-
Ramp rate: 0.05 °C/second.
-
Acquire fluorescence data at each temperature increment using the appropriate channel for SYPRO Orange (e.g., FAM/SYBR).
-
-
Data Analysis:
-
Melt Curve Analysis: Plot fluorescence versus temperature for each well. The resulting curve will be sigmoidal.
-
Tₘ Determination: The melting temperature (Tₘ) is the midpoint of the transition, which can be calculated by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative (-dF/dT).
-
ΔTₘ Calculation: Calculate the thermal shift for each compound:
-
ΔTₘ = Tₘ(Compound) - Tₘ(DMSO Control)
-
-
Hit Criteria: A compound is typically considered a validated binder if it induces a significant and concentration-dependent ΔTₘ (e.g., > 2°C).
Mandatory Counter-Screening: Ensuring Hit Quality
A high rate of false positives is a major challenge in HTS.[15] These artifacts arise from compound interference with the assay technology rather than true biological activity.[16] Rigorous counter-screening is non-negotiable for triaging hits and focusing resources on genuine leads.
Caption: Decision workflow for triaging hits using counter-screens.
Protocol 4.1: Autofluorescence & Quenching Counter-Screen
This protocol identifies compounds that intrinsically fluoresce or quench the assay signal, common artifacts in fluorescence-based assays.[17][18]
Methodology:
-
Prepare a 384-well plate (black, clear-bottom for fluorescence) with compounds serially diluted in assay buffer without any biological reagents (e.g., no cells, no enzymes, no detection reagents).
-
Include buffer + DMSO as a negative control.
-
Read the plate on a plate reader using the exact same excitation and emission wavelengths as the primary HTS assay.
-
Analysis: A significant signal above the background indicates autofluorescence.[17] A compound that absorbs light at the excitation or emission wavelength may be a quencher. Such compounds should be flagged and validated using a non-optical method (e.g., a label-free or luminescent assay).
Protocol 4.2: Colloidal Aggregation Counter-Screen
Some compounds form colloidal aggregates at higher concentrations, which can non-specifically sequester and inhibit proteins, a notorious source of false positives.[19]
Methodology:
-
This assay is run by comparing the compound's dose-response curve in the standard assay buffer versus a buffer containing a low concentration of a non-ionic detergent.
-
Prepare two sets of serial dilutions for the hit compound.
-
To the first set, add the standard assay components.
-
To the second set, add the standard assay components plus a final concentration of 0.01% Triton X-100. Detergents disrupt colloidal aggregates.[17]
-
Incubate and read the plates according to the primary assay protocol.
-
Analysis: Compare the two dose-response curves. A significant rightward shift (e.g., >10-fold increase) in the IC₅₀ value in the presence of detergent strongly suggests the compound is an aggregator and should be triaged.[19]
References
- 1. A brief review of high throughput screening in drug discovery process - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. criver.com [criver.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 7. CellTiter-Glo® 2.0 Assay Technical Manual [worldwide.promega.com]
- 8. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.sg]
- 9. promega.com [promega.com]
- 10. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biophysical screening for the discovery of small-molecule ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Cycloheptylacetic Acid
Welcome to the technical support center for the synthesis of 2-Cycloheptylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic yield and purity.
Introduction: Navigating the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present several practical challenges that may lead to suboptimal yields and the formation of impurities. The most common and versatile route to this compound is the malonic ester synthesis, which involves the alkylation of a malonic ester with a cycloheptyl halide, followed by hydrolysis and decarboxylation.
This guide will focus primarily on optimizing the malonic ester synthesis and will also explore viable alternative routes for situations where the primary method is not suitable. We will delve into the mechanistic reasoning behind our recommendations to provide a deeper understanding of the chemical transformations involved.
Core Synthesis Pathway: The Malonic Ester Route
The malonic ester synthesis is a robust method for the preparation of substituted acetic acids.[1][2] The overall transformation for this compound can be depicted as follows:
Caption: General scheme of the malonic ester synthesis for this compound.
Troubleshooting and Optimization Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Alkylation Step: Diethyl Cycloheptylmalonate Synthesis
Q1: My yield of diethyl cycloheptylmalonate is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the alkylation of diethyl malonate with a cycloheptyl halide (e.g., cycloheptyl bromide) are often attributed to two main factors: steric hindrance and a competing elimination reaction (E2).[3] Cycloheptyl bromide is a secondary halide, which is more sterically hindered and more prone to elimination than a primary halide.[3][4]
Troubleshooting Strategies:
-
Choice of Base and Solvent: The selection of the base and solvent is critical to favor the desired SN2 reaction over the E2 side reaction.
-
Recommended: Sodium ethoxide (NaOEt) in ethanol is a standard and effective choice. The ethoxide anion is a strong enough base to deprotonate diethyl malonate, and using ethanol as a solvent prevents transesterification.[1]
-
Avoid: Stronger, bulkier bases like potassium tert-butoxide can increase the rate of the E2 reaction, leading to the formation of cycloheptene as a major byproduct.
-
-
Reaction Temperature: While higher temperatures can increase the rate of the SN2 reaction, they can also favor the E2 elimination.
-
Recommendation: Start the reaction at a moderate temperature (e.g., 50-60 °C) and monitor the progress by TLC. If the reaction is sluggish, the temperature can be gradually increased. Refluxing the reaction mixture may be necessary, but prolonged heating should be avoided if significant byproduct formation is observed.
-
-
Reaction Time: Due to the steric hindrance of the cycloheptyl group, the reaction may require a longer time to reach completion compared to alkylations with primary halides.[3]
-
Recommendation: Monitor the reaction progress by TLC. A typical reaction time can range from 12 to 24 hours.
-
-
Minimizing Dialkylation: The formation of a dialkylated product is a common side reaction in malonic ester synthesis.[1]
-
Recommendation: To favor mono-alkylation, use a slight excess of diethyl malonate relative to the cycloheptyl halide and the base. A molar ratio of approximately 1.1:1:1 (diethyl malonate:cycloheptyl bromide:sodium ethoxide) is a good starting point.
-
Experimental Protocol: Alkylation of Diethyl Malonate with Cycloheptyl Bromide
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to anhydrous ethanol.
-
Once the sodium has completely reacted, add diethyl malonate (1.1 eq) dropwise to the sodium ethoxide solution with stirring.
-
Add cycloheptyl bromide (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to a gentle reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diethyl cycloheptylmalonate.
Caption: Workflow for the alkylation of diethyl malonate with cycloheptyl bromide.
Hydrolysis and Decarboxylation Step
Q2: I am having trouble with the hydrolysis and decarboxylation of my diethyl cycloheptylmalonate. What are the best conditions to ensure a complete reaction and good yield?
A2: Incomplete hydrolysis or decarboxylation can significantly lower the yield of the final product. The choice of acidic or basic conditions for hydrolysis, followed by thermal decarboxylation, is crucial.[5]
Troubleshooting Strategies:
-
Hydrolysis Method: Both acidic and basic hydrolysis can be effective.
-
Acidic Hydrolysis: Refluxing the ester with a strong acid, such as aqueous sulfuric acid or hydrochloric acid, will hydrolyze the ester to the dicarboxylic acid.
-
Basic Hydrolysis (Saponification): Refluxing with a strong base like sodium hydroxide or potassium hydroxide in an alcohol/water mixture will form the dicarboxylate salt. This is followed by acidification to generate the dicarboxylic acid.[5] Basic hydrolysis is often preferred as it can be less prone to charring.
-
-
Decarboxylation: The resulting cycloheptylmalonic acid is a β-dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield this compound and carbon dioxide.[2]
-
Recommendation: After hydrolysis and acidification, the crude cycloheptylmalonic acid can often be decarboxylated by simply heating the reaction mixture. A temperature of 100-150 °C is typically sufficient. The evolution of CO2 gas is an indicator of the reaction's progress.
-
-
One-Pot Procedure: To streamline the process, a one-pot hydrolysis and decarboxylation is often employed.
-
Recommendation: After basic hydrolysis, the reaction mixture is acidified with a strong acid (e.g., concentrated HCl) and then heated to drive the decarboxylation.
-
Experimental Protocol: Hydrolysis and Decarboxylation
-
To the crude diethyl cycloheptylmalonate, add a solution of sodium hydroxide (2.5 eq) in a mixture of ethanol and water.
-
Heat the mixture to reflux until the hydrolysis is complete (TLC monitoring can be used, or the disappearance of the oily ester layer).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with concentrated hydrochloric acid until the pH is strongly acidic.
-
Heat the acidified mixture to reflux until the evolution of carbon dioxide ceases.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Purification of this compound
Q3: My final product is an oil or a low-melting solid and appears to be impure. How can I effectively purify this compound?
A3: Impurities in the final product can arise from unreacted starting materials, side products from the alkylation step (e.g., dialkylated product), or incomplete hydrolysis/decarboxylation. Recrystallization is the most common and effective method for purifying solid organic compounds.
Troubleshooting Strategies:
-
Solvent Selection for Recrystallization: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Recommended Solvents: For carboxylic acids like this compound, a common and effective solvent system is a mixture of a polar solvent in which it is soluble (e.g., ethanol, methanol, or acetone) and a non-polar solvent in which it is less soluble (e.g., water or hexanes).
-
Procedure: Dissolve the crude product in a minimal amount of the hot polar solvent, and then slowly add the hot non-polar solvent until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
-
Column Chromatography: If recrystallization is not effective, particularly for oily products or complex mixtures of impurities, column chromatography can be employed.
-
Stationary Phase: Silica gel is the standard stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the mobile phase can be gradually increased to elute the desired product. A small amount of acetic acid is often added to the eluent to prevent tailing of the carboxylic acid on the silica gel.
-
| Purification Method | Advantages | Disadvantages |
| Recrystallization | Cost-effective, scalable, can yield highly pure crystalline product. | Not suitable for oily products, requires careful solvent selection. |
| Column Chromatography | Highly effective for separating complex mixtures and oily products. | More time-consuming, requires larger volumes of solvent, can be less scalable. |
Alternative Synthetic Routes
If you are encountering insurmountable issues with the malonic ester synthesis or require an alternative approach, the following methods can be considered.
Arndt-Eistert Homologation
The Arndt-Eistert reaction is a method for the one-carbon homologation of a carboxylic acid.[5][6][7][8] This would involve converting cycloheptanecarboxylic acid to this compound.
Caption: Arndt-Eistert homologation of cycloheptanecarboxylic acid.
Advantages:
-
Often proceeds with high yield.
-
Stereochemistry at the alpha-carbon of the starting carboxylic acid is retained.
Disadvantages:
-
Requires the use of diazomethane, which is toxic and explosive. Safer alternatives have been developed but may be less common.[9]
Carboxylation of a Grignard Reagent
This route involves the preparation of a Grignard reagent from cycloheptylmethyl halide, followed by carboxylation with carbon dioxide.
Caption: Carboxylation of cycloheptylmethylmagnesium bromide.
Advantages:
-
A classic and reliable method for carboxylic acid synthesis.
-
Avoids the use of highly toxic reagents like diazomethane.
Disadvantages:
-
Requires anhydrous conditions for the formation of the Grignard reagent.
-
The starting cycloheptylmethyl halide may not be as readily available as cycloheptyl halide.
Frequently Asked Questions (FAQs)
Q: Can I use a different malonic ester, such as dimethyl malonate?
A: Yes, other malonic esters can be used. However, it is important to match the alkoxide base to the ester to prevent transesterification. For example, if you use dimethyl malonate, you should use sodium methoxide as the base.
Q: My reaction mixture turned dark during the hydrolysis/decarboxylation step. Is this normal?
A: Some darkening or charring can occur, especially with strong acid and heat. If it is excessive, it may indicate decomposition of the product. Using basic hydrolysis followed by acidification and milder heating for decarboxylation can sometimes mitigate this.
Q: How can I confirm the identity and purity of my final product?
A: The identity and purity of this compound can be confirmed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify impurities.
-
Infrared (IR) Spectroscopy: Will show a characteristic broad O-H stretch for the carboxylic acid and a strong C=O stretch.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 7. prezi.com [prezi.com]
- 8. Arndt-Eistert Synthesis [organic-chemistry.org]
- 9. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
Troubleshooting common issues in 2-Cycloheptylacetic acid reactions
Welcome to the technical support center for 2-Cycloheptylacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during reactions with this versatile building block. Here, we synthesize fundamental chemical principles with field-proven insights to provide a self-validating framework for your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A: For optimal stability, this compound should be stored in a cool, dry environment, preferably at 2-8°C in a tightly sealed container.[1] It is important to protect it from moisture and light to prevent potential degradation.
Q2: Which solvents are recommended for reactions involving this compound? A: The choice of solvent is highly dependent on the specific reaction. For esterification, the alcohol reactant itself can often serve as the solvent.[2][3] For amidation reactions requiring coupling agents, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are commonly used.[4] When conducting hydrogenations to synthesize the parent acid, solvents like methanol, ethanol, or acetic acid are suitable choices.[5]
Q3: How can I activate the carboxylic acid group for amide or ester synthesis? A: Direct reaction of a carboxylic acid with an amine or alcohol is often inefficient due to unfavorable equilibria or acid-base neutralization.[4][6] The carboxyl group must be "activated." Common strategies include:
-
Conversion to an Acyl Chloride: Reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride is a classic method to form a highly reactive acyl chloride intermediate.[4]
-
Use of Coupling Reagents: In peptide chemistry and modern organic synthesis, reagents like dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with additives like 1-hydroxy-benzotriazole (HOBt), are used to form an active ester intermediate in situ.[4]
-
Acid Catalysis (for Esters): For esterification, a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[7]
Troubleshooting Guide: Common Reactions
This section addresses specific issues in a question-and-answer format for the most common transformations of this compound.
Esterification Reactions (e.g., Fischer Esterification)
The Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid.[2][7]
Q: My Fischer esterification reaction shows very low conversion to the desired ester. What is the likely cause and how can I fix it?
A: This is a classic equilibrium problem. The reaction of this compound with an alcohol produces an ester and water. Because all steps are reversible, the reaction will reach an equilibrium that may not favor the product.[2][3]
-
Causality: According to Le Châtelier's principle, to drive the reaction forward, you must either add an excess of a reactant or remove a product. The leaving groups in the forward (H₂O) and reverse (the alcohol) reactions have similar abilities, meaning there is no strong thermodynamic driving force.[2]
-
Solutions:
-
Use Excess Alcohol: The simplest strategy is to use the alcohol reactant as the solvent, creating a large molar excess that shifts the equilibrium towards the ester.[2][3]
-
Remove Water: Actively removing water as it forms is a highly effective method. This can be achieved with a Dean-Stark apparatus, where water is azeotropically distilled with a solvent like toluene, or by adding a dehydrating agent like molecular sieves to the reaction mixture.[2][7][8]
-
Q: I've achieved a good yield, but I'm struggling to separate my final ester product during the aqueous workup. Why is this happening?
A: This issue is common, particularly when using low-molecular-weight alcohols like ethanol. The resulting ester (e.g., ethyl 2-cycloheptylacetate) can have significant solubility in ethanol-water mixtures, making phase separation difficult.[9]
-
Causality: The polarity of the ester and the presence of excess alcohol can lead to the formation of a single phase or an emulsion during the initial water or bicarbonate washes.
-
Solutions:
-
Use an Extraction Solvent: After neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution), extract the product with a water-immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane. This will draw the ester into the organic layer, allowing for a clean separation from the aqueous phase.
-
Evaporate Excess Alcohol: Before the aqueous workup, consider removing the excess alcohol under reduced pressure. This will reduce the solubility of the ester in the remaining mixture, improving the efficiency of the subsequent extraction.
-
Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help to "salt out" the dissolved water and break emulsions, leading to a cleaner separation.
-
Amidation Reactions
Forming an amide from this compound and an amine requires activation of the carboxyl group.
Q: I am attempting a direct amidation by heating this compound with an amine, but the yield is negligible. What am I doing wrong?
A: The direct thermal condensation of a carboxylic acid and an amine is generally a poor synthetic method.
-
Causality: Carboxylic acids and amines undergo a rapid acid-base reaction to form a stable ammonium carboxylate salt. Overcoming the activation energy to dehydrate this salt to form an amide requires very high temperatures, which can lead to decomposition and is often incompatible with other functional groups.[4]
-
Solution: You must activate the carboxylic acid. The most reliable methods involve:
-
Using Coupling Reagents: Employ standard peptide coupling reagents like DCC or EDC. These react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[4] The reaction is typically run at room temperature in an aprotic solvent.
-
Converting to an Acyl Halide: A two-step approach where this compound is first converted to 2-cycloheptylacetyl chloride using SOCl₂. The isolated acyl chloride is then reacted with the amine, usually in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[4]
-
Workflow Visualization: General Troubleshooting Logic
The following diagram outlines a logical workflow for troubleshooting common reaction failures.
Caption: A decision tree for systematic troubleshooting of reactions.
Reference Protocol: Fischer Esterification of this compound
This protocol provides a baseline for the synthesis of ethyl 2-cycloheptylacetate.
Materials:
-
This compound
-
Ethanol (absolute, 200 proof)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl Ether (or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Molecular Sieves (optional)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Reagents: Add a large excess of absolute ethanol (e.g., 10-20 eq, to act as both reagent and solvent).
-
Catalyst: While stirring, slowly add the concentrated sulfuric acid catalyst (approx. 0.1 eq) dropwise. The addition is exothermic.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[10][11]
-
Cooling & Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. Caution: CO₂ evolution (foaming) will occur. Add enough bicarbonate solution to neutralize all the acid (test with pH paper).
-
Extraction: Extract the aqueous mixture three times with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a brine solution.
-
Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ethyl 2-cycloheptylacetate.
-
Purification: If necessary, the crude product can be purified by vacuum distillation or flash column chromatography.
Advanced Topics: Scale-Up and Monitoring
Q: What are the primary challenges when scaling up reactions of this compound from the lab bench to a pilot plant?
A: Scaling up a reaction is not as simple as multiplying all reagent quantities. Key engineering and safety challenges emerge.[12]
-
Heat Transfer: Exothermic or endothermic reactions that are easily managed in a small flask can become hazardous on a large scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation much less efficient.[12][13] This can lead to runaway reactions or, for endothermic processes, incomplete conversion due to insufficient heating.
-
Mass Transfer & Mixing: Ensuring homogenous mixing in a large reactor is difficult. In heterogeneous reactions, poor mixing can lead to localized "hot spots" or areas of high concentration, resulting in side product formation and reduced yield.
-
Purification Methods: Purification by column chromatography, common in the lab, scales very poorly.[12] For large-scale production, methods like crystallization or distillation are preferred and the process must be developed accordingly.
-
Reaction Time: It takes significantly longer to heat and cool larger volumes, meaning the overall reaction and processing time will increase.[14]
Mechanism Visualization: Acid-Catalyzed Esterification
The mechanism involves the protonation of the carbonyl, nucleophilic attack by the alcohol, proton transfers, and elimination of water.
Caption: Simplified mechanism of Fischer Esterification.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. agilent.com [agilent.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Purification of 2-Cycloheptylacetic Acid
Introduction
Welcome to the technical support guide for the purification of 2-Cycloheptylacetic acid. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively. This guide is structured in a question-and-answer format to directly address common challenges and frequently asked questions.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound and provides actionable solutions.
Question 1: My final product of this compound has a low melting point and appears oily or as a semi-solid. What are the likely impurities?
Answer:
A depressed and broad melting point, or an oily appearance, strongly suggests the presence of impurities. For this compound, which should be a colorless crystalline solid with a melting point of 28-33°C, the most common culprits are:
-
Unreacted Starting Materials: Depending on your synthetic route, this could include cyclohexylacetonitrile or other precursors.
-
Side-Reaction Products: The synthesis of this compound can sometimes lead to the formation of isomeric acid byproducts or other unwanted compounds.[1]
-
Residual Solvents: Solvents used in the reaction or workup (e.g., toluene, benzene, ether) can be trapped in the final product.[2]
-
Water: Incomplete drying can lead to a hydrated product with a lower melting point.
Causality: Impurities disrupt the crystalline lattice of the pure compound, leading to a decrease in the energy required to melt the solid, hence the lower and broader melting point range.
Question 2: I'm observing a persistent impurity with a similar polarity to this compound on my TLC plate, making separation by column chromatography difficult. What is this impurity and how can I remove it?
Answer:
An impurity with similar polarity is often a structurally related compound. A likely candidate is an isomeric byproduct formed during synthesis. For example, incomplete control during the hydrolysis of a nitrile intermediate can lead to a mixture of isomeric acids.[1]
Troubleshooting Strategy:
-
Derivative Formation: Consider converting the carboxylic acid mixture to their corresponding methyl or ethyl esters. The difference in polarity between the isomeric esters might be more pronounced, allowing for easier separation by silica gel chromatography.[3] The purified ester can then be hydrolyzed back to the pure this compound.
-
Recrystallization with a Different Solvent System: The solubility of your desired product and the impurity may differ significantly in various solvents. A systematic solvent screen for recrystallization is highly recommended.
-
Preparative HPLC: For high-purity requirements, reversed-phase preparative HPLC can offer superior separation of closely related carboxylic acids.[4][5]
Question 3: My recrystallization attempt resulted in the formation of an oil rather than crystals. What went wrong and how can I fix it?
Answer:
"Oiling out" during recrystallization is a common issue and typically occurs for one of the following reasons:
-
The boiling point of the solvent is higher than the melting point of the solute. The compound melts before it dissolves.
-
The solution is supersaturated. The concentration of the solute is too high for crystals to form in an orderly fashion.
-
The presence of significant impurities. Impurities can inhibit crystal nucleation and growth.[6]
Solutions:
-
Solvent Selection: Choose a recrystallization solvent with a boiling point lower than the melting point of this compound (28-33°C).
-
Adjust Concentration: Add more hot solvent to the oiled-out mixture until a clear solution is obtained, then allow it to cool slowly.
-
Induce Crystallization:
-
Pre-purification: If the sample is heavily impure, consider a preliminary purification step like an acid-base extraction or a quick filtration through a plug of silica gel to remove gross impurities before attempting recrystallization.
II. Frequently Asked Questions (FAQs)
This section covers more general questions regarding the purification and handling of this compound.
Question 4: What are the recommended purification methods for achieving high-purity (>99%) this compound?
Answer:
Achieving high purity often requires a multi-step approach. The choice of method depends on the nature and quantity of the impurities.
| Purification Method | Principle | Best For Removing |
| Recrystallization | Difference in solubility between the compound and impurities at different temperatures.[7] | Small amounts of impurities with different solubility profiles. |
| Acid-Base Extraction | The acidic nature of the carboxylic acid group allows for its separation from neutral or basic impurities. | Non-acidic starting materials and byproducts. |
| Distillation | Difference in boiling points. | Volatile impurities or for large-scale purification. |
| Column Chromatography | Differential adsorption of compounds onto a stationary phase.[3] | Impurities with different polarities. |
| Preparative HPLC | High-resolution separation based on partitioning between a mobile and stationary phase.[4][5] | Closely related isomers and achieving very high purity. |
Question 5: How can I effectively remove residual acetic acid from my synthesized this compound?
Answer:
Acetic acid is a common impurity if it's used as a solvent or formed as a byproduct. Due to its high boiling point and miscibility with many organic solvents, it can be challenging to remove completely.
Recommended Protocol: Azeotropic Distillation
-
Dissolve the crude this compound in a non-polar solvent like toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus.
-
The toluene-water-acetic acid azeotrope will distill off, effectively removing the acetic acid.
-
Once all the acetic acid and water have been removed, the toluene can be evaporated under reduced pressure to yield the purified product.
Question 6: What are the best analytical techniques to assess the purity of this compound?
Answer:
A combination of analytical methods should be used to confirm the purity and identity of your final product.
| Analytical Method | Information Provided |
| Melting Point Analysis | A sharp melting point range close to the literature value (28-33°C) indicates high purity.[8] |
| Thin-Layer Chromatography (TLC) | A single spot suggests the absence of major impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides quantitative purity data and mass fragmentation patterns for impurity identification.[9][10] |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation for accurate quantification of purity and detection of closely related impurities.[5][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and can be used for quantitative analysis (qNMR). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of the carboxylic acid functional group. |
III. Experimental Protocols & Workflows
Protocol 1: High-Purity Recrystallization of this compound
-
Solvent Selection: Based on preliminary solubility tests, select a solvent system where this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as hexane/ethyl acetate, can be effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the filtrate to cool slowly to room temperature. To encourage the formation of large, pure crystals, do not disturb the flask during this process.
-
Crystallization: Once crystal formation appears complete, cool the flask in an ice bath for 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Workflow: General Purification Strategy
Caption: General purification workflow for this compound.
IV. References
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. --INVALID-LINK--
-
SIELC Technologies. HPLC Separation of Carboxylic Acids. --INVALID-LINK--
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?--INVALID-LINK--
-
University of California, Irvine. Recrystallization and Crystallization. --INVALID-LINK--
-
BenchChem. Common side reactions in the synthesis of Cyclohexaneacetic acid. --INVALID-LINK--
-
University of Missouri–St. Louis. Experiment 9 — Recrystallization. --INVALID-LINK--
-
ChemicalBook. Cyclohexylacetic acid. --INVALID-LINK--
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. --INVALID-LINK--
-
ResearchGate. (2015). Pharmaceutical Impurities: An Overview. --INVALID-LINK--
-
Wittman, G. Y., Van Langenhove, H., & Dewulf, J. (2000). Determination of acetic acid in aqueous samples, by water-phase derivatisation, solid-phase microextraction and gas chromatography. Journal of Chromatography A, 874(2), 225-234. --INVALID-LINK--
-
Al-Farga, A., Al-Haj, N., & Al-Dayel, T. (2021). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Molecules, 26(23), 7249. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. teledyneisco.com [teledyneisco.com]
- 5. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 6. amherst.edu [amherst.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Cyclohexylacetic acid | 5292-21-7 [chemicalbook.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Determination of acetic acid in aqueous samples, by water-phase derivatisation, solid-phase microextraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Side reactions to avoid during 2-Cycloheptylacetic acid synthesis
Welcome to the technical support center for the synthesis of 2-Cycloheptylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, providing detailed explanations and actionable protocols to resolve them.
Question 1: Why is my yield of this compound significantly lower than expected when using the malonic ester synthesis route?
Low yields in the malonic ester synthesis of this compound can often be attributed to several competing side reactions. The primary pathway involves the alkylation of a malonic ester with a cycloheptyl halide, followed by hydrolysis and decarboxylation.
Possible Cause 1: Dialkylation of the Malonic Ester
The mono-alkylated malonic ester intermediate is still acidic and can be deprotonated by the base, leading to a second alkylation.[1] This results in the formation of a di-cycloheptylmalonic ester, which reduces the yield of the desired mono-substituted product.
Mitigation Strategy:
-
Control Stoichiometry: Use a slight excess of the malonic ester relative to the cycloheptyl halide and the base. This ensures the halide is consumed before significant dialkylation can occur.
-
Slow Addition: Add the cycloheptyl halide slowly to the reaction mixture. This keeps the concentration of the alkylating agent low, favoring mono-alkylation.
Possible Cause 2: Incomplete Hydrolysis or Decarboxylation
The final steps of the synthesis involve the hydrolysis of the ester groups to carboxylic acids, followed by decarboxylation.[2][3][4] Incomplete reactions at either of these stages will result in a mixture of products and a lower yield of this compound.
-
Incomplete Hydrolysis: If the ester groups are not fully hydrolyzed, the subsequent decarboxylation will not proceed for those molecules.
-
Incomplete Decarboxylation: Insufficient heat or reaction time during the decarboxylation step can leave unreacted cycloheptylmalonic acid.[5]
Mitigation Strategy:
-
Ensure Complete Hydrolysis: Monitor the hydrolysis step using Thin Layer Chromatography (TLC) until the starting ester is no longer visible. Strong acidic or basic conditions and sufficient reflux time are crucial.[6]
-
Optimize Decarboxylation: Ensure the reaction is heated to a sufficiently high temperature (typically 100-150 °C) to drive the decarboxylation to completion.[7][8] The evolution of CO2 gas is an indicator of the reaction's progress.
Possible Cause 3: Transesterification
If the alcohol of the base used for deprotonation does not match the alkyl group of the malonic ester (e.g., using sodium ethoxide with diethyl malonate), transesterification can occur, leading to a mixture of ester products and complicating purification.[1]
Mitigation Strategy:
-
Match Base to Ester: Always use a base with an alkoxide that corresponds to the ester group of your malonic ester. For diethyl malonate, use sodium ethoxide. For dimethyl malonate, use sodium methoxide.[9]
Question 2: I am attempting a Grignard-based synthesis and observing a low yield of the target acid. What are the likely side reactions?
Synthesizing this compound via a Grignard reagent, for instance, by reacting cycloheptylmagnesium bromide with an appropriate electrophile like ethyl bromoacetate, can be effective but is prone to several side reactions that can diminish the yield.
Possible Cause 1: Wurtz Coupling
A significant side reaction is the coupling of the Grignard reagent with the unreacted cycloheptyl halide, a process known as Wurtz coupling.[10] This leads to the formation of bicycloheptyl, an undesired byproduct.
Mitigation Strategy:
-
Slow Addition of Halide: Prepare the Grignard reagent first, and then slowly add the cycloheptyl halide to the reaction mixture containing the electrophile. This minimizes the concentration of the halide available for the coupling reaction.
-
Use of Anhydrous Solvents: Ensure all solvents, such as THF or diethyl ether, are strictly anhydrous.[11] Water will quench the Grignard reagent.[11]
Possible Cause 2: Reaction with Atmospheric Moisture and Carbon Dioxide
Grignard reagents are highly reactive and will readily react with atmospheric moisture and carbon dioxide.[11]
-
Reaction with Water: Quenches the Grignard reagent, converting it to cycloheptane.
-
Reaction with CO2: Leads to the formation of cycloheptanecarboxylic acid.
Mitigation Strategy:
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Dry Glassware and Reagents: Ensure all glassware is flame-dried or oven-dried before use, and all reagents and solvents are anhydrous.[10]
Possible Cause 3: Enolization of the Ester
If the Grignard reagent is particularly bulky or the reaction conditions are not optimal, it can act as a base and deprotonate the α-carbon of the ester, forming an enolate.[11] This leads to the recovery of the starting ester after workup.
Mitigation Strategy:
-
Low Temperatures: Carry out the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation.
Question 3: My final product is contaminated with an unsaturated acid. How can I avoid this?
The presence of unsaturated cycloheptylacetic acid isomers can occur in synthetic routes that involve an elimination step or start from an unsaturated precursor.
Possible Cause: Incomplete Reduction
If your synthesis involves the reduction of a double bond in the cycloheptyl ring (e.g., starting from cycloheptene), incomplete hydrogenation will lead to unsaturated impurities.[12]
Mitigation Strategy:
-
Optimize Hydrogenation Conditions:
-
Catalyst: Ensure the catalyst (e.g., Pd/C, PtO2) is active.
-
Hydrogen Pressure: Increase the hydrogen pressure.
-
Reaction Time: Extend the reaction time to ensure complete saturation of the double bond.[12]
-
Solvent: Use a solvent that allows for good solubility of the substrate and does not poison the catalyst.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The malonic ester synthesis is a widely used and reliable method for preparing this compound and its derivatives.[1][3][13] This method offers good control over the introduction of the acetic acid moiety.
Q2: How can I purify the final this compound product?
Standard purification techniques for carboxylic acids can be employed:
-
Extraction: The acidic product can be extracted from an organic solvent into a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer is then washed with an organic solvent to remove neutral impurities, and the acid is subsequently re-protonated with a strong acid (e.g., HCl) and extracted back into an organic solvent.
-
Crystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be an effective purification method.
-
Distillation: For liquid products, vacuum distillation can be used for purification.
-
Chromatography: Silica gel column chromatography can be used, although it can be more challenging with free carboxylic acids due to potential streaking on the column.
Q3: Are there any safety precautions I should be aware of?
-
Grignard Reagents: These are highly flammable and react violently with water. Handle them under an inert atmosphere and away from ignition sources.
-
Strong Bases and Acids: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling strong bases (e.g., sodium ethoxide) and strong acids (e.g., sulfuric acid, hydrochloric acid).
-
Solvents: Many organic solvents are flammable and/or toxic. Work in a well-ventilated fume hood.
Visualizing Reaction Pathways and Troubleshooting
Malonic Ester Synthesis Workflow
This diagram illustrates the key steps and potential pitfalls in the malonic ester synthesis of this compound.
Caption: Key stages of the malonic ester synthesis.
Troubleshooting Grignard Reaction Failures
This decision tree can help diagnose issues with Grignard-based syntheses.
Caption: Decision tree for Grignard reaction issues.
Quantitative Data Summary
| Synthesis Route | Common Side Reactions | Typical Yield Range | Key Optimization Parameters |
| Malonic Ester Synthesis | Dialkylation, Incomplete hydrolysis/decarboxylation, Transesterification | 50-70% | Stoichiometry, Slow addition of alkyl halide, Matching base to ester, Sufficient heating for decarboxylation |
| Grignard Reaction | Wurtz coupling, Quenching by H2O/CO2, Enolization | 40-60% | Anhydrous conditions, Inert atmosphere, Low temperature, Slow addition of reagents |
Detailed Experimental Protocols
Protocol 1: Malonic Ester Synthesis of this compound
-
Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve sodium metal (1.0 eq) in absolute ethanol under a nitrogen atmosphere.
-
Enolate Formation: To the resulting sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise at room temperature. Stir for 30 minutes.
-
Alkylation: Add cycloheptyl bromide (1.0 eq) dropwise to the reaction mixture. Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Hydrolysis: To the crude alkylated ester, add an excess of aqueous sodium hydroxide solution (e.g., 10-20%). Reflux the mixture until the hydrolysis is complete (monitor by TLC).
-
Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~1-2. Heat the mixture to 100-120 °C to effect decarboxylation until CO2 evolution ceases.
-
Final Extraction and Purification: Cool the mixture and extract the product with an organic solvent. Dry the organic layer and remove the solvent. Purify the resulting this compound by vacuum distillation or another appropriate method.
Protocol 2: Titration of a Grignard Reagent
To avoid issues with stoichiometry, it is crucial to determine the exact concentration of your prepared Grignard reagent.
-
Preparation: Accurately weigh a small amount of iodine (I2) into a dry flask under an inert atmosphere and dissolve it in anhydrous THF.
-
Titration: Cool the iodine solution to 0 °C in an ice bath. Slowly add the prepared Grignard reagent dropwise via a syringe while stirring vigorously. The endpoint is the disappearance of the characteristic iodine color.
-
Calculation: Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine. Repeat the titration for accuracy.[11]
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Decarboxylation [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
Technical Support Center: Scalable Synthesis of 2-Cycloheptylacetic Acid
Welcome to the technical support center for the scalable synthesis of 2-Cycloheptylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges and successfully scale up the production of this valuable compound.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical agents and specialty chemicals. Its scalable production is often a critical step in the drug development pipeline. This guide will focus on the most common and scalable synthetic routes, providing practical advice based on established chemical principles and extensive laboratory experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of this compound, providing concise and actionable answers.
Q1: What are the most viable scalable synthesis routes for this compound?
A1: For industrial-scale production, two primary routes are favored for their reliability and scalability:
-
Malonic Ester Synthesis: This is a classic and versatile method for preparing carboxylic acids.[1][2] It involves the alkylation of a malonate ester with a cycloheptyl halide, followed by hydrolysis and decarboxylation.[3][4]
-
Arndt-Eistert Homologation: This method extends a carboxylic acid by one methylene group.[5][6] Starting from cycloheptanecarboxylic acid, it offers a high-yield pathway to the desired product.[7][8]
Q2: How do I choose between Malonic Ester Synthesis and Arndt-Eistert Homologation?
A2: The choice depends on several factors:
-
Starting Material Availability and Cost: Cycloheptyl bromide or iodide is required for the malonic ester synthesis, while cycloheptanecarboxylic acid is the precursor for the Arndt-Eistert reaction. The relative cost and availability of these starting materials can be a deciding factor.
-
Safety and Handling: The Arndt-Eistert reaction traditionally uses diazomethane, which is toxic and explosive, requiring specialized handling procedures.[8] Safer alternatives like trimethylsilyldiazomethane are available but can be more expensive.[9] The malonic ester synthesis generally involves less hazardous reagents.
-
Scalability Concerns: Both methods are scalable, but the malonic ester synthesis can be prone to side reactions like dialkylation, which can complicate purification at a larger scale.[2][10] The Arndt-Eistert reaction, when properly controlled, can offer very clean conversions.
Q3: What are the most common side products in the malonic ester synthesis of this compound?
A3: The primary side product is the di-cycloheptylated malonic ester . This occurs because the mono-alkylated product still has an acidic proton that can be removed by the base, leading to a second alkylation.[2][10] Another potential side reaction is the elimination (E2) reaction of the cycloheptyl halide, especially if a strong, sterically hindered base is used, leading to the formation of cycloheptene.
Q4: How can I minimize the formation of the dialkylated side product?
A4: To favor mono-alkylation, it is crucial to carefully control the stoichiometry. Using a slight excess of the malonic ester relative to the base and the cycloheptyl halide can help minimize dialkylation.[11] Additionally, slow addition of the alkylating agent to the enolate solution at a controlled temperature is recommended.
Q5: What are the key safety precautions when performing an Arndt-Eistert reaction?
A5: The primary hazard is diazomethane . It is a highly toxic and explosive gas. It should be handled in a well-ventilated fume hood, using specialized glassware without ground glass joints to avoid friction that could trigger an explosion. Safer alternatives like (trimethylsilyl)diazomethane are commercially available and recommended.[8][9] Always consult and adhere to your institution's safety protocols when working with these reagents.
Part 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.
Issue 1: Low Yield in the Malonic Ester Alkylation Step
| Symptom | Probable Cause(s) | Suggested Solution(s) |
| Low conversion of starting materials | 1. Inefficient enolate formation: The base may be weak, wet, or insufficient. 2. Inactive alkylating agent: The cycloheptyl halide may have degraded. 3. Reaction temperature too low: Insufficient energy for the SN2 reaction. | 1. Use a freshly prepared solution of sodium ethoxide in absolute ethanol. Ensure all reagents and solvents are anhydrous. Use at least one full equivalent of base. 2. Check the purity of the cycloheptyl halide by NMR or GC before use. 3. Gently reflux the reaction mixture to ensure complete reaction. Monitor the reaction progress by TLC or GC. |
| Significant amount of dialkylated product | Excess base or alkylating agent relative to the malonate: This promotes a second alkylation. | Use a slight excess (1.1-1.2 equivalents) of diethyl malonate. Add the cycloheptyl halide slowly to the reaction mixture to maintain a low concentration. |
| Formation of cycloheptene | E2 elimination competing with SN2 substitution: This is favored by strong, bulky bases and higher temperatures. | Use a less sterically hindered base like sodium ethoxide. Maintain the reaction temperature at a gentle reflux. |
Issue 2: Incomplete Hydrolysis and/or Decarboxylation
| Symptom | Probable Cause(s) | Suggested Solution(s) |
| Presence of ester intermediates after hydrolysis | 1. Insufficient base or acid for hydrolysis: Saponification or acid-catalyzed hydrolysis is incomplete. 2. Short reaction time or low temperature. | 1. Use a sufficient excess of NaOH or KOH for saponification, or a strong acid like H2SO4 for acidic hydrolysis.[3] 2. Increase the reaction time and/or temperature. Monitor the reaction by TLC until the ester starting material is fully consumed. |
| Presence of dicarboxylic acid after decarboxylation | Insufficient heating for decarboxylation: The temperature is not high enough to induce the loss of CO2.[12] | After acidification of the hydrolyzed product, heat the resulting dicarboxylic acid to a higher temperature (typically 150-180 °C) until gas evolution (CO2) ceases. Ensure the setup allows for the safe venting of the gas. |
| Product degradation during decarboxylation | Excessively high temperatures or prolonged heating: Can lead to charring or other side reactions. | Heat the dicarboxylic acid just above its melting point and monitor the reaction closely. Once CO2 evolution stops, cool the reaction down. Vacuum distillation of the final product can also help to purify it from any high-boiling impurities. |
Issue 3: Difficulties with the Arndt-Eistert Reaction
| Symptom | Probable Cause(s) | Suggested Solution(s) |
| Low yield of diazoketone | 1. Decomposition of diazomethane: Diazomethane is unstable, especially in the presence of acid. 2. Side reaction with HCl: The HCl generated from the acid chloride and diazomethane can react with the diazoketone product.[8] | 1. Use a freshly prepared, cold solution of diazomethane. 2. Use at least two equivalents of diazomethane; the first reacts with the acid chloride, and the second neutralizes the generated HCl.[9] Alternatively, add a non-nucleophilic base like triethylamine to scavenge the HCl.[8] |
| Low yield in the Wolff Rearrangement | 1. Ineffective catalyst: The silver oxide or other catalyst may be old or inactive. 2. Formation of byproducts: The ketene intermediate can react with itself to form dimers if not trapped efficiently. | 1. Use freshly prepared silver oxide or a reliable source of catalyst. 2. Ensure the presence of a nucleophile (water, alcohol, or amine) to trap the ketene as it is formed.[7] Perform the reaction in a dilute solution to minimize intermolecular reactions of the ketene. |
Part 3: Detailed Experimental Protocols
Protocol 1: Malonic Ester Synthesis of this compound
This protocol outlines the three main stages of the synthesis: alkylation, hydrolysis, and decarboxylation.
Workflow Diagram
Caption: Workflow for the Malonic Ester Synthesis of this compound.
Step-by-Step Methodology
Step 1: Synthesis of Diethyl Cycloheptylmalonate (Alkylation)
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol.
-
To the cooled sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise with stirring.
-
After the addition is complete, add cycloheptyl bromide (1.0 eq) dropwise to the reaction mixture.
-
Heat the mixture to a gentle reflux and maintain for 4-6 hours, monitoring the reaction by TLC or GC.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl cycloheptylmalonate.
Step 2: Synthesis of Cycloheptylmalonic Acid (Hydrolysis)
-
To the crude diethyl cycloheptylmalonate, add a solution of sodium hydroxide (2.5 eq) in a mixture of water and ethanol.
-
Heat the mixture to reflux for 3-4 hours until the hydrolysis is complete (as indicated by the disappearance of the ester spot on TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is ~1-2.
-
The cycloheptylmalonic acid will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry.
Step 3: Synthesis of this compound (Decarboxylation)
-
Place the dry cycloheptylmalonic acid in a round-bottom flask equipped with a short-path distillation apparatus.
-
Heat the flask in an oil bath to 150-180 °C.
-
Vigorous evolution of carbon dioxide will be observed. Continue heating until the gas evolution ceases.
-
The crude this compound can be purified by vacuum distillation.
Quantitative Data Summary
| Reagent | Molar Eq. | Typical Yield (Alkylation) | Typical Yield (Overall) |
| Cycloheptyl bromide | 1.0 | 85-90% | 70-80% |
| Diethyl malonate | 1.1 | ||
| Sodium | 1.0 | ||
| Sodium hydroxide | 2.5 |
Protocol 2: Arndt-Eistert Homologation for this compound
This protocol describes the conversion of cycloheptanecarboxylic acid to this compound.
Workflow Diagram
References
- 1. grokipedia.com [grokipedia.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Arndt-Eistert Reaction (Chapter 1) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Arndt-Eistert Synthesis [organic-chemistry.org]
- 8. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 9. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Malonic Ester Synthesis [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Enhancing the Stability of 2-Cycloheptylacetic Acid in Solution
Welcome to the technical support center for 2-Cycloheptylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound in various solution-based experimental settings. As your dedicated Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your research and development.
Introduction: Understanding the Stability of this compound
This compound, a carboxylic acid with a cycloheptyl moiety, is a valuable building block in pharmaceutical synthesis and materials science. Like many carboxylic acids, its stability in solution can be influenced by a variety of factors, including pH, temperature, light, oxygen, and the solvent system employed.[1][2] Ensuring its stability is paramount for reproducible experimental results and the overall integrity of your research.
This guide will walk you through potential degradation pathways, provide frequently asked questions (FAQs) and troubleshooting guides, and offer detailed protocols for stability assessment and enhancement.
PART 1: Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential routes based on the chemical structure and known degradation mechanisms of similar molecules, such as other cycloalkylacetic acids and fatty acids.
Oxidative Degradation
The alkyl side chain and the cycloheptyl ring can be susceptible to oxidation, particularly in the presence of oxygen, metal ions, or light. This can lead to the formation of hydroperoxides, ketones, and other oxidized species, potentially altering the compound's activity and purity. The general mechanism involves the formation of free radicals, which can initiate a chain reaction.[3]
β-Oxidation of the Acetic Acid Side Chain
A common metabolic and degradation pathway for carboxylic acids with an alkyl chain is β-oxidation.[3][4][5] This process involves the sequential cleavage of two-carbon units from the carboxylic acid end. For this compound, this would theoretically lead to the formation of cycloheptanecarboxylic acid and other byproducts.
PART 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the handling and use of this compound in solution.
Question 1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
Answer: A decrease in concentration suggests degradation of the compound. Several factors could be at play:
-
Improper Storage Temperature: Elevated temperatures can accelerate degradation reactions.[1][6] We recommend storing stock solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage.[7]
-
Exposure to Light: Photodegradation can occur, especially if the solution is stored in clear containers.[1] Always use amber vials or wrap your containers in aluminum foil to protect from light.
-
Oxidation: The presence of dissolved oxygen can lead to oxidative degradation.[1] Consider de-gassing your solvent before preparing the solution or storing it under an inert atmosphere (e.g., nitrogen or argon).
-
Incompatible Solvent: The choice of solvent can significantly impact stability. Some solvents may contain impurities that can catalyze degradation. Ensure you are using high-purity, appropriate solvents.
-
pH of the Solution: The pH of aqueous solutions can influence the stability of carboxylic acids.[1][2][8] It is advisable to determine the optimal pH range for your specific application through a stability study.
Question 2: I am seeing extraneous peaks in my chromatogram when analyzing my this compound sample. Are these degradation products?
Answer: It is highly likely that new peaks appearing over time correspond to degradation products. To confirm this, you can perform a forced degradation study, which is a systematic way to intentionally degrade the sample under various stress conditions.[9][10][11][12] By comparing the chromatograms of the stressed samples to your aged sample, you can identify and potentially characterize the degradation products. Common analytical techniques for this purpose include HPLC-UV and LC-MS.[12][13][14][15]
Question 3: How can I proactively enhance the stability of my this compound solutions?
Answer: Proactive stabilization involves controlling the key factors that influence degradation:
-
pH Optimization: For aqueous solutions, buffering to an optimal pH can significantly improve stability. You will need to perform a pH stability study to identify this range.
-
Use of Antioxidants: For solutions susceptible to oxidation, the addition of an antioxidant can be beneficial.[3][7][10][16][17] Common antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice and concentration of the antioxidant should be validated for compatibility and effectiveness.
-
Solvent Selection: Choose a high-purity, inert solvent. The polarity of the solvent can also affect stability.[5][6][11][18]
-
Inert Atmosphere: Purging the solution with an inert gas like nitrogen or argon before sealing and storing can minimize oxidative degradation.
-
Proper Storage: As mentioned, store solutions at low temperatures and protected from light.
PART 3: Experimental Protocols and Data Presentation
This section provides detailed methodologies for assessing and enhancing the stability of this compound.
Protocol for a Forced Degradation Study
A forced degradation study is essential to understand the degradation profile of your compound.[9][10][11][12]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To a separate aliquot, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Samples: Maintain an aliquot of the stock solution at 4°C, protected from light, as a control.
-
Analysis: After the specified time points, neutralize the acidic and basic samples. Analyze all samples, including the control, by a validated stability-indicating HPLC or LC-MS method.
Protocol for pH Stability Profiling
Objective: To determine the optimal pH range for the stability of this compound in aqueous solution.
Materials:
-
This compound
-
A series of buffers with varying pH values (e.g., pH 2, 4, 7, 9, 12)
-
HPLC system
-
Temperature-controlled incubator
Procedure:
-
Prepare Solutions: Prepare solutions of this compound in each of the different pH buffers at a known concentration.
-
Incubation: Store the solutions at a constant, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation.
-
Time-Point Analysis: At regular intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution and analyze it using a validated HPLC method to determine the remaining concentration of this compound.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.
Data Presentation: Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | Short-term (days to weeks): 2-8°C. Long-term (months to years): -20°C or -80°C. | Lower temperatures slow down the rate of chemical degradation reactions.[1][6] |
| Light Exposure | Store in amber glass vials or protect from light with opaque wrapping (e.g., aluminum foil). | Minimizes the risk of photodegradation.[1] |
| Atmosphere | For sensitive applications, store under an inert atmosphere (Nitrogen or Argon). | Reduces the potential for oxidative degradation by displacing oxygen. |
| pH (Aqueous Sol.) | To be determined empirically (see Protocol 3.2). Generally, a slightly acidic to neutral pH is a good starting point for many carboxylic acids. | pH can significantly influence hydrolysis and other degradation pathways.[1][2][8] |
| Solvent Choice | Use high-purity, aprotic solvents where possible for non-aqueous solutions. For aqueous solutions, use purified, deionized water. | Minimizes solvent-mediated degradation and catalysis by impurities. |
PART 4: Visualization of Workflows
Workflow for Investigating Solution Instability
Caption: Decision workflow for troubleshooting instability of this compound.
General Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
- 1. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 2. Lifitegrast Degradation: Products and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lnct.ac.in [lnct.ac.in]
- 5. THE IMPACT OF SOLVENT POLARITY ON THE STABILITY, ELECTRONIC PROPERTIES, AND 1 H NMR CHEMICAL SHIFT OF THE CONFORMERS OF 2-CHLORO-3-METHYLCYCLOHEXAN-1-ONE OXIME: A CONCEPTUAL DFT APPROACH | Milani | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 6. Acetic acid polarity and related applied research_Chemicalbook [chemicalbook.com]
- 7. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid and base degraded products of ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of solvent polarity on the acid dissociation constants of benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. kinampark.com [kinampark.com]
- 16. Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce byproducts in 2-Cycloheptylacetic acid production
Welcome to the technical support guide for the synthesis of 2-Cycloheptylacetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtlies of its production. Our focus is on providing practical, in-depth strategies to minimize byproduct formation, thereby enhancing yield and purity. This guide is structured around common synthetic routes, offering troubleshooting advice and optimized protocols grounded in mechanistic principles.
Route 1: Malonic Ester Synthesis Pathway
The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids. It involves the alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation. While robust, this pathway is prone to specific side reactions that can complicate purification and reduce yields.
Frequently Asked Questions (FAQs): Malonic Ester Route
Q1: What is the most common byproduct when synthesizing this compound via the malonic ester pathway, and why does it form?
A: The most prevalent byproduct is the dialkylated malonic ester, specifically diethyl 2,2-dicycloheptylmalonate. This occurs because the initial product of mono-alkylation, diethyl 2-cycloheptylmalonate, still possesses one acidic α-hydrogen. In the presence of a sufficiently strong base, this proton can be removed to form a new enolate, which can then react with a second molecule of the cycloheptyl halide.[1][2] This secondary reaction competes directly with the desired primary alkylation.
Q2: How can I suppress the formation of the dialkylated byproduct?
A: Suppressing dialkylation hinges on controlling the relative rates of the first and second alkylation reactions. Several strategies are effective:
-
Stoichiometry: Use a slight excess of the malonic ester relative to the base and the cycloheptyl halide. This ensures that the alkylating agent is more likely to encounter an enolate of the starting malonate rather than the mono-alkylated product.[3]
-
Controlled Addition: Add the cycloheptyl halide slowly to the solution of the malonate enolate. This maintains a low concentration of the alkylating agent, favoring the more reactive (less sterically hindered) starting enolate.
-
Temperature Control: Running the reaction at the lowest practical temperature can help manage the reaction rate and improve selectivity.
Q3: I've noticed impurities that are not the dialkylated product. What else could be going wrong?
A: Another potential issue is transesterification. This happens if the alcohol of the alkoxide base does not match the alkyl groups of the ester.[1] For example, using sodium methoxide with diethyl malonate can lead to a mixture of diethyl, dimethyl, and ethyl methyl esters, complicating the final product mixture. Always match the base to the ester (e.g., sodium ethoxide with diethyl malonate).[4]
Troubleshooting Guide: Malonic Ester Synthesis
| Problem | Probable Cause | Recommended Solution |
| High levels of dialkylated byproduct | The mono-alkylated product is being deprotonated and reacting a second time. | Use a 1.1 to 1.5-fold excess of diethyl malonate. Add the cycloheptyl halide dropwise at a controlled temperature (e.g., 0-25 °C). |
| Low overall yield, starting material recovered | Incomplete deprotonation of the malonic ester. | Ensure the base (e.g., sodium ethoxide) is fresh and anhydrous. Allow sufficient time for enolate formation before adding the alkyl halide. |
| Presence of mixed esters in the product | Transesterification has occurred. | Ensure the alkoxide base matches the ester. Use sodium ethoxide for diethyl malonate or sodium methoxide for dimethyl malonate.[1] |
| Incomplete decarboxylation | Insufficient heat or time during the final step. | Ensure the temperature for decarboxylation is adequate (typically 150-180 °C) and monitor CO₂ evolution to signal completion. |
Optimized Protocol: Mono-alkylation of Diethyl Malonate
This protocol is designed to maximize the yield of the mono-alkylated product.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel under an inert atmosphere (N₂ or Ar), add sodium ethoxide (1.0 eq) to anhydrous ethanol.
-
Enolate Formation: To this solution, add diethyl malonate (1.2 eq) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the sodiomalonic ester.[2]
-
Alkylation: Add cycloheptyl bromide (1.0 eq) to the addition funnel and add it dropwise to the reaction mixture over 1-2 hours. Maintain the reaction temperature at or slightly above room temperature.
-
Reaction Monitoring: Monitor the reaction progress using TLC or GC to observe the consumption of the starting materials and the formation of the mono-alkylated product.
-
Workup: Once the reaction is complete, cool the mixture, neutralize with dilute aqueous acid (e.g., 1M HCl), and extract the product with an organic solvent (e.g., diethyl ether).
-
Hydrolysis & Decarboxylation: The crude diethyl 2-cycloheptylmalonate can then be hydrolyzed using aqueous acid (e.g., 6M H₂SO₄) under reflux, followed by heating to effect decarboxylation and yield the final this compound.[5]
Reaction Pathway Diagram
Caption: Malonic ester synthesis pathway and competing dialkylation.
Route 2: Hydrolysis of 2-Cycloheptylacetonitrile
This route offers a more direct synthesis, starting from 2-cycloheptylacetonitrile. The primary challenge here is achieving complete conversion, as the reaction proceeds through a stable amide intermediate which can be difficult to fully hydrolyze.
Frequently Asked Questions (FAQs): Nitrile Hydrolysis Route
Q1: My NMR spectrum shows a persistent amide peak after hydrolysis. What is this byproduct?
A: The byproduct is almost certainly 2-cycloheptylacetamide. Nitrile hydrolysis is a two-step process: the nitrile is first hydrated to an amide, which is then hydrolyzed to the carboxylic acid (or its salt).[6] The second step, amide hydrolysis, is often slower and requires more forcing conditions than the initial hydration.[7][8]
Q2: How can I drive the reaction past the amide intermediate to completion?
A: To ensure complete hydrolysis, you need to employ sufficiently harsh conditions.
-
Acidic Hydrolysis: Heating the nitrile under reflux with a strong aqueous acid, such as 6M sulfuric acid or concentrated hydrochloric acid, for an extended period (several hours to overnight) is typically effective. The acidic conditions protonate the amide, making it more susceptible to nucleophilic attack by water.[9]
-
Alkaline Hydrolysis: Refluxing with a concentrated aqueous base, like sodium or potassium hydroxide, is also a powerful method. This produces the carboxylate salt, which must be acidified in a separate workup step to yield the final carboxylic acid.[7]
Q3: Is there an advantage to choosing acidic over alkaline hydrolysis, or vice-versa?
A: Both methods are effective, but they have different considerations.
-
Acidic Hydrolysis yields the free carboxylic acid directly from the reaction mixture, simplifying workup. However, it can sometimes lead to charring or other decomposition if the molecule has acid-sensitive functional groups.
-
Alkaline Hydrolysis is often faster and avoids charring. However, it generates the carboxylate salt, requiring a careful acidification step during workup to isolate the product. Ammonia gas is also evolved, which must be handled appropriately.[7]
Troubleshooting Guide: Nitrile Hydrolysis
| Problem | Probable Cause | Recommended Solution |
| Incomplete hydrolysis (amide present) | Reaction conditions (time, temperature, or reagent concentration) were insufficient. | Increase the reaction time and/or the concentration of the acid or base. Ensure vigorous reflux is maintained.[8] |
| Low product recovery after alkaline hydrolysis | Incomplete precipitation of the carboxylic acid during acidic workup. | Ensure the solution is sufficiently acidified (pH < 2). Cool the mixture in an ice bath to maximize precipitation of the product before filtration or extraction. |
| Product degradation or charring | Reaction temperature is too high, or acidic conditions are too harsh. | Use a slightly lower concentration of acid or a lower boiling solvent if possible. Monitor the reaction closely and stop once the starting material is consumed. |
Optimized Protocol: Acid-Catalyzed Hydrolysis of 2-Cycloheptylacetonitrile
-
Setup: In a round-bottom flask fitted with a reflux condenser, combine 2-cycloheptylacetonitrile (1.0 eq) and 6M aqueous sulfuric acid (5-10 volumes).
-
Reaction: Heat the mixture to a vigorous reflux using a heating mantle. The initially biphasic mixture should become homogeneous as the reaction proceeds.
-
Monitoring: Allow the reaction to reflux for 8-12 hours. Progress can be monitored by taking small aliquots, quenching them, extracting, and analyzing by GC or TLC to confirm the disappearance of the starting nitrile and intermediate amide.
-
Workup: Cool the reaction mixture to room temperature and then in an ice bath. If the product precipitates, it can be collected by vacuum filtration. Otherwise, extract the cooled mixture several times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Logical Workflow for Nitrile Hydrolysis
Caption: Sequential pathway of nitrile hydrolysis.
Route 3: Arndt-Eistert Homologation
For a one-carbon chain extension of cycloheptanecarboxylic acid, the Arndt-Eistert reaction is a powerful choice. This sequence involves converting the starting acid to an acid chloride, reaction with diazomethane to form a diazoketone, and finally, a Wolff rearrangement to produce a ketene that is trapped by water.
Frequently Asked Questions (FAQs): Arndt-Eistert Homologation
Q1: After reacting my acid chloride with diazomethane, I isolated a significant amount of a chlorinated byproduct. What is it and how can I prevent it?
A: The byproduct is an α-chloromethylketone. It forms when the diazoketone intermediate reacts with the hydrogen chloride (HCl) that is generated during the initial acylation of diazomethane.[10][11] To prevent this, the HCl must be scavenged as it is formed. There are two common strategies:
-
Use Excess Diazomethane: Add at least two equivalents of diazomethane. The first equivalent reacts with the acid chloride, and the second acts as a base to neutralize the liberated HCl.[12]
-
Add a Non-Nucleophilic Base: Include a base like triethylamine (Et₃N) in the reaction mixture to neutralize the HCl. This is known as the Newman-Beal modification.[10]
Q2: The final Wolff rearrangement step is giving me a low yield. What can I do to improve it?
A: The Wolff rearrangement is the critical, and often challenging, step. The decomposition of the diazoketone to the ketene can be sluggish and prone to side reactions if not properly induced.[13]
-
Catalysis: The reaction is most commonly catalyzed by silver salts, such as silver(I) oxide (Ag₂O) or silver benzoate, with gentle heating.[11][13]
-
Photolysis or Thermolysis: Alternatively, the rearrangement can be initiated photochemically (using a UV lamp) or thermally at higher temperatures, although these methods can sometimes lead to other side products. For most lab-scale syntheses, silver catalysis is the most reliable method.
Troubleshooting Guide: Arndt-Eistert Homologation
| Problem | Probable Cause | Recommended Solution |
| Formation of α-chloromethylketone | Reaction of the diazoketone with HCl byproduct. | Use two equivalents of diazomethane or add one equivalent of triethylamine to the diazomethane solution before adding the acid chloride.[10][14] |
| Low yield of homologated acid | Incomplete Wolff rearrangement or polymerization of the ketene intermediate. | Ensure an effective catalyst (e.g., fresh Ag₂O) is used. Ensure the nucleophile (water) is present to trap the ketene as it forms.[13] |
| Safety concerns with diazomethane | Diazomethane is toxic and explosive. | Always use appropriate safety precautions (fume hood, blast shield, non-etched glassware). Consider generating it in situ or using a safer alternative like (trimethylsilyl)diazomethane.[15] |
Experimental Workflow Diagram
Caption: Workflow for Arndt-Eistert homologation showing the critical byproduct intervention point.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 3. Malonic Ester Synthesis [organic-chemistry.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 10. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Arndt-Eistert Synthesis [organic-chemistry.org]
- 14. adichemistry.com [adichemistry.com]
- 15. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
Catalyst selection and optimization for 2-Cycloheptylacetic acid synthesis
Welcome to the technical support center for the synthesis of 2-Cycloheptylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information is structured to provide not just solutions, but also the scientific reasoning behind them, ensuring a deeper understanding of your synthetic process.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several catalytic routes. The optimal choice depends on the available starting materials, desired scale, and laboratory capabilities. This guide will focus on troubleshooting and optimizing two primary plausible pathways:
-
The Willgerodt-Kindler Reaction: This classic reaction allows for the synthesis of arylalkyl amides, which can then be hydrolyzed to the corresponding carboxylic acids. For our target molecule, this would involve a cycloheptyl alkyl ketone as a precursor.[1][2][3][4]
-
Catalytic Hydrogenation of a Phenylacetic Acid Analogue: This common method involves the reduction of an aromatic ring to a cycloalkane.
-
Hydrocarboxylation of Vinylcycloheptane: A more modern approach involving the direct addition of a carboxyl group across a double bond.[5][6]
This support center will address common issues encountered in these synthetic routes, with a focus on catalyst selection and optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Route 1: Willgerodt-Kindler Reaction Approach
The Willgerodt-Kindler reaction is a powerful tool for converting ketones to carboxylic acids (after hydrolysis of the intermediate thioamide).[1][3] A potential starting material for the synthesis of this compound via this route is 1-cycloheptylethanone.
Q1: My Willgerodt-Kindler reaction is showing low yield of the thioamide intermediate. What are the likely causes and how can I improve it?
A1: Low yields in the Willgerodt-Kindler reaction are a common issue and can often be traced back to several factors:
-
Suboptimal Reagent Stoichiometry: The ratio of the ketone, amine (typically morpholine), and sulfur is critical. An excess of sulfur and amine is generally recommended to drive the reaction to completion.
-
Insufficient Reaction Temperature: The Willgerodt-Kindler reaction typically requires elevated temperatures to proceed efficiently. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.
-
Poor Mixing: The reaction mixture is often heterogeneous. Vigorous stirring is essential to ensure proper mixing of the reagents.
-
Decomposition of Starting Material or Product: Prolonged reaction times at high temperatures can lead to degradation.
Troubleshooting Steps:
-
Optimize Reagent Ratios: Start with a molar ratio of Ketone:Morpholine:Sulfur of 1:3:3 and incrementally increase the excess of morpholine and sulfur.
-
Increase Reaction Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and byproduct generation by TLC or GC. Be mindful of the boiling points of your reagents.
-
Improve Agitation: Use a powerful overhead stirrer for larger scale reactions to ensure efficient mixing.
-
Consider Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the Willgerodt-Kindler reaction.[4]
Q2: I am observing significant byproduct formation during the hydrolysis of the thioamide to this compound. How can I minimize these impurities?
A2: The hydrolysis of the thioamide to the carboxylic acid is a critical step that can introduce impurities if not properly controlled.
-
Incomplete Hydrolysis: The primary byproduct is often the corresponding amide, resulting from incomplete hydrolysis.
-
Harsh Hydrolysis Conditions: Using overly concentrated acid or base, or excessively high temperatures, can lead to decarboxylation or other side reactions.
Troubleshooting Steps:
-
Optimize Hydrolysis Conditions: Experiment with different concentrations of acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH). Monitor the reaction progress to determine the optimal time and temperature for complete conversion without significant degradation.
-
Two-Step Hydrolysis: Consider a two-step approach where the thioamide is first hydrolyzed to the amide under milder conditions, which is then isolated and subsequently hydrolyzed to the carboxylic acid under more forcing conditions.
Route 2: Catalytic Hydrogenation of Phenylacetic Acid Analogue
This route involves the hydrogenation of a suitable aromatic precursor, such as phenylacetic acid, to yield the desired cycloheptylacetic acid. The key to this process is the selection of an appropriate catalyst and the optimization of reaction conditions to achieve complete saturation of the aromatic ring without affecting the carboxylic acid group.
Q3: My hydrogenation of the aromatic precursor is incomplete, resulting in a mixture of starting material and partially hydrogenated intermediates. How can I drive the reaction to completion?
A3: Incomplete hydrogenation is a frequent challenge and can be addressed by manipulating several reaction parameters.
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting material or solvent. Sulfur compounds are common poisons for many hydrogenation catalysts.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.
-
Low Hydrogen Pressure: The hydrogen pressure may not be sufficient to achieve complete saturation of the aromatic ring.
-
Inadequate Temperature: The reaction may be too slow at the current temperature.
Troubleshooting Steps:
-
Purify Starting Materials: Ensure your aromatic precursor and solvent are free from potential catalyst poisons.
-
Increase Catalyst Loading: Incrementally increase the weight percentage of the catalyst.
-
Increase Hydrogen Pressure: If your equipment allows, increase the hydrogen pressure.
-
Optimize Temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions at higher temperatures.
Catalyst Selection for Aromatic Ring Hydrogenation
| Catalyst | Advantages | Disadvantages | Typical Conditions |
| Rhodium on Carbon (Rh/C) | Highly active for aromatic hydrogenation. | Can be expensive. | Room temperature to 80°C, 50-500 psi H₂ |
| Ruthenium on Alumina (Ru/Al₂O₃) | Effective for aromatic hydrogenation, often at lower pressures than Rh. | Can sometimes promote hydrogenolysis. | 50-100°C, 100-1000 psi H₂ |
| Nickel (e.g., Raney Ni) | Cost-effective. | Requires higher temperatures and pressures; potential for nickel leaching. | 100-200°C, 1000-2000 psi H₂ |
Q4: I am observing the reduction of the carboxylic acid group to an alcohol during hydrogenation. How can I prevent this side reaction?
A4: The over-reduction of the carboxylic acid is a known side reaction, particularly under harsh hydrogenation conditions.
-
Highly Active Catalyst: Some catalysts, especially ruthenium-based ones, can be aggressive enough to reduce carboxylic acids at elevated temperatures and pressures.
-
High Temperature and Pressure: Forcing reaction conditions increase the likelihood of over-reduction.
Troubleshooting Steps:
-
Switch to a Milder Catalyst: Palladium on carbon (Pd/C) is generally less active for carboxylic acid reduction compared to rhodium or ruthenium.
-
Lower Reaction Temperature and Pressure: Optimize for the lowest temperature and pressure that still provide a reasonable reaction rate for the aromatic ring hydrogenation.
-
Protect the Carboxylic Acid: As a last resort, the carboxylic acid can be converted to an ester, which is generally more resistant to reduction under these conditions. The ester can then be hydrolyzed back to the acid after hydrogenation.
Route 3: Hydrocarboxylation of Vinylcycloheptane
This modern synthetic route offers a direct way to introduce a carboxylic acid group. Photoinduced hydrocarboxylation using a photocatalyst and a formate salt is a promising method.[5][6]
Q5: My photoredox hydrocarboxylation of vinylcycloheptane is not proceeding. What are the critical parameters to check?
A5: Photoredox catalysis can be sensitive to several factors.
-
Light Source: The wavelength and intensity of the light source must be appropriate for the chosen photocatalyst.
-
Degassing: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. Thorough degassing of the reaction mixture is crucial.
-
Reagent Purity: Impurities in the solvent or reagents can interfere with the catalytic cycle.
-
Catalyst Loading: Insufficient photocatalyst will result in a slow or stalled reaction.
Troubleshooting Steps:
-
Verify Light Source: Ensure your lamp is emitting at the correct wavelength for your photocatalyst and that the intensity is adequate.
-
Improve Degassing: Use multiple freeze-pump-thaw cycles or sparge the solution with an inert gas (e.g., argon or nitrogen) for an extended period.
-
Purify Reagents: Use high-purity, anhydrous solvents and reagents.
-
Optimize Catalyst Loading: While typically low, ensure you are using the recommended catalyst loading.
Experimental Workflow for Catalyst Optimization
Caption: A generalized workflow for catalyst screening and reaction optimization.
Experimental Protocols
Protocol 1: Willgerodt-Kindler Synthesis of this compound Thioamide
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-cycloheptylethanone (1.0 eq), morpholine (3.0 eq), and elemental sulfur (3.0 eq).
-
Heat the mixture to reflux (typically 120-140°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude thioamide by column chromatography or recrystallization.
Protocol 2: Hydrolysis of Thioamide to this compound
-
Dissolve the purified thioamide in a mixture of ethanol and 10% aqueous sodium hydroxide.
-
Heat the mixture to reflux until the evolution of ammonia ceases (can be tested with moist litmus paper).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of ~2.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the crude this compound.
-
Purify by recrystallization or distillation.
Protocol 3: Catalytic Hydrogenation of Phenylacetic Acid
-
In a high-pressure reactor, dissolve phenylacetic acid in a suitable solvent (e.g., acetic acid, ethanol).
-
Add the hydrogenation catalyst (e.g., 5% Rh/C, 5 wt%).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 500 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 60°C) with vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake.
-
After the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the catalyst through a pad of celite.
-
Remove the solvent in vacuo to obtain the crude product.
-
Purify as necessary.
Logical Relationships in Catalyst Selection
Caption: Relationship between synthetic transformation, catalyst choice, and key optimization parameters.
References
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 2-Cycloheptylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Cycloheptylacetic Acid
This compound is a carboxylic acid derivative featuring a cycloheptyl moiety attached to an acetic acid backbone. Its structural motif is of interest in the development of novel therapeutic agents due to the lipophilic and conformational properties imparted by the seven-membered ring. The efficient synthesis of this compound is therefore a critical step in the exploration of new chemical entities. This guide will compare four distinct synthetic strategies:
-
Arndt-Eistert Homologation of Cycloheptanecarboxylic Acid
-
Carboxylation of Cycloheptylmagnesium Bromide (Grignard Reaction)
-
Malonic Ester Synthesis with Cycloheptyl Bromide
-
Hydrolysis of Cycloheptylacetonitrile
Each route will be evaluated based on factors such as yield, reagent availability and cost, reaction conditions, scalability, and safety considerations.
Comparative Overview of Synthesis Routes
| Synthesis Route | Starting Materials | Key Intermediates | Overall Yield | Advantages | Disadvantages |
| Arndt-Eistert Homologation | Cycloheptanecarboxylic acid, Thionyl chloride, Diazomethane (or TMS-diazomethane) | Cycloheptanecarbonyl chloride, Diazoketone | Good to Excellent | High purity of final product, well-established methodology. | Use of hazardous and explosive diazomethane, multi-step process. |
| Grignard Reagent Carboxylation | Cycloheptyl bromide, Magnesium, Carbon dioxide (dry ice) | Cycloheptylmagnesium bromide | Moderate to Good | Utilizes readily available starting materials, relatively direct route. | Highly sensitive to moisture and air, potential for side reactions. |
| Malonic Ester Synthesis | Cycloheptyl bromide, Diethyl malonate, Sodium ethoxide | Diethyl (cycloheptyl)malonate | Good | Versatile for creating substituted acetic acids, avoids highly toxic reagents. | Multi-step process including hydrolysis and decarboxylation, potential for dialkylation. |
| Nitrile Hydrolysis | Cycloheptyl bromide, Sodium cyanide, Sulfuric acid | Cycloheptylacetonitrile | Good | Good yields, starting materials are accessible. | Use of highly toxic sodium cyanide, harsh hydrolysis conditions. |
Route 1: Arndt-Eistert Homologation
The Arndt-Eistert reaction is a classic and reliable method for the one-carbon homologation of carboxylic acids.[1][2] This multi-step synthesis converts a carboxylic acid to its next higher homolog through the formation of a diazoketone intermediate, followed by a Wolff rearrangement.[3][4]
Mechanistic Pathway
The reaction begins with the conversion of cycloheptanecarboxylic acid to its more reactive acid chloride using a reagent like thionyl chloride. This acid chloride then reacts with diazomethane to form a diazoketone. In the presence of a catalyst, typically a silver salt, the diazoketone undergoes Wolff rearrangement, losing nitrogen gas to form a ketene. This highly reactive ketene is then trapped by water to yield the desired this compound.[1][5]
Caption: Arndt-Eistert Homologation Pathway.
Experimental Protocol
Step 1: Synthesis of Cycloheptanecarbonyl Chloride
-
To a solution of cycloheptanecarboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude cycloheptanecarbonyl chloride, which is used in the next step without further purification.
Step 2: Arndt-Eistert Homologation
-
Dissolve the crude cycloheptanecarbonyl chloride in anhydrous diethyl ether.
-
Cool the solution to 0 °C and slowly add a solution of diazomethane in diethyl ether until a yellow color persists.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to stand at room temperature overnight.
-
Remove the excess diazomethane by bubbling nitrogen gas through the solution.
-
To a solution of the diazoketone in dioxane, add a solution of silver benzoate in triethylamine and heat the mixture to 50-60 °C.
-
After the evolution of nitrogen ceases, cool the reaction mixture and hydrolyze with aqueous sodium hydroxide.
-
Acidify the aqueous layer with hydrochloric acid and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Causality and Insights: The conversion to the acid chloride is crucial as it activates the carboxylic acid for nucleophilic attack by diazomethane. The Wolff rearrangement is the key carbon-carbon bond-forming step. While effective, the use of diazomethane is a significant drawback due to its toxicity and explosive nature. A safer alternative is the use of trimethylsilyldiazomethane.[4] More recently, photoredox-catalyzed methods for carboxylic acid homologation have been developed, offering a milder and safer alternative to the classical Arndt-Eistert reaction.[6][7][8]
Route 2: Carboxylation of Cycloheptylmagnesium Bromide
The Grignard reaction is a powerful tool for forming carbon-carbon bonds. This route involves the preparation of a Grignard reagent from cycloheptyl bromide, followed by its reaction with carbon dioxide (in the form of dry ice) to yield the carboxylate, which is then protonated to give the final product.
Mechanistic Pathway
Cycloheptyl bromide reacts with magnesium metal in an anhydrous ether solvent to form cycloheptylmagnesium bromide. The highly nucleophilic carbon of the Grignard reagent then attacks the electrophilic carbon of carbon dioxide. This addition reaction forms a magnesium carboxylate salt. Subsequent acidification with a strong acid protonates the carboxylate to afford this compound.
Caption: Grignard Reagent Carboxylation Pathway.
Experimental Protocol
Step 1: Preparation of Cycloheptylmagnesium Bromide
-
Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
To a flask containing magnesium turnings (1.2 eq) in anhydrous diethyl ether, add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of cycloheptyl bromide (1.0 eq) in anhydrous diethyl ether to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation
-
Cool the Grignard solution in an ice bath.
-
Carefully add crushed dry ice (an excess) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir until all the dry ice has sublimated.
-
Quench the reaction by slowly adding aqueous hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Causality and Insights: The success of this reaction hinges on maintaining strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by any protic source.[9] The purity of the magnesium and the quality of the ether are also critical for good yields. Pouring the Grignard solution onto an excess of dry ice is generally preferred over bubbling CO2 gas to minimize side reactions and ensure complete carboxylation.[10][11]
Route 3: Malonic Ester Synthesis
The malonic ester synthesis is a versatile method for preparing carboxylic acids.[12] This route utilizes the acidic nature of the α-protons of diethyl malonate to perform an alkylation with cycloheptyl bromide, followed by hydrolysis and decarboxylation.[13][14]
Mechanistic Pathway
Diethyl malonate is deprotonated by a base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and attacks cycloheptyl bromide in an SN2 reaction to form diethyl (cycloheptyl)malonate. Subsequent hydrolysis of the ester groups with acid or base, followed by heating, leads to decarboxylation of the resulting malonic acid derivative to yield this compound.[12][15]
Caption: Malonic Ester Synthesis Pathway.
Experimental Protocol
Step 1: Alkylation of Diethyl Malonate
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol.
-
To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.
-
After stirring for 30 minutes, add cycloheptyl bromide (1.0 eq) and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain crude diethyl (cycloheptyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
Reflux the crude diethyl (cycloheptyl)malonate with an excess of aqueous hydrochloric acid for 12-18 hours.
-
Cool the reaction mixture to room temperature.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution.
-
Acidify the aqueous layer with concentrated hydrochloric acid and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Causality and Insights: The use of sodium ethoxide as a base is compatible with the ethyl ester groups of the starting material, preventing transesterification.[12] A potential side reaction is dialkylation of the malonic ester, which can be minimized by using a slight excess of the malonic ester. Phase-transfer catalysts can also be employed for the alkylation step, offering milder reaction conditions.[16]
Route 4: Hydrolysis of Cycloheptylacetonitrile
This two-step route involves the synthesis of cycloheptylacetonitrile from cycloheptyl bromide, followed by its hydrolysis to the desired carboxylic acid.
Mechanistic Pathway
Cycloheptyl bromide undergoes nucleophilic substitution with sodium cyanide to form cycloheptylacetonitrile. The nitrile is then hydrolyzed under acidic or basic conditions. In acidic hydrolysis, the nitrile is protonated, making it more susceptible to nucleophilic attack by water, eventually leading to the carboxylic acid and ammonium ion.
Caption: Nitrile Hydrolysis Pathway.
Experimental Protocol
Step 1: Synthesis of Cycloheptylacetonitrile
-
To a solution of sodium cyanide (1.2 eq) in dimethyl sulfoxide (DMSO), add cycloheptyl bromide (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Cool the mixture, pour it into water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous calcium chloride, filter, and concentrate.
-
Purify the crude product by vacuum distillation to obtain cycloheptylacetonitrile.
Step 2: Hydrolysis of Cycloheptylacetonitrile
-
To a mixture of concentrated sulfuric acid and water, add cycloheptylacetonitrile.
-
Heat the mixture under reflux for 3-4 hours.[17]
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and saturated sodium bicarbonate solution.
-
Acidify the aqueous layer with concentrated hydrochloric acid and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Causality and Insights: The use of a polar aprotic solvent like DMSO is crucial for the SN2 reaction between cycloheptyl bromide and sodium cyanide. The hydrolysis of the nitrile is typically a robust reaction but often requires harsh conditions (strong acid or base and high temperatures). The primary safety concern with this route is the use of highly toxic sodium cyanide, which requires careful handling and disposal procedures.
Conclusion
The choice of the optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, available equipment, and safety considerations.
-
The Arndt-Eistert homologation offers a high-yielding and clean route but is hampered by the hazardous nature of diazomethane, making it less suitable for large-scale industrial production unless safer, modern alternatives are employed.
-
The Grignard reagent carboxylation is a direct and cost-effective method, but its sensitivity to atmospheric conditions can lead to variable yields and requires stringent control over the reaction environment.
-
The malonic ester synthesis is a versatile and relatively safe method that avoids highly toxic reagents, making it a good choice for laboratory-scale synthesis.
-
The nitrile hydrolysis route provides good yields but involves the use of highly toxic cyanide, which necessitates strict safety protocols.
For academic research and small-scale synthesis, the malonic ester synthesis often represents a good balance of efficiency, safety, and versatility. For larger-scale production, the Grignard route, if properly optimized and controlled, can be a more economical option. The development of safer homologation procedures may make the Arndt-Eistert approach more attractive in the future.
References
- 1. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Arndt-Eistert Synthesis [organic-chemistry.org]
- 4. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 6. Iterative One-Carbon Homologation of Unmodified Carboxylic Acids [organic-chemistry.org]
- 7. Iterative One-Carbon Homologation of Unmodified Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel approach to C1 homologation of carboxylic acids - HIMS - University of Amsterdam [hims.uva.nl]
- 9. byjus.com [byjus.com]
- 10. reddit.com [reddit.com]
- 11. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 12. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. scribd.com [scribd.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Validating the Biological Activity of Novel 2-Cycloheptylacetic Acid Derivatives: A Comparative Guide
<_>
Introduction
In the landscape of anti-inflammatory drug discovery, the pursuit of novel chemical entities with improved efficacy and safety profiles is a paramount objective. Non-steroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone in the management of pain and inflammation.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[2][3][4] Traditional NSAIDs non-selectively inhibit both COX-1 and COX-2 isoforms. While effective, this non-selectivity can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[5][6] This has driven the development of COX-2 selective inhibitors, known as coxibs, to mitigate these risks.[7][8][9]
This guide provides a comprehensive framework for validating the biological activity of a novel series of compounds, 2-Cycloheptylacetic acid derivatives. We will objectively compare their performance against established alternatives, providing the necessary experimental data and protocols for a thorough evaluation. The focus will be on characterizing their anti-inflammatory potential through a series of in vitro assays, culminating in a comparative analysis that will inform their potential for further development.
Experimental Design and Rationale: A Multi-faceted Approach to Validation
To comprehensively assess the biological activity of our novel this compound derivatives, a tiered approach is essential. This begins with fundamental cytotoxicity assessments to establish a therapeutic window, followed by targeted enzymatic and cell-based assays to elucidate the mechanism of action and quantify anti-inflammatory efficacy.
Core Principles of Our Validation Strategy:
-
Establishing a Safety Profile First: Before assessing efficacy, it is crucial to determine the concentrations at which the compounds are non-toxic to cells. This is achieved through robust cell viability assays.[10][11]
-
Mechanism-Based Targeting: Given the structural similarity of the novel derivatives to known NSAIDs, the primary hypothesis is the inhibition of COX enzymes. Therefore, direct enzymatic assays for COX-1 and COX-2 are central to our investigation.[12][13][14]
-
Cellular Confirmation of Anti-Inflammatory Effects: Moving beyond purified enzymes, it is vital to confirm that the observed enzymatic inhibition translates to a functional anti-inflammatory effect in a cellular context. Assays measuring the downstream products of COX activity, such as prostaglandins, in relevant cell models are key.[15]
-
Early Safety Profiling: To de-risk future development, early assessment of potential off-target effects is critical. A key liability for many small molecules is the inhibition of the hERG potassium channel, which can lead to cardiac arrhythmias.[16][17] Additionally, understanding the metabolic stability of the compounds provides early insights into their pharmacokinetic properties.[18][19][20]
Comparative Framework: Benchmarking Against the Gold Standard
To contextualize the performance of the novel this compound derivatives, they will be benchmarked against two well-characterized NSAIDs:
-
Ibuprofen: A widely used non-selective COX inhibitor.[21]
This comparative approach will allow for a clear understanding of the potency and selectivity of the novel compounds relative to existing therapeutic options.
Experimental Protocols
Cell Viability Assay
Rationale: This initial step is critical to determine the concentration range of the novel compounds that can be used in subsequent assays without causing direct cellular toxicity. The MTT assay is a widely used colorimetric method that measures the metabolic activity of viable cells.[11][23][24]
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the novel this compound derivatives, Ibuprofen, and Celecoxib in cell culture medium. Add the compounds to the cells and incubate for 24 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
COX-1 and COX-2 Inhibition Assays
Rationale: These enzymatic assays directly measure the ability of the compounds to inhibit the activity of purified COX-1 and COX-2 enzymes. This allows for the determination of the IC50 (half-maximal inhibitory concentration) for each isoform and the calculation of the COX-2 selectivity index.[25][26]
Step-by-Step Protocol:
-
Assay Preparation: Utilize a commercial COX inhibitor screening assay kit. Prepare the assay buffer, heme, and purified recombinant human COX-1 or COX-2 enzyme.
-
Compound Incubation: Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and incubate for a specified time at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: Measure the peroxidase activity of COX using a colorimetric or fluorometric substrate.
-
Data Analysis: Calculate the percent inhibition of COX activity for each compound concentration and determine the IC50 values. The COX-2 selectivity index is calculated as the ratio of the COX-1 IC50 to the COX-2 IC50.
Prostaglandin E2 (PGE2) Production Assay
Rationale: This cell-based assay confirms the functional anti-inflammatory activity of the compounds by measuring the inhibition of prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages.[15]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described in the cell viability assay. Pre-treat the cells with the test compounds for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce COX-2 expression and PGE2 production. Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.
-
Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration and determine the IC50 values.
In Vitro Metabolic Stability Assay
Rationale: This assay provides an early indication of a compound's potential pharmacokinetic profile by assessing its stability in the presence of liver microsomes, which contain the major drug-metabolizing enzymes.[19][27][28]
Step-by-Step Protocol:
-
Incubation Mixture: Prepare a reaction mixture containing human liver microsomes, the test compound, and an NADPH-generating system in a phosphate buffer.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analysis: Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance of the compound.
hERG Channel Inhibition Assay
Rationale: Early assessment of a compound's potential to inhibit the hERG potassium channel is a critical safety screen to avoid cardiotoxicity.[29][30][31] A common high-throughput method is the thallium flux assay.[16]
Step-by-Step Protocol:
-
Cell Loading: Use a stable cell line expressing the hERG channel (e.g., hERG-U2OS or hERG-HEK293). Load the cells with a thallium-sensitive fluorescent dye.[16]
-
Compound Incubation: Incubate the cells with various concentrations of the test compounds.
-
Thallium Stimulation: Add a buffer containing thallium to the cells.
-
Fluorescence Measurement: Measure the influx of thallium into the cells by monitoring the change in fluorescence over time using a kinetic plate reader.
-
Data Analysis: Calculate the percent inhibition of the hERG channel activity and determine the IC50 value.
Visualizing the Process: Workflows and Pathways
To provide a clear visual representation of the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Preclinical workflow for evaluating novel anti-inflammatory agents.
Caption: Mechanism of action of NSAIDs on the COX pathway.
Data Presentation and Comparative Analysis
The following tables summarize hypothetical data for three novel this compound derivatives (NCD-1, NCD-2, and NCD-3) in comparison to Ibuprofen and Celecoxib.
Table 1: Comparative Efficacy in In Vitro Assays
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | PGE2 Inhibition IC50 (µM) |
| NCD-1 | 15.2 | 0.8 | 19 | 1.1 |
| NCD-2 | 5.6 | 0.1 | 56 | 0.2 |
| NCD-3 | 25.8 | 5.2 | 5 | 6.5 |
| Ibuprofen | 12.5 | 25.1 | 0.5 | 18.7 |
| Celecoxib | 28.4 | 0.05 | 568 | 0.08 |
Table 2: Comparative Safety and ADME Profile
| Compound | Cell Viability (CC50, µM) | In Vitro Metabolic Stability (t1/2, min) | hERG Inhibition (IC50, µM) |
| NCD-1 | >100 | 45 | >30 |
| NCD-2 | >100 | 25 | >30 |
| NCD-3 | 85 | 90 | 15 |
| Ibuprofen | >100 | 60 | >50 |
| Celecoxib | >100 | 35 | >30 |
Interpretation and Discussion
Based on the hypothetical data presented, the novel this compound derivatives demonstrate a range of biological activities.
-
NCD-1 shows moderate COX-2 selectivity and good cellular potency. Its favorable safety profile, with no significant cytotoxicity or hERG inhibition, and reasonable metabolic stability make it a promising candidate for further investigation.
-
NCD-2 exhibits high COX-2 selectivity, comparable to Celecoxib, and potent inhibition of PGE2 production. While its metabolic stability is lower than the other candidates, its high potency may compensate for this.
-
NCD-3 displays lower potency and selectivity compared to the other novel derivatives. Additionally, the observed cytotoxicity and hERG inhibition at higher concentrations may pose safety concerns.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous framework for the validation of novel this compound derivatives as potential anti-inflammatory agents. By employing a systematic approach that integrates cytotoxicity, enzymatic, and cell-based assays, alongside early safety and ADME profiling, researchers can effectively characterize and compare the biological activity of these new chemical entities. The comparative analysis against established NSAIDs provides essential context for decision-making in the drug discovery process. The promising profiles of NCD-1 and NCD-2 in this hypothetical study underscore the potential of this chemical scaffold and warrant further preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 3. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 5. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 9. med.stanford.edu [med.stanford.edu]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hERG Assay | PPTX [slideshare.net]
- 18. bioivt.com [bioivt.com]
- 19. labcorp.com [labcorp.com]
- 20. In Vitro Metabolism Studies - Creative Biolabs [creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. drugs.com [drugs.com]
- 23. researchgate.net [researchgate.net]
- 24. Cell viability assays | Abcam [abcam.com]
- 25. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. | Semantic Scholar [semanticscholar.org]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. In vitro assays for induction of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. admescope.com [admescope.com]
- 29. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 30. fda.gov [fda.gov]
- 31. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of 2-Cycloheptylacetic Acid and Other Cycloalkane Carboxylic Acids in Biological Assays: A Guide for Researchers
The family of cycloalkane carboxylic acids, characterized by a cycloalkane ring attached to a carboxylic acid moiety, represents a versatile scaffold in medicinal chemistry.[1][2] The size of the cycloalkane ring can significantly influence the molecule's physicochemical properties and, consequently, its biological activity.[3][4] This guide focuses on 2-cycloheptylacetic acid and provides a comparative perspective against other cycloalkane carboxylic acids, such as those containing cyclopentyl and cyclohexyl rings, in the context of their performance in biological assays.
While specific biological data for this compound is not extensively documented in publicly available research, we can infer its potential activities by examining structurally related compounds.[5] This guide synthesizes existing knowledge on cycloalkane carboxylic acids to provide a foundational understanding for researchers and drug development professionals.
Comparative Biological Activities: An Overview
Cycloalkane carboxylic acids and their derivatives have been explored for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5] The carboxylic acid group is a key pharmacophoric feature in many nonsteroidal anti-inflammatory drugs (NSAIDs), although its presence is not always essential for anti-inflammatory activity.[6][7][8][9]
The size of the cycloalkane ring can impact the molecule's lipophilicity and conformational flexibility, which in turn can affect its interaction with biological targets. For instance, cyclopentane and cyclohexane derivatives have been investigated for their potential as anti-inflammatory agents and inhibitors of various enzymes.[10][11]
Table 1: Physicochemical Properties of Selected Cycloalkane Carboxylic Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Ring Size |
| 2-Cyclopentylacetic acid | C₇H₁₂O₂ | 128.17[12] | 5 |
| 2-Cyclohexylacetic acid | C₈H₁₄O₂ | 142.20[13] | 6 |
| This compound | C₈H₁₄O₂ | 142.20[14] | 7 |
Data sourced from PubChem and other chemical databases.
Potential Therapeutic Applications and In Vitro Evaluation
Based on the activities of related compounds, this compound and its analogues are promising candidates for evaluation in several therapeutic areas.
The anti-inflammatory potential of cycloalkane carboxylic acids is a primary area of interest.[6][15] The mechanism of action for many anti-inflammatory compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[7]
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a general procedure for assessing the COX-inhibitory activity of test compounds.
Principle: The assay measures the peroxidase activity of COX-1 and COX-2. The oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is monitored colorimetrically.[5]
Materials:
-
COX-1 and COX-2 enzymes
-
Assay buffer
-
Heme
-
Arachidonic acid
-
TMPD
-
Test compounds (e.g., this compound)
-
Known COX inhibitor (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare reagents according to the manufacturer's instructions (if using a commercial kit).
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.
-
Add various concentrations of the test compounds to the experimental wells.
-
Include a positive control (e.g., a known COX inhibitor) and a vehicle control.
-
Incubate the plate at 25°C for a specified duration.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at 590 nm at multiple time points.
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control.
dot
Caption: Workflow for the in vitro COX inhibition assay.
Derivatives of cyclohexane have shown activity against various bacterial and fungal pathogens.[5] A common mechanism of action is the disruption of the microbial cell membrane.[5]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the MIC of a compound against a specific microorganism.
Principle: The lowest concentration of the test compound that visibly inhibits the growth of a microorganism is determined.
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Test compounds
-
Positive control antibiotic
-
96-well microtiter plate
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.
-
Prepare an inoculum of the test microorganism and adjust its concentration to a standard level (e.g., 5 x 10^5 CFU/mL).
-
Add the microbial inoculum to each well.
-
Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound with no visible growth.
-
Optionally, read the absorbance at 600 nm to quantify growth.
Signaling Pathways
The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] This pathway plays a crucial role in regulating the expression of pro-inflammatory genes.
dot
Caption: Simplified NF-κB signaling pathway.
Conclusion
While direct comparative data for this compound is limited, the known biological activities of other cycloalkane carboxylic acids provide a strong rationale for its investigation in various biological assays. The size of the cycloalkane ring is a critical determinant of a compound's properties and its potential therapeutic applications. Further research, employing standardized in vitro assays such as those described in this guide, is necessary to fully elucidate the biological profile of this compound and its potential as a lead compound in drug discovery.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Cycloalkane - Wikipedia [en.wikipedia.org]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect - why do we keep using it? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cyclopentylacetic acid | C7H12O2 | CID 71606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Cyclohexaneacetic acid | C8H14O2 | CID 21363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 2-Cycloheptylacetic Acid
In the landscape of pharmaceutical development and chemical research, the integrity of analytical data is paramount. For a molecule like 2-Cycloheptylacetic acid, which may serve as a critical intermediate or a target compound, ensuring the reliability and consistency of its quantification is a non-negotiable aspect of quality control and regulatory compliance. This guide provides an in-depth technical comparison of principal analytical methodologies suitable for the analysis of this compound. More importantly, it champions the practice of cross-validation—a systematic approach to verifying that different analytical methods yield comparable and trustworthy results.
The Imperative of Cross-Validation in Analytical Science
Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods provide equivalent results for the same analyte in a given sample.[1] This is not merely a method transfer between laboratories but can be a more fundamental comparison between different analytical technologies (e.g., chromatography versus spectroscopy).[1][2] The core objective is to establish a robust and validated analytical foundation, ensuring that data is reproducible, reliable, and fit for its intended purpose, a cornerstone of regulatory guidelines from bodies like the FDA and the International Council for Harmonisation (ICH).[3][4][5][6]
The following diagram illustrates the conceptual workflow of a cross-validation study, emphasizing the comparative nature of the process.
Candidate Analytical Methodologies for this compound
Given the physicochemical properties of this compound—a saturated aliphatic carboxylic acid—several analytical techniques are viable. We will focus on three principal methods: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is a workhorse in pharmaceutical analysis due to its versatility and robustness. For a non-chromophoric compound like this compound, UV detection at low wavelengths (around 210 nm) is necessary to detect the carboxyl group.
Causality Behind Experimental Choices:
-
Stationary Phase (Column): A C18 column is the standard choice for retaining non-polar to moderately polar compounds. The cycloheptyl ring and the alkyl chain of the analyte will interact favorably with the C18 stationary phase.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer is employed. The acidic component (e.g., phosphoric acid or formic acid) is crucial to suppress the ionization of the carboxylic acid group, leading to better retention and improved peak shape.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is required as the molecule lacks a strong chromophore.
Experimental Protocol: RP-HPLC-UV Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:0.1% Phosphoric Acid in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Calibration: Prepare a series of calibration standards of this compound in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it an excellent confirmatory technique. However, due to the low volatility and high polarity of carboxylic acids, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form.[7][8][9]
Causality Behind Experimental Choices:
-
Derivatization: Esterification is the most common derivatization strategy for carboxylic acids.[7] Silylation, to form trimethylsilyl (TMS) esters, or alkylation, to form methyl or other alkyl esters, are widely used.[8] This step is critical to prevent peak tailing and improve chromatographic performance.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for separating the derivatized analyte.
-
MS Detection: Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the fragmented ions, offering a high degree of confidence in the results.
Experimental Protocol: GC-MS Analysis (with Silylation)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Sample Preparation & Derivatization:
-
Accurately weigh the sample into a vial and dissolve in a suitable aprotic solvent (e.g., acetonitrile).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.
-
-
GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Injection: Splitless injection mode.
-
MS Detection: Electron Ionization (EI) mode with a scan range of m/z 50-500.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary analytical method that allows for the determination of purity and concentration without the need for a specific reference standard of the analyte itself.[10][11][12] The signal area in an NMR spectrum is directly proportional to the number of nuclei, providing a universal response.[13]
Causality Behind Experimental Choices:
-
Internal Standard: A certified reference material with known purity is used as an internal standard. The standard should have signals that do not overlap with the analyte's signals. For this compound, a standard like maleic acid or dimethyl sulfone could be suitable.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble is required.
-
Data Acquisition Parameters: Critical parameters such as relaxation delay (D1) must be sufficiently long to ensure complete relaxation of all nuclei being quantified, which is essential for accurate integration.
Experimental Protocol: qNMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid).
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.
-
-
Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Calculation: The purity or concentration of the analyte is calculated using the following formula[13]:
-
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (W_standard / W_analyte) * Purity_standard
-
Where I = integral area, N = number of protons for the integrated signal, MW = molecular weight, and W = weight.
-
Comparative Performance and Data Summary
The choice of an analytical method is often a trade-off between various performance characteristics. The following table provides a comparative summary of the expected performance of the three discussed methods for the analysis of this compound.
| Parameter | RP-HPLC-UV | GC-MS (with Derivatization) | Quantitative NMR (qNMR) |
| Specificity | Moderate; relies on retention time. Potential for interference from co-eluting compounds. | High; based on both retention time and mass fragmentation pattern. | High; based on unique chemical shifts of protons. |
| Sensitivity (LOD/LOQ) | Good (ng/mL range). | Excellent (pg/mL range). | Lower (µg/mL to mg/mL range). |
| Precision (%RSD) | Excellent (<2%). | Excellent (<5%). | Good (<3%). |
| Accuracy (% Recovery) | Excellent (98-102%). | Excellent (95-105%). | Excellent (primary method, high accuracy). |
| Sample Throughput | High. | Moderate (due to derivatization and longer run times). | Low to Moderate. |
| Cost (Instrument/Consumables) | Moderate. | High. | High. |
| Need for Reference Standard | Required for analyte. | Required for analyte. | Required for internal standard, not analyte. |
Designing and Executing the Cross-Validation Study
A robust cross-validation study should be meticulously planned and executed. The following workflow outlines the key steps.
Acceptance Criteria: The acceptance criteria for cross-validation should be pre-defined. A common approach for chromatographic assays is that the mean accuracy at each concentration level should be within 85.0% to 115.0% of the nominal concentration, with a precision (%CV) within 15.0%.[1] For comparing two methods, the percentage difference between the results should ideally be within ±20%.
Conclusion and Recommendations
For the routine quality control of this compound, RP-HPLC-UV offers a balance of speed, cost-effectiveness, and reliability. However, its specificity is limited. Therefore, it is strongly recommended to cross-validate the HPLC method with a more specific technique.
GC-MS , with its high specificity and sensitivity, serves as an excellent orthogonal method for cross-validation. While the derivatization step adds complexity, it provides a high degree of confidence in both the identity and quantity of the analyte.
Quantitative NMR stands out as a powerful tool, particularly in the absence of a certified reference standard for this compound. It can be used to qualify an in-house primary standard which can then be used for the calibration of chromatographic methods.
Ultimately, a comprehensive analytical strategy for this compound should leverage the strengths of multiple techniques. By implementing a rigorous cross-validation plan, researchers and drug development professionals can ensure the generation of scientifically sound and defensible analytical data, underpinning the quality and safety of their products.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-b-f.eu [e-b-f.eu]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. weber.hu [weber.hu]
- 9. youtube.com [youtube.com]
- 10. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 2-Cycloheptylacetic Acid Derivatives and Existing Anti-Inflammatory Agents
A Guide for Drug Development Professionals
In the continuous search for more effective and safer anti-inflammatory therapeutics, novel chemical scaffolds are of paramount importance. This guide provides a detailed comparison of the efficacy of emerging 2-Cycloheptylacetic acid derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs). By synthesizing preclinical data and outlining robust experimental protocols, this document serves as a technical resource for researchers and scientists in the field of inflammation and drug discovery.
Introduction: The Need for Novel Anti-Inflammatory Drugs
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis and cardiovascular disorders.[1] Current therapies, dominated by NSAIDs, are effective but carry a risk of significant side effects, particularly gastrointestinal and cardiovascular complications.[2][3] This therapeutic gap drives the exploration of new classes of anti-inflammatory compounds. This compound and its derivatives represent a promising area of investigation, with a structural framework that offers potential for improved efficacy and safety profiles. This guide will compare these novel derivatives with widely used NSAIDs like Ibuprofen and the COX-2 selective inhibitor, Celecoxib.
Mechanism of Action: Targeting the Prostaglandin Synthesis Pathway
The majority of NSAIDs exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins—key mediators of inflammation.[4][5] There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during an inflammatory response.[2][5] The non-selective inhibition of both enzymes by traditional NSAIDs is linked to their therapeutic action as well as their side effects.[2]
Derivatives of this compound are hypothesized to act as COX inhibitors. The bulky cycloheptyl group may confer a higher degree of selectivity for the COX-2 enzyme, which has a larger active site than COX-1. This potential for selective inhibition is a key focus of current research, as it could translate to a more favorable safety profile.
Caption: Inhibition of the COX pathway by NSAIDs.
Comparative Efficacy: A Review of Preclinical Data
The evaluation of novel anti-inflammatory compounds relies on a combination of in vitro and in vivo assays to determine their potency, selectivity, and overall efficacy.[6][7]
In vitro assays are fundamental for the initial screening of pharmacological properties because they are cost-effective and efficient.[1] Key assays for anti-inflammatory agents include enzyme inhibition and cell-based models.[1][8]
Table 1: Comparative In Vitro COX Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound Derivative (Hypothetical) | 15.2 | 0.35 | 43.4 |
| Ibuprofen | 12.5 | 25.0 | 0.5 |
| Celecoxib | 28.0 | 0.04 | 700 |
Data is hypothetical and for illustrative purposes.
The data suggests that the this compound derivative exhibits significant COX-2 selectivity, superior to that of the non-selective Ibuprofen, though less pronounced than the highly selective Celecoxib. This profile suggests a potentially reduced risk of gastrointestinal side effects compared to traditional NSAIDs.
In vivo models are crucial for assessing the anti-inflammatory activity of a compound within a complex biological system.[7][9] The carrageenan-induced paw edema model in rats is a standard for evaluating acute inflammation.[10]
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
| Compound (Dose) | Paw Edema Inhibition (%) at 3h | Ulcer Index (at 5x ED₅₀) |
| Control (Vehicle) | 0% | 0 |
| This compound Derivative (10 mg/kg) | 55% | 1.2 |
| Ibuprofen (20 mg/kg) | 48% | 3.5 |
| Celecoxib (10 mg/kg) | 62% | 0.8 |
Data is hypothetical and for illustrative purposes. ED₅₀ refers to the effective dose for 50% of the population.
In this model, the this compound derivative demonstrates potent anti-inflammatory effects, comparable to established drugs. Importantly, the hypothetical ulcer index suggests a more favorable gastrointestinal safety profile than Ibuprofen.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential.
This assay determines the concentration of a compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.
Step-by-Step Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are prepared in a Tris-HCl buffer.
-
Compound Dilution: Test compounds (this compound derivatives, Ibuprofen, Celecoxib) are serially diluted in DMSO to create a range of concentrations.
-
Incubation: The enzyme, a heme cofactor, and the test compound are pre-incubated at room temperature for 15 minutes.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.
-
Reaction Quenching: After a 5-minute incubation at 37°C, the reaction is stopped by adding a solution of HCl.
-
Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for determining COX-1/COX-2 IC₅₀ values.
This in vivo model assesses the ability of a compound to reduce acute inflammation.[10][11]
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.[10]
-
Grouping: Animals are randomly assigned to groups (Control, this compound Derivative, Ibuprofen, Celecoxib).
-
Compound Administration: Test compounds or vehicle (control) are administered orally (p.o.) one hour before the carrageenan injection.
-
Inflammation Induction: A 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, 4 hours) after (Vₜ).
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100
Discussion and Future Perspectives
The preliminary data on this compound derivatives is encouraging. Their notable COX-2 selectivity and potent in vivo anti-inflammatory activity, coupled with a potentially improved gastrointestinal safety profile, position them as strong candidates for further development.
Future research should focus on:
-
Comprehensive Pharmacokinetic and Toxicological Studies: To fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) and long-term safety profiles of these derivatives.
-
Mechanism of Action Elucidation: Further studies to confirm the precise binding mode to the COX-2 enzyme and to explore potential off-target effects.
-
Chronic Inflammation Models: Evaluating the efficacy of these compounds in more complex models of chronic inflammation, such as adjuvant-induced arthritis, will be crucial.[7]
By pursuing these avenues of research, the therapeutic potential of this compound derivatives can be fully realized, potentially leading to a new generation of safer and more effective anti-inflammatory drugs.
References
- 1. journalajrb.com [journalajrb.com]
- 2. Choosing a nonsteroidal anti-inflammatory drug for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahpnetwork.com [ahpnetwork.com]
- 4. List of NSAIDs from strongest to weakest [medicalnewstoday.com]
- 5. Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 7. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 10. scielo.br [scielo.br]
- 11. ijpras.com [ijpras.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Cycloheptylacetic Acid Analogs for Anti-Inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the exploration of novel scaffolds for therapeutic intervention is a perpetual endeavor. Among these, cycloalkylacetic acids have emerged as a promising class of compounds, with analogs of cyclohexylacetic acid demonstrating noteworthy anti-inflammatory properties. This guide delves into the prospective structure-activity relationships (SAR) of a lesser-explored but potentially significant subclass: 2-cycloheptylacetic acid analogs. While comprehensive SAR studies on this specific scaffold are not extensively documented in publicly available literature, this guide aims to provide a foundational framework for researchers. By synthesizing data from structurally related compounds and established principles of medicinal chemistry, we will outline a systematic approach to investigating the anti-inflammatory potential of this compound derivatives.
Introduction: The Rationale for Investigating this compound Analogs
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of pro-inflammatory prostaglandins. The core structure of many NSAIDs features a carboxylic acid moiety, crucial for interacting with the active site of COX enzymes. The lipophilic character of the rest of the molecule also plays a significant role in its pharmacokinetic and pharmacodynamic properties.
The cycloheptyl group, being larger and more flexible than the commonly studied cyclohexyl ring, offers a unique lipophilic scaffold. This increased conformational flexibility may allow for novel interactions within the binding pockets of target enzymes, potentially leading to enhanced potency or a differentiated selectivity profile. This guide will, therefore, serve as a roadmap for the systematic exploration of this compound analogs as potential anti-inflammatory agents.
Hypothetical Structure-Activity Relationship (SAR) Framework
Based on the established SAR of related cycloalkylacetic acids and general principles of medicinal chemistry, we can propose a hypothetical framework for the SAR of this compound analogs. This framework can guide the initial design and synthesis of a focused library of compounds for biological evaluation.
Key areas for structural modification and their anticipated impact on activity include:
-
The Carboxylic Acid Group: This is likely a critical pharmacophoric feature for COX inhibition. Esterification or conversion to an amide would be expected to reduce or abolish activity, confirming its importance.
-
The Cycloheptyl Ring:
-
Substitution: Introduction of substituents on the cycloheptyl ring can modulate lipophilicity, steric bulk, and electronic properties. Small alkyl groups (e.g., methyl) or polar groups (e.g., hydroxyl, methoxy) at various positions could probe the steric and electronic requirements of the binding pocket.
-
Conformational Restriction: Introducing unsaturation or fusing a second ring to the cycloheptyl moiety could lock the conformation and provide insights into the bioactive conformation.
-
-
The α-Position of the Acetic Acid Chain: Substitution at the carbon atom adjacent to the carboxylic acid could influence potency. For instance, α-methylation has been shown to enhance the anti-inflammatory activity of some arylacetic acids (e.g., ibuprofen).
Below is a visual representation of the proposed SAR exploration for this compound analogs.
Caption: Proposed SAR framework for this compound analogs.
Experimental Protocols for SAR Elucidation
To validate the hypothetical SAR and identify lead compounds, a systematic approach involving chemical synthesis and biological evaluation is necessary.
PART 1: Chemical Synthesis Workflow
The synthesis of a library of this compound analogs can be achieved through various established synthetic routes. A general and adaptable workflow is outlined below.
Caption: General synthetic workflow for this compound.
Step-by-Step Synthesis Protocol (General Example):
-
Synthesis of Ethyl 2-Cycloheptylideneacetate:
-
To a solution of cycloheptanone in a suitable solvent (e.g., toluene), add a phosphonate reagent such as triethyl phosphonoacetate in the presence of a base (e.g., sodium hydride).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the α,β-unsaturated ester.
-
-
Synthesis of Ethyl 2-Cycloheptylacetate:
-
Dissolve the ethyl 2-cycloheptylideneacetate in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalyst, such as 10% Palladium on carbon.
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete.
-
Filter off the catalyst and concentrate the filtrate to obtain the saturated ester.
-
-
Synthesis of this compound:
-
Hydrolyze the ethyl 2-cycloheptylacetate using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent (e.g., THF or methanol).
-
Stir the reaction at room temperature or with heating.
-
After completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration or extract with an organic solvent, and purify by recrystallization.
-
Analogs with substituents on the cycloheptyl ring can be synthesized by starting with the appropriately substituted cycloheptanone.
PART 2: Biological Evaluation Workflow
A tiered approach to biological screening is recommended to efficiently identify promising candidates.
Caption: Tiered workflow for the biological evaluation of this compound analogs.
Detailed Experimental Protocols:
1. In Vitro Cyclooxygenase (COX) Inhibition Assay:
-
Objective: To determine the inhibitory potency (IC50) of the synthesized analogs against COX-1 and COX-2 enzymes.
-
Principle: The assay measures the peroxidase activity of COX, which is coupled to a colorimetric or fluorometric readout.
-
Procedure (based on commercially available kits):
-
Prepare a reaction buffer containing Tris-HCl, hematin, and a suitable substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
-
Add the purified COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Add various concentrations of the test compounds (dissolved in DMSO) to the wells and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
-
-
Data Analysis: The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.
2. In Vivo Carrageenan-Induced Paw Edema Model:
-
Objective: To evaluate the acute anti-inflammatory activity of promising analogs in a well-established animal model.
-
Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.
-
Procedure:
-
Acclimatize male Wistar or Sprague-Dawley rats for at least one week.
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Administer the test compound or vehicle (e.g., saline with a small amount of Tween 80) orally or intraperitoneally. A positive control group receiving a known NSAID (e.g., indomethacin) should be included.
-
After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group at each time point.
Comparative Data Summary (Hypothetical)
To effectively compare the performance of different analogs, the experimental data should be summarized in a clear and concise table. Below is a template for presenting such data.
| Compound ID | R1 (α-substituent) | R2 (Cycloheptyl substituent) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | % Inhibition of Paw Edema @ 3h (Dose) |
| CAA-01 | H | H | 15.2 | 5.8 | 2.6 | 45% (20 mg/kg) |
| CAA-02 | CH₃ | H | 10.5 | 2.1 | 5.0 | 62% (20 mg/kg) |
| CAA-03 | H | 4-OH | 25.8 | 8.3 | 3.1 | 35% (20 mg/kg) |
| Indomethacin | - | - | 0.1 | 1.5 | 0.07 | 75% (10 mg/kg) |
This is a hypothetical data table for illustrative purposes.
Conclusion and Future Directions
This guide provides a comprehensive framework for initiating SAR studies on this compound analogs as potential anti-inflammatory agents. The proposed workflow, from chemical synthesis to tiered biological evaluation, offers a systematic approach to identifying and optimizing novel drug candidates. The larger, more flexible cycloheptyl scaffold presents an exciting opportunity to explore new chemical space and potentially develop anti-inflammatory agents with improved efficacy and safety profiles. Future work should focus on synthesizing a diverse library of analogs based on the proposed SAR framework and rigorously evaluating them using the described protocols. Further studies to elucidate the mechanism of action and assess pharmacokinetic properties will be crucial for the advancement of any promising lead compounds.
A Comparative Performance Analysis of Cycloalkylacetic Acids in Specialized Applications
Introduction
Initial inquiries into the specific performance benchmarks of 2-Cycloheptylacetic acid revealed a notable scarcity of publicly available research and application data for this particular cycloalkylacetic acid derivative. This guide, therefore, broadens the scope to a comparative analysis of the more extensively studied cycloalkylacetic acids, with a primary focus on 2-Cyclohexylacetic acid. By examining its performance in key applications and benchmarking it against relevant alternatives, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential and utility of this class of compounds. This guide will delve into the application of 2-Cyclohexylacetic acid and its derivatives in the flavor and fragrance industry, as crucial intermediates in pharmaceutical synthesis, and their emerging potential in agrochemical development.
Application I: Flavor and Fragrance Industry
The Role of 2-Cyclohexylacetic Acid in Flavor Profiles
2-Cyclohexylacetic acid is recognized in the flavor industry for its distinct sensory profile. It is characterized by a sharp, acetic odor with complex notes of honey, caramel, maple, and cocoa[1][2]. This unique combination of sweet and slightly acidic characteristics makes it a valuable component in the formulation of artificial honey, butter, and various fruit flavors[2].
Comparative Analysis with Phenylacetic Acid
A relevant comparator for 2-Cyclohexylacetic acid in flavor applications is Phenylacetic acid. Both compounds share a similar honey-like aroma, which is a key attribute for their use in flavor formulations[3]. However, their structural differences, primarily the presence of a cyclohexane ring versus a benzene ring, lead to nuances in their sensory profiles and physical properties.
| Property | 2-Cyclohexylacetic Acid | Phenylacetic Acid |
| CAS Number | 5292-21-7[4] | 103-82-2[5] |
| Molecular Formula | C8H14O2[4] | C8H8O2[5] |
| Molecular Weight | 142.20 g/mol [6] | 136.15 g/mol [5] |
| Odor Profile | Sharp, acetic, honey, caramel, maple, cocoa[1][2] | Strong honey-like[3][5] |
| Melting Point | 29-31 °C[2] | 76-77 °C[5] |
| Boiling Point | 242-244 °C[2] | 265.5 °C[5] |
| Solubility in Water | Low | 15 g/L[5] |
Experimental Protocol: Sensory Evaluation of Flavor Compounds
This protocol outlines a standardized procedure for the sensory evaluation of flavor compounds like 2-Cyclohexylacetic acid, employing a trained panel to ensure reliable and reproducible results.
1. Panelist Selection and Training:
- Select 10-15 panelists based on their sensory acuity and availability[7].
- Train panelists to identify and score the intensity of specific flavor attributes (e.g., honey, sweet, acidic, caramel) using a 9-point intensity scale[8].
2. Sample Preparation:
- Prepare solutions of the flavor compounds (e.g., 2-Cyclohexylacetic acid and Phenylacetic acid) at a concentration of 100 ppm in a neutral carrier like deionized water or a simple sugar solution[2].
- Label samples with random three-digit codes to prevent bias[9].
3. Tasting Procedure:
- Present the samples to the panelists in a randomized order in a controlled environment with neutral lighting and no distracting odors[8][9].
- Provide panelists with unsalted crackers and water to cleanse their palate between samples.
- Instruct panelists to rate the intensity of each predefined flavor attribute for each sample.
4. Data Analysis:
- Collect the intensity ratings from all panelists.
- Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the sensory profiles of the compounds[8].
Application II: Pharmaceutical Synthesis Intermediate
2-Cyclohexylacetic Acid Derivatives in Drug Development
Derivatives of 2-Cyclohexylacetic acid serve as important building blocks in the synthesis of active pharmaceutical ingredients (APIs). A notable example is 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, which is a key intermediate in the production of Oxybutynin, a medication used to treat overactive bladder[10]. The efficiency of the synthesis of this intermediate is crucial for the cost-effective manufacturing of the final drug product.
Comparative Analysis of Synthesis Yields
Different synthetic routes to 2-cyclohexyl-2-hydroxy-2-phenylacetic acid have been developed, each with varying yields. A comparison of these methods highlights the importance of optimizing reaction conditions to maximize product output.
| Synthesis Method | Key Reagents | Reported Yield | Reference |
| Grignard Reaction | Ethyl benzoylformate, Cyclohexylmagnesium bromide | ~43% | [10] |
| Ene Reaction followed by Reduction | Cyclohexene, Benzoylformic acid ester, Lewis acid | Good yield (specific % not stated) | [10] |
| From Alkyl Mandelate | Alkyl mandelate, Lithium diisopropylamide, Cyclohexyl iodide | Not specified, but noted as industrially disadvantageous | [10] |
Experimental Protocol: Synthesis of 2-Cyclohexyl-2-hydroxy-2-phenylacetic Acid via Ene Reaction
This protocol is based on the inventive method described in patent literature, offering a potentially higher yield and simpler procedure compared to traditional methods[10].
1. Ene Reaction:
- In a reaction vessel, dissolve benzoylformic acid ester in a suitable solvent.
- Add a Lewis acid catalyst to the solution.
- Slowly add cyclohexene to the mixture while stirring at room temperature.
- Continue stirring until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC).
- Upon completion, quench the reaction and extract the product, 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester.
2. Reduction and Hydrolysis:
- Subject the product from the ene reaction to reduction to saturate the cyclohexene ring.
- Follow the reduction with hydrolysis of the ester to yield 2-cyclohexyl-2-hydroxy-2-phenylacetic acid.
- Purify the final product by recrystallization.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid.
Application III: Potential in Agrochemicals
Fungicidal Activity of Cyclohexyl-Containing Compounds
While 2-Cyclohexylacetic acid itself is not a primary fungicide, its structural motif is present in various derivatives that exhibit significant fungicidal activity. Research has shown that N-substituted phenyl-2-acyloxycyclohexylsulfonamides, which can be synthesized from cyclohexyl-based precursors, are effective against a range of plant pathogenic fungi, including Botrytis cinerea[11][12].
Comparative Analysis of Fungicidal Efficacy
The performance of these cyclohexyl derivatives can be benchmarked against commercial fungicides by comparing their EC50 values (the concentration of a fungicide that causes a 50% reduction in fungal growth).
| Compound | Target Fungus | EC50 (μg/mL) | Reference |
| N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy) cyclohexylsulfonamide (III-18) | Botrytis cinerea | 4.17 | [11][12] |
| Procymidone (Commercial Fungicide) | Botrytis cinerea | 4.46 | [11][12] |
| Compound III-21 | Botrytis cinerea (CY-09) | 2.33 | [13] |
| Boscalid (Commercial Fungicide) | Botrytis cinerea | - | [13] |
Experimental Protocol: In Vitro Fungicide Efficacy Testing
This protocol describes a method for determining the EC50 value of a test compound against a target fungus.
1. Media Preparation:
- Prepare Potato Dextrose Agar (PDA) media and sterilize it by autoclaving[14].
- Allow the media to cool to a temperature that is suitable for handling but still molten.
2. Fungicide Dilution Series:
- Prepare a stock solution of the test compound in a suitable solvent.
- Create a series of dilutions of the stock solution to achieve the desired final concentrations in the PDA media[14].
3. Plate Preparation:
- Add the appropriate volume of each fungicide dilution to separate aliquots of the molten PDA to achieve the target concentrations.
- Pour the amended PDA into petri dishes and allow them to solidify[14]. Include control plates with no fungicide.
4. Inoculation and Incubation:
- Place a mycelial plug from a pure culture of the target fungus onto the center of each PDA plate[15].
- Incubate the plates at a suitable temperature for the growth of the fungus.
5. Data Collection and Analysis:
- Measure the diameter of the fungal colony on each plate after a set incubation period[15].
- Calculate the percentage of growth inhibition for each fungicide concentration relative to the control.
- Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting a dose-response curve[16].
Diagram: Fungicide Screening Workflow
Caption: Workflow for in vitro fungicide efficacy screening.
Conclusion
While the specific compound this compound remains largely unexplored, this guide demonstrates the significant utility of the closely related 2-Cyclohexylacetic acid and its derivatives across multiple industries. In the flavor and fragrance sector, its unique sensory profile offers a valuable alternative to other honey-like aroma compounds. As a pharmaceutical intermediate, derivatives of 2-Cyclohexylacetic acid are integral to the synthesis of established drugs, with ongoing research into more efficient synthetic routes. Furthermore, the fungicidal potential of cyclohexyl-containing molecules highlights a promising avenue for the development of new agrochemicals. The comparative data and detailed protocols provided herein serve as a valuable resource for researchers and professionals seeking to leverage the versatile properties of cycloalkylacetic acids in their respective fields. Future research into cycloalkylacetic acids with larger ring structures, such as the titular this compound, may unveil novel properties and applications.
References
- 1. mogeen.lookchem.com [mogeen.lookchem.com]
- 2. Cyclohexylacetic acid CAS#: 5292-21-7 [m.chemicalbook.com]
- 3. quora.com [quora.com]
- 4. cyclohexyl acetic acid, 5292-21-7 [thegoodscentscompany.com]
- 5. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 6. Cyclohexaneacetic acid | C8H14O2 | CID 21363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Selection and Performance of Sensory Panelists: A Comprehensive Review of Factors Influencing Sensory Evaluation Outcomes | Auctores [auctoresonline.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. flavorsum.com [flavorsum.com]
- 10. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]
- 11. Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-acyloxycyclohexylsulfonamides and evaluation on their fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Fungicide Resistance Protocol — Research — Department of Plant Science [plantscience.psu.edu]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Predictive and Comparative Guide to the Bioactivity of 2-Cycloheptylacetic Acid: Bridging In-Vitro and In-Vivo Perspectives
Introduction: Unveiling the Therapeutic Potential of a Novel Carboxylic Acid Derivative
In the landscape of drug discovery and development, the exploration of novel chemical entities with therapeutic promise is a cornerstone of innovation. 2-Cycloheptylacetic acid, a carboxylic acid derivative featuring a seven-membered carbocyclic ring, represents one such molecule of interest. While direct and extensive biological studies on this specific compound are not widely published, its structural characteristics suggest a potential for bioactivity, drawing parallels with other known bioactive carboxylic acids and cycloalkane derivatives. This guide aims to provide a predictive comparison of the potential in-vitro and in-vivo bioactivity of this compound. By examining structurally related compounds and established methodologies, we will construct a scientifically grounded framework for future research and hypothesis testing. Our objective is to offer a comprehensive roadmap for researchers, scientists, and drug development professionals to investigate and establish an in-vitro in-vivo correlation (IVIVC) for this promising compound.
Part 1: Postulated Bioactivity and Mechanistic Insights Based on Structural Analogs
The chemical architecture of this compound, characterized by a cycloheptyl moiety linked to an acetic acid group, provides clues to its potential pharmacological profile. Structurally analogous compounds, such as those containing a thiophene ring or a cyclohexane ring, have been investigated for various biological activities, including anti-inflammatory and analgesic effects.[1] The cycloheptyl group, a bulky and lipophilic moiety, can influence the compound's interaction with biological targets, potentially enhancing its binding affinity and cellular uptake.
It is hypothesized that this compound may exert anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2).[2] These enzymes are responsible for the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.[2][3] By inhibiting COX enzymes, this compound could reduce prostaglandin production, thereby alleviating inflammatory responses. The analgesic properties would likely be a direct consequence of this anti-inflammatory action, mediated through the suppression of peripheral and central pain pathways.[1]
Part 2: A Framework for In-Vitro Bioactivity Assessment
To investigate the postulated bioactivity of this compound, a series of in-vitro assays are essential. These assays provide the initial screening and mechanistic data that form the foundation for further in-vivo studies.
Cell Viability and Cytotoxicity Assays
Prior to evaluating specific bioactivities, it is crucial to determine the cytotoxic profile of this compound to identify a safe therapeutic window.
Table 1: Comparison of In-Vitro Cytotoxicity of Bioactive Carboxylic Acid Derivatives
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 1,2-Benzene dicarboxylic acid, mono 2-ethylhexyl ester | HepG2 | MTT | 42 µg/mL | [4] |
| 1,2-Benzene dicarboxylic acid, mono 2-ethylhexyl ester | MCF-7 | MTT | 100 µg/mL | [4] |
| 5-(2,4-dimethylbenzyl)pyrrolidin-2-one | HepG2 | MTT | 8.3 µg/mL | [4] |
| Naphthomycin A | A549 | MTT | 9.2 ± 0.8 µM | [4] |
| Naphthomycin A | HeLa | MTT | 15.2 ± 1.1 µM | [4] |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate mammalian cells (e.g., RAW 264.7 macrophages for inflammation studies, or cancer cell lines like HepG2 and MCF-7 for cytotoxicity screening) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[4]
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[4]
In-Vitro Anti-inflammatory Assays
2.2.1. Nitric Oxide (NO) Production in LPS-stimulated Macrophages
Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a standard model for assessing in-vitro anti-inflammatory activity.
Experimental Protocol: Griess Assay for Nitric Oxide
-
Cell Stimulation: Seed RAW 264.7 cells in a 96-well plate and pre-treat with different concentrations of this compound for 1 hour.
-
LPS Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading: Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.
2.2.2. Cyclooxygenase (COX) Enzyme Inhibition Assay
Direct measurement of COX-1 and COX-2 inhibition is crucial for confirming the mechanism of action.
Experimental Protocol: COX Colorimetric Inhibitor Screening Assay
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme preparations.
-
Inhibitor Incubation: Incubate the enzymes with various concentrations of this compound or a known COX inhibitor (e.g., indomethacin) for a specified time.
-
Substrate Addition: Add arachidonic acid as the substrate to initiate the reaction.
-
Prostaglandin Detection: Measure the production of prostaglandin G2 (PGG2) or other downstream prostaglandins using a colorimetric probe.
-
IC50 Determination: Calculate the concentration of this compound that causes 50% inhibition of enzyme activity (IC50).
Part 3: In-Vivo Bioactivity Assessment: From Bench to Preclinical Models
Positive in-vitro results should be followed by in-vivo studies to evaluate the efficacy and safety of this compound in a whole-organism context.
Animal Models for Anti-inflammatory and Analgesic Activity
Table 2: Comparative In-Vivo Data of Structurally Related Compounds
| Compound/Analog | Animal Model | Assay | Dose | Effect | Reference |
| Thiophene derivatives | Mouse | Acetic acid-induced writhing | 10-100 mg/kg | Dose-dependent reduction in writhing | [1] |
| Thiophene derivatives | Rat | Carrageenan-induced paw edema | 50 mg/kg | Significant inhibition of paw edema | [1] |
| Amidrazone derivatives | Mouse | LPS-induced inflammation | 10-100 µg/mL | Inhibition of TNF-α and IL-6 production | [5] |
| Oleanolic acid derivatives | Mouse | TPA-induced ear inflammation | - | Stronger anti-inflammatory effects than parent compound | [6] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Grouping: Randomly divide male Wistar rats into control, standard (e.g., indomethacin 10 mg/kg), and test groups (various doses of this compound).
-
Drug Administration: Administer the test compound or standard drug orally or intraperitoneally.
-
Carrageenan Injection: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Inhibition Calculation: Calculate the percentage inhibition of edema for each group compared to the control group.
Experimental Protocol: Acetic Acid-Induced Writhing in Mice
-
Animal Grouping and Dosing: As described for the paw edema model.
-
Acetic Acid Injection: One hour after drug administration, inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.
-
Writhing Count: Immediately after the injection, place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for 20 minutes.
-
Analgesic Effect Calculation: Calculate the percentage protection from writhing for each group compared to the control group.
Part 4: Bridging the Gap: Establishing the In-Vitro In-Vivo Correlation (IVIVC)
A successful IVIVC is a predictive mathematical model that describes the relationship between an in-vitro property of a drug product and a relevant in-vivo response.[7][8] Establishing a strong IVIVC for this compound is a critical step in its development, as it can serve as a surrogate for in-vivo bioavailability studies and support biowaivers.[9]
Levels of IVIVC
-
Level A Correlation: This is the highest level of correlation, representing a point-to-point relationship between the in-vitro dissolution rate and the in-vivo absorption rate.[7][8]
-
Level B Correlation: This level compares the mean in-vitro dissolution time to the mean in-vivo residence time.
-
Level C Correlation: This is a single-point correlation, relating one dissolution time point to one pharmacokinetic parameter such as AUC or Cmax.
For a new chemical entity like this compound, aiming for a Level A correlation is ideal as it provides the most comprehensive understanding of its in-vivo performance based on in-vitro data.
Workflow for Establishing IVIVC for this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Many actions of cyclooxygenase-2 in cellular dynamics and in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to 2-Cycloheptylacetic Acid and Its Isomers: A Head-to-Head Comparison
Abstract: In the landscape of chemical research and pharmaceutical development, understanding the nuanced differences between isomers is not merely an academic exercise—it is a critical necessity. This guide provides a comprehensive comparison of 2-Cycloheptylacetic acid and its primary isomers: its enantiomeric (R/S) forms and its positional isomers (3- and 4-Cycloheptylacetic acid). While specific experimental data for the cycloheptyl variant is sparse, we will draw upon established principles of stereochemistry and leverage data from its close structural analog, Cyclohexylacetic acid, to build a robust comparative framework. This guide will delve into the structural and physicochemical differences, present detailed protocols for analytical differentiation, and explain the profound implications of isomerism on biological activity, equipping researchers with the foundational knowledge to approach these compounds in a laboratory setting.
Part 1: Structural and Physicochemical Comparison
The molecular formula for Cycloheptylacetic acid is C9H16O2. The primary isomers of concern for researchers are positional isomers, which differ in the attachment point of the acetic acid moiety to the cycloheptane ring, and stereoisomers, which arise from the chiral center at the alpha-carbon in this compound.
-
Positional Isomers: These are constitutional isomers with distinct physical and chemical properties. The relative position of the bulky cycloheptyl group to the carboxylic acid function influences molecular packing in the solid state (affecting melting point) and the overall polarity and surface area (affecting boiling point and solubility).
-
Enantiomers: this compound possesses a chiral center at the carbon atom adjacent to the carboxyl group. This gives rise to two non-superimposable mirror images: (R)-2-Cycloheptylacetic acid and (S)-2-Cycloheptylacetic acid. Enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, pKa, solubility).[1] Their defining difference lies in their interaction with plane-polarized light (optical activity) and their differential interactions with other chiral molecules, such as biological receptors.[2]
For baseline physicochemical data, we refer to the well-characterized analog, Cyclohexylacetic acid (C8H14O2).
Table 1: Comparative Physicochemical Properties of Cyclohexylacetic Acid and the Expected Properties of Cycloheptylacetic Acid Isomers
| Property | Cyclohexylacetic Acid (Reference) | (R/S)-2-Cycloheptylacetic Acid (Enantiomers) | 3-Cycloheptylacetic Acid (Positional Isomer) | 4-Cycloheptylacetic Acid (Positional Isomer) |
| CAS Number | 5292-21-7[3] | Not available | Not available | Not available |
| Molecular Formula | C8H14O2[4] | C9H16O2 | C9H16O2 | C9H16O2 |
| Molecular Weight | 142.20 g/mol [5] | 156.22 g/mol | 156.22 g/mol | 156.22 g/mol |
| Melting Point | 29-33 °C[6][7] | Identical | Expected to differ | Expected to differ |
| Boiling Point | 242-244 °C[4][7] | Identical | Expected to differ | Expected to differ |
| Density | ~1.007 g/mL at 25 °C[7] | Identical | Expected to differ | Expected to differ |
| logP (o/w) | 2.85[6][7] | Identical | Expected to differ | Expected to differ |
| Water Solubility | 2880 mg/L at 25 °C (exp.)[6] | Identical | Expected to differ | Expected to differ |
| Optical Activity | Achiral (none) | Equal and opposite | Achiral (none) | Achiral (none) |
Part 2: The Imperative of Chiral Separation: Differentiating Enantiomers
In a biological context, enantiomers are distinct chemical entities. The enzymes, receptors, and other proteins that constitute living systems are themselves chiral, creating a diastereomeric interaction with chiral molecules that results in different physiological responses. One enantiomer may be therapeutically active, while the other could be inactive or, in some well-known cases, responsible for toxicity. Therefore, the ability to separate and quantify enantiomers is a cornerstone of modern drug development.[1]
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and powerful technique for this purpose.[8] The underlying principle is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The difference in the stability of these complexes leads to different retention times, allowing for their separation.
Experimental Protocol: Enantioselective Analysis by Chiral HPLC
This protocol provides a robust starting point for the separation of (R)- and (S)-2-Cycloheptylacetic acid.
Causality Behind Component Selection:
-
Chiral Stationary Phase (CSP): A polysaccharide-based CSP (e.g., cellulose or amylose derivatives coated on silica) is chosen for its broad applicability in separating chiral acids. These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are effective for creating the necessary enantioselective environment.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is used. The non-polar component acts as the weak eluent, while the alcohol serves as the polar modifier to control retention.
-
Acidic Modifier: A small amount of a strong acid, like trifluoroacetic acid (TFA), is added to the mobile phase. Its purpose is to suppress the ionization of the carboxylic acid analyte. This is crucial because analyzing the acid in its neutral form typically leads to better peak shape and more reproducible interactions with the CSP.
-
Detector: A UV detector set to a low wavelength (~210 nm) is used, as the carboxyl group has a weak but detectable absorbance in this region.
Step-by-Step Methodology:
-
System Preparation:
-
Equip an HPLC system with a suitable polysaccharide-based chiral column (e.g., CHIRALPAK® series).
-
Prepare the mobile phase: Heptane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA).
-
Sparge the mobile phase with helium or sonicate for 15 minutes to degas.
-
-
Sample Preparation:
-
Accurately weigh ~5 mg of racemic this compound and dissolve it in 5 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
-
Data Acquisition and Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic standard. Two distinct peaks corresponding to the two enantiomers should be observed.
-
Calculate the resolution (Rs) between the two peaks. A baseline separation (Rs ≥ 1.5) is considered optimal.
-
The enantiomeric excess (% ee) can be determined by the relative area of the two peaks.
-
References
- 1. rroij.com [rroij.com]
- 2. reddit.com [reddit.com]
- 3. 2-CYCLOHEXYLACETIC ACID | CAS 5292-21-7 [matrix-fine-chemicals.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Cyclohexaneacetic acid | C8H14O2 | CID 21363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cyclohexyl acetic acid, 5292-21-7 [thegoodscentscompany.com]
- 7. Cyclohexylacetic acid | 5292-21-7 [chemicalbook.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
Independent Verification of Published 2-Cycloheptylacetic Acid Experimental Data: A Comparative Guide
For researchers, scientists, and professionals in drug development, the rigorous verification of experimental data is paramount for the advancement of scientific discovery. This guide provides a comprehensive framework for the independent verification of published data on 2-Cycloheptylacetic acid. Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, this guide establishes a comparative analysis with the well-characterized and structurally similar compound, 2-Cyclohexylacetic acid. By presenting verified experimental protocols and data for this close analog, we provide a robust baseline for researchers to synthesize, characterize, and evaluate this compound.
Introduction: The Significance of Cycloalkylacetic Acids
Cycloalkylacetic acids are a class of carboxylic acids that feature a cycloalkane ring attached to an acetic acid moiety. These structures are of interest in medicinal chemistry due to their lipophilic nature, which can influence a molecule's pharmacokinetic and pharmacodynamic properties. While 2-Cyclohexylacetic acid has found applications as a flavoring agent, the biological activities of various cycloalkane-containing compounds are being explored for therapeutic potential.[1][2] The verification of the fundamental properties and synthetic routes of these compounds is a critical first step in their further development.
This guide will focus on a comparative analysis, leveraging the extensive published data for 2-Cyclohexylacetic acid to provide a predictive and verifiable framework for this compound.
Synthesis of Cycloalkylacetic Acids: A Comparative Workflow
A common and effective method for the synthesis of cycloalkylacetic acids is the catalytic hydrogenation of the corresponding phenylacetic acid.[2][3] This approach is attractive due to the commercial availability of the starting materials and the typically high yields of the reaction.
Experimental Workflow: Catalytic Hydrogenation
The following workflow outlines the general procedure for the synthesis of cycloalkylacetic acids via catalytic hydrogenation.
Caption: General workflow for the synthesis of cycloalkylacetic acids.
Detailed Protocol for the Synthesis of 2-Cyclohexylacetic Acid
This protocol is based on established literature procedures for the hydrogenation of phenylacetic acid.[3]
Materials:
-
Phenylacetic acid
-
10% Palladium on carbon (Pd/C)
-
Acetic acid (solvent)
-
Hydrogen gas
-
Diatomaceous earth (e.g., Celite®)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 3 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable high-pressure reactor vessel, dissolve phenylacetic acid in acetic acid.
-
Carefully add 10% Pd/C catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the phenylacetic acid.
-
Seal the reactor and purge with nitrogen gas before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typical pressures range from 50 to 500 psi, consult specific literature for optimal conditions).
-
Heat the reaction mixture to a specified temperature (e.g., 80°C) with vigorous stirring.
-
Monitor the reaction for the uptake of hydrogen. The reaction is typically complete within 4-24 hours.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Rinse the filter cake with a small amount of acetic acid.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Extract the organic layer with a 1 M NaOH solution.
-
Wash the aqueous layer with ethyl acetate to remove any non-acidic impurities.
-
Acidify the aqueous layer to a pH of approximately 2 with 3 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-cyclohexylacetic acid.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., hexanes) or distillation.
Proposed Synthesis of this compound
The synthesis of this compound can be reasonably expected to proceed via a similar catalytic hydrogenation of 2-Phenylacetic acid. The primary difference will be the starting material, which would be Phenylacetic acid. The reaction conditions are anticipated to be comparable, though optimization of temperature, pressure, and reaction time may be necessary to achieve high yields.
Characterization and Data Comparison
The identity and purity of the synthesized compounds must be confirmed through various analytical techniques. Below is a comparison of the expected data for this compound with the published data for 2-Cyclohexylacetic acid.
Physical and Chemical Properties
| Property | 2-Cyclohexylacetic Acid (Published Data) | This compound (Predicted) |
| Molecular Formula | C₈H₁₄O₂[1] | C₉H₁₆O₂ |
| Molecular Weight | 142.20 g/mol [1] | 156.22 g/mol |
| Appearance | Colorless crystalline mass or white crystals[1] | Colorless solid or oil |
| Melting Point | 29-31 °C[2] | Slightly higher or lower than cyclohexyl analog |
| Boiling Point | 242-244 °C[2] | Expected to be slightly higher than cyclohexyl analog |
Spectroscopic Data
The ¹H NMR spectrum is a powerful tool for confirming the structure of the cycloalkylacetic acid. The key signals to observe are those of the protons on the cycloalkane ring and the methylene protons adjacent to the carboxylic acid.
¹H NMR Data for 2-Cyclohexylacetic Acid:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.0-1.4 | m | 5H | Cyclohexyl H |
| ~1.6-1.8 | m | 5H | Cyclohexyl H |
| ~2.2 | d | 2H | -CH₂-COOH |
| ~11-12 | s | 1H | -COOH |
Data compiled from publicly available spectra. Actual chemical shifts may vary depending on the solvent and instrument.
Predicted ¹H NMR Data for this compound:
For this compound, the general pattern is expected to be similar. The protons of the larger cycloheptyl ring will likely appear as a broad multiplet, and the methylene protons adjacent to the carbonyl will be a doublet. The integration of the cycloheptyl protons will correspond to 13H.
¹³C NMR provides information about the carbon framework of the molecule.
¹³C NMR Data for 2-Cyclohexylacetic Acid:
| Chemical Shift (δ) ppm | Assignment |
| ~26.0 | Cyclohexyl CH₂ |
| ~26.2 | Cyclohexyl CH₂ |
| ~33.1 | Cyclohexyl CH₂ |
| ~35.0 | Cyclohexyl CH |
| ~41.7 | -CH₂-COOH |
| ~179 | -COOH |
Data compiled from publicly available spectra.[4]
Predicted ¹³C NMR Data for this compound:
The ¹³C NMR spectrum of this compound is expected to show more signals in the aliphatic region due to the less symmetric nature of the cycloheptyl ring compared to the cyclohexyl ring. The chemical shifts for the -CH₂-COOH and -COOH carbons should be in a similar range.
IR spectroscopy is used to identify the functional groups present in the molecule.
Key IR Absorptions for Cycloalkylacetic Acids:
| Wavenumber (cm⁻¹) | Functional Group |
| ~2500-3300 (broad) | O-H stretch (carboxylic acid) |
| ~2850-2950 | C-H stretch (aliphatic) |
| ~1700 | C=O stretch (carboxylic acid) |
Data based on typical values for carboxylic acids and published spectra for 2-Cyclohexylacetic acid.[5]
This characteristic broad O-H stretch and the strong carbonyl absorption are key diagnostic peaks for both 2-Cyclohexylacetic acid and the predicted this compound.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Mass Spectrometry Data for 2-Cyclohexylacetic Acid:
| m/z | Interpretation |
| 142 | [M]⁺ (Molecular ion)[6] |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 60 | [CH₃COOH]⁺ (Acetic acid fragment) |
Data obtained from the NIST Chemistry WebBook.[6]
Predicted Mass Spectrometry Data for this compound:
The molecular ion peak for this compound is expected at m/z 156. A prominent fragment corresponding to the cycloheptyl cation ([C₇H₁₃]⁺) would be expected at m/z 97.
Conclusion
While direct and extensive experimental data for this compound remains elusive in the public domain, a robust framework for its synthesis and characterization can be established through a comparative analysis with its well-documented analog, 2-Cyclohexylacetic acid. The provided protocols and comparative data tables offer researchers a solid foundation for the independent synthesis and verification of this compound. By following these guidelines, scientists can confidently produce and characterize this compound, enabling further investigation into its potential applications in drug discovery and other scientific fields. It is imperative that any newly generated data for this compound be published to contribute to the collective body of scientific knowledge.
References
- 1. Cyclohexaneacetic acid | C8H14O2 | CID 21363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexylacetic acid | 5292-21-7 [chemicalbook.com]
- 3. Cyclohexylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Cyclohexylacetic acid (5292-21-7) 13C NMR spectrum [chemicalbook.com]
- 5. Cyclohexylacetic acid (5292-21-7) IR Spectrum [m.chemicalbook.com]
- 6. Cyclohexaneacetic acid [webbook.nist.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Cycloheptylacetic Acid
As researchers and professionals in the field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2-Cycloheptylacetic acid (CAS No. 4401-20-1) demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) and safe handling procedures for this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
At-a-Glance: Hazard Profile and Essential PPE
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation[1]. Therefore, a comprehensive PPE strategy is crucial to minimize exposure.
| Hazard Category | Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | H315: Causes skin irritation[1] | Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and changed immediately upon contamination[2][3]. |
| Eye Contact | H319: Causes serious eye irritation[1] | Safety Goggles/Face Shield: Wear tightly fitting chemical safety goggles that meet OSHA or EN166 standards. A face shield worn over safety goggles is recommended when there is a significant risk of splashing[3][4]. |
| Inhalation | H335: May cause respiratory irritation[1] | Ventilation: All handling of the compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors[3][5][6]. Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator may be required[3]. |
Deep Dive: Selecting the Right PPE for this compound
The selection of appropriate PPE is the cornerstone of safe laboratory practice. Here, we delve into the specifics of each PPE component and the rationale behind its use when handling this compound.
Eye and Face Protection
Given that this compound can cause serious eye irritation, robust eye protection is non-negotiable[1]. Standard safety glasses are insufficient. Chemical splash goggles are required to provide a seal around the eyes, protecting them from splashes and airborne particles. For procedures with a higher risk of splashing, such as transferring large quantities or working with the substance under pressure, a face shield should be worn in addition to safety goggles to protect the entire face[3][4].
Skin and Body Protection
To prevent skin irritation, a multi-layered approach to skin protection is essential[1].
-
Gloves: Nitrile gloves are a suitable choice for handling this compound, offering good resistance to a range of chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before each use. Double-gloving can provide an extra layer of protection, especially during prolonged handling. Always remove gloves using the proper technique to avoid contaminating your skin and dispose of them in a designated hazardous waste container[7].
-
Lab Coat: A long-sleeved, chemical-resistant lab coat should be worn and kept fastened to protect your skin and personal clothing from contamination.
-
Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory in any laboratory setting where hazardous chemicals are handled[3].
Respiratory Protection
The potential for respiratory irritation from this compound necessitates the use of engineering controls to minimize inhalation exposure[1]. All manipulations of this compound should be performed within a properly functioning chemical fume hood[3][6]. In the rare event that engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.
Procedural Guidance: A Step-by-Step Approach to Safe Handling
Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring a safe working environment.
Pre-Handling Checklist
-
Consult the SDS: Always review the Safety Data Sheet for this compound before beginning any new procedure[1].
-
Verify Engineering Controls: Ensure that the chemical fume hood has been certified within the last year and is functioning correctly.
-
Assemble and Inspect PPE: Gather all necessary PPE and inspect it for any defects.
-
Prepare a Designated Workspace: Clearly define the area where the handling will take place and ensure it is free of clutter.
Donning PPE: The Correct Sequence
Caption: PPE Donning Sequence
Safe Handling Protocol
-
Transfer: When transferring the solid, use a spatula and avoid actions that could generate dust, such as pouring from a height.
-
In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Avoid Contamination: Be mindful of not touching your face, personal belongings, or common laboratory surfaces with contaminated gloves.
Doffing PPE: Preventing Cross-Contamination
Caption: PPE Doffing Sequence
Post-Handling Procedures
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.
Operational and Disposal Plans
Spill Response
In the event of a spill, evacuate the immediate area if necessary. Wearing appropriate PPE, absorb the spilled material with an inert absorbent, such as vermiculite or sand. Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste[8].
Disposal
All materials contaminated with this compound, including used gloves, weigh boats, and absorbent materials, must be disposed of as hazardous chemical waste. Place these materials in a dedicated, clearly labeled hazardous waste container[3][8]. Do not dispose of this chemical down the drain[5][8]. Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[8].
Conclusion
The safe handling of this compound is predicated on a foundation of knowledge, preparation, and adherence to established safety protocols. By understanding the hazards associated with this compound and diligently employing the personal protective equipment and procedures outlined in this guide, researchers can mitigate risks and foster a culture of safety within the laboratory.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
